molecular formula C2H4N4S B094436 3-Amino-5-mercapto-1,2,4-triazole CAS No. 16691-43-3

3-Amino-5-mercapto-1,2,4-triazole

Cat. No.: B094436
CAS No.: 16691-43-3
M. Wt: 116.15 g/mol
InChI Key: WZUUZPAYWFIBDF-UHFFFAOYSA-N
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Description

3-Amino-5-mercapto-1,2,4-triazole is a key heterocyclic building block in scientific research, valued for its diverse applications across multiple disciplines. In pharmaceutical research, it serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in developing compounds with tyrosinase inhibition activity, which is relevant for managing hyperpigmentation disorders . Its scaffold is also integral to anticancer research, with studies investigating derivatives for their antiproliferative activity against cell lines such as human malignant melanoma . Furthermore, the compound's structure lends itself to materials science, where it functions as an effective corrosion inhibitor for carbon steel in acidic media by forming an adherent adsorbed layer on the metal surface . In agrochemical research, it is utilized in the development of novel fungicides and herbicides . The ongoing exploration of its uses in electronics and advanced materials underscores its potential as a versatile reagent for innovation . This product is strictly for Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1,2-dihydro-1,2,4-triazole-3-thione
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InChI

InChI=1S/C2H4N4S/c3-1-4-2(7)6-5-1/h(H4,3,4,5,6,7)
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InChI Key

WZUUZPAYWFIBDF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1(=NC(=S)NN1)N
Source PubChem
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Molecular Formula

C2H4N4S
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DSSTOX Substance ID

DTXSID7044849
Record name 3-Amino-1,2,4-triazole-5-thiol
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Molecular Weight

116.15 g/mol
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Physical Description

Dry Powder, Off-white solid with odor of "stench"; [MSDSonline]
Record name 3H-1,2,4-Triazole-3-thione, 5-amino-1,2-dihydro-
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CAS No.

16691-43-3
Record name 3-Amino-5-mercapto-1,2,4-triazole
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Record name 5-AMINO-1,2-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
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Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-5-mercapto-1,2,4-triazole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 3-Amino-5-mercapto-1,2,4-triazole. This heterocyclic compound serves as a versatile building block in medicinal chemistry and materials science, owing to its unique structural features and reactivity.

Chemical Structure and Isomerism

This compound (AMTA) is a five-membered heterocyclic compound containing three nitrogen atoms and one sulfur atom. Its structure is characterized by the presence of both an amino (-NH₂) and a mercapto (-SH) group attached to the 1,2,4-triazole (B32235) ring.

A key structural feature of AMTA is its existence in a tautomeric equilibrium between the thione and thiol forms. Spectroscopic evidence and theoretical calculations suggest that the thione form is the more stable and predominant tautomer under most conditions.[1][2] This equilibrium is crucial as it influences the molecule's reactivity and its interactions with biological targets.

  • Thione Form: 5-amino-1,2-dihydro-3H-1,2,4-triazole-3-thione

  • Thiol Form: 3-amino-1H-1,2,4-triazole-5-thiol

The IUPAC name for the predominant thione form is 5-amino-1,2-dihydro-1,2,4-triazole-3-thione.[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₂H₄N₄S[4][5]
Molecular Weight 116.15 g/mol [3]
CAS Number 16691-43-3[3]
Appearance Off-white to light beige crystalline powder[3]
Melting Point >300 °C (decomposes)[4]
Boiling Point 201.2 ± 23.0 °C (Predicted)[4]
Solubility Soluble in hot water, ethanol, and methanol (B129727). Soluble in acids, but insoluble in alkali.[5][6]
pKa 12.57 ± 0.20 (Predicted)[7]

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Spectroscopic DataKey FeaturesReference(s)
¹³C NMR Signals corresponding to the two carbon atoms in the triazole ring.[8]
IR (Infrared) Spectroscopy The absence of a distinct S-H stretching band (around 2550-2600 cm⁻¹) and the presence of a C=S stretching band (around 1234-1292 cm⁻¹) support the predominance of the thione tautomer. N-H and NH₂ stretching vibrations are also observed.[9]
Mass Spectrometry The molecular ion peak is observed, and fragmentation patterns can be analyzed to confirm the structure.[10]

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The most common methods utilize thiocarbohydrazide (B147625) or thiosemicarbazide (B42300) as starting materials.

Experimental Protocol: Synthesis from Thiocarbohydrazide and a Carboxylic Acid

This method is suitable for the synthesis of 4-amino substituted triazoles.

Materials:

  • Thiocarbohydrazide

  • Desired carboxylic acid (e.g., formic acid for the parent compound)

  • Methanol or Ethanol/Water for recrystallization

Procedure:

  • An equimolar mixture of thiocarbohydrazide and the desired carboxylic acid is heated in an oil bath at 160-170°C for approximately 2 hours.

  • The resulting fused mass is then dispersed in hot water to obtain the crude triazole.

  • The crude product is collected by filtration and purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.

G thiocarbohydrazide Thiocarbohydrazide heating Heat (160-170°C, 2h) thiocarbohydrazide->heating carboxylic_acid Carboxylic Acid carboxylic_acid->heating fused_mass Fused Mass heating->fused_mass hot_water Disperse in Hot Water fused_mass->hot_water crude_product Crude Product hot_water->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product

Synthesis workflow for this compound.

Applications in Drug Development

The 1,2,4-triazole scaffold is a prominent feature in a wide range of pharmaceuticals due to its ability to engage in various biological interactions. Derivatives of this compound have been investigated for their potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents.

Mechanism of Action: Inhibition of Fungal Ergosterol (B1671047) Biosynthesis

A significant application of triazole-based compounds is in the development of antifungal agents. These drugs, such as fluconazole (B54011) and itraconazole, function by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The inhibition of 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic sterol precursors. This disruption of the cell membrane's integrity and function ultimately inhibits fungal growth and proliferation.

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme 14α-demethylase (Cytochrome P450) lanosterol->enzyme catalysis ergosterol Ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane fungal_growth Fungal Growth cell_membrane->fungal_growth enzyme->ergosterol triazole Triazole Antifungal (e.g., AMTA derivative) triazole->enzyme inhibition

Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its versatile reactivity, stemming from the presence of multiple functional groups and its tautomeric nature, makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. A thorough understanding of its chemical properties, structure, and synthesis is paramount for its effective utilization in the design and development of novel therapeutic agents and advanced materials.

References

Spectroscopic Profile of 3-Amino-5-mercapto-1,2,4-triazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Amino-5-mercapto-1,2,4-triazole (AMTA), a versatile building block in medicinal chemistry and drug development. The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Introduction

This compound (CAS No. 16691-43-3) is a key intermediate in the synthesis of a wide range of biologically active molecules, including antifungal, antimicrobial, and anticancer agents. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives. This guide consolidates the available spectroscopic data into a clear and accessible format.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy

Table 1: IR Peak Assignments for this compound

Wavenumber (cm⁻¹)AssignmentFunctional Group
3350N-H stretchAmino (NH₂)
3430O-H stretch (of tautomer)Hydroxyl (in thione-thiol tautomerism)
1627C=N stretchTriazole ring

Note: The presence of a peak at 3430 cm⁻¹ suggests potential tautomerism between the thione and thiol forms of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
5.53Singlet2HNH₂
13.50Singlet1HSH/NH (tautomer)

Table 3: ¹³C NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆) [1]

Chemical Shift (δ, ppm)Assignment
152.70C-NH₂
165.53C=S
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound [2]

m/zInterpretation
116[M]⁺ (Molecular Ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

A solid sample of this compound is prepared for analysis using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed under high pressure to form a thin, transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically dimethyl sulfoxide (B87167) (DMSO-d₆), in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Tetramethylsilane (TMS) is commonly used as an internal standard.

Mass Spectrometry (MS)

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample Chemical Compound (e.g., this compound) Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Introduce to Ion Source Sample->Prep_MS FTIR FTIR Spectrometer Prep_IR->FTIR NMR NMR Spectrometer Prep_NMR->NMR MS Mass Spectrometer Prep_MS->MS IR_Spectrum IR Spectrum (Functional Groups) FTIR->IR_Spectrum NMR_Spectrum NMR Spectrum (¹H & ¹³C Connectivity) NMR->NMR_Spectrum Mass_Spectrum Mass Spectrum (Molecular Weight & Fragmentation) MS->Mass_Spectrum Structure Structural Elucidation IR_Spectrum->Structure NMR_Spectrum->Structure Mass_Spectrum->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This guide provides a foundational set of spectroscopic data for this compound. The presented IR, NMR, and MS data, along with the generalized experimental protocols, serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development for the unequivocal identification and characterization of this important heterocyclic compound.

References

Tautomeric Forms of 3-Amino-5-mercapto-1,2,4-triazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-mercapto-1,2,4-triazole (AMT) is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A fundamental aspect of the chemistry of this compound is its existence in various tautomeric forms, which significantly influences its physicochemical properties, reactivity, and interactions with biological targets. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, detailing the thione-thiol and annular tautomerism, supported by spectroscopic and computational data, and outlining detailed experimental protocols for their characterization. Furthermore, a key biological signaling pathway involving this compound is elucidated.

Tautomerism in this compound

This compound can exist in equilibrium between several tautomeric forms. The two primary types of tautomerism are thione-thiol tautomerism and annular (prototropic) tautomerism.

Thione-Thiol Tautomerism: This involves the migration of a proton between the sulfur and a nitrogen atom, leading to two main forms: the thione form (5-amino-1,2-dihydro-3H-1,2,4-triazole-3-thione) and the thiol form (3-amino-1H-1,2,4-triazole-5-thiol).[2][3]

Annular Tautomerism: This involves the migration of a proton between the nitrogen atoms of the triazole ring.[4] This results in different positional isomers with respect to the location of the endocyclic proton.

Quantitative Data on Tautomeric Forms

While direct experimental quantification of the tautomeric equilibrium for this compound is not extensively reported in the literature, a combination of spectroscopic data for derivatives, and computational studies on related structures provides significant insights. The thione form is generally considered to be the more stable tautomer.

Table 1: Spectroscopic Data for Tautomer Identification (Based on Derivatives and Related Compounds)
Spectroscopic MethodTautomerCharacteristic Signal/PeakChemical Shift (ppm) / Wavenumber (cm⁻¹)Reference(s)
¹H NMR SpectroscopyThiolS-H proton~13.50[5]
¹³C NMR SpectroscopyThioneC=S carbon~165.53[5]
Infrared (IR) SpectroscopyThioneC=S stretch1234-1292
Infrared (IR) SpectroscopyThiolS-H stretch2550-2650
Table 2: Computational and Physicochemical Data (Based on Related Compounds)
PropertyValueNotesReference(s)
pKa (Thiol form)4.0 - 6.2Theoretical calculation for substituted 5-amino-3-mercapto-1,2,4-triazoles. The thiol form is considered a medium-strength organic base.[2][6][7]

Experimental Protocols for Tautomer Characterization

A multi-faceted approach is essential for the unambiguous characterization of the tautomeric forms of this compound.

Synthesis of this compound

A common synthetic route involves the reaction of an aminoguanidine (B1677879) salt with a thiocyanate (B1210189) salt with heating.[8] Another method is the reaction of hydrazodicarbothioamide with sodium hydroxide (B78521) followed by acidification.[8]

Protocol: Synthesis from Aminoguanidine Bicarbonate and Ammonium (B1175870) Thiocyanate

  • Combine aminoguanidine bicarbonate and ammonium thiocyanate in a reaction vessel.

  • Heat the mixture to induce melting and reaction, typically at around 150°C, with stirring for several hours.

  • After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water and acid.

  • The resulting solid is collected by filtration and can be recrystallized from a suitable solvent like methanol (B129727) to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) to a final concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum on a high-resolution spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Identify the characteristic signals for the thione (N-H protons) and thiol (S-H proton) tautomers. The thiol S-H proton in a related derivative has been observed at approximately 13.50 ppm.[5] By integrating the areas under the peaks corresponding to each tautomer, their relative populations can be determined.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups and can be used to study tautomerism in the solid state.

Protocol for Solid-State IR Analysis (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Acquire an IR spectrum using an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands for the C=S stretch of the thione form (around 1234-1292 cm⁻¹) and the S-H stretch of the thiol form (around 2550-2650 cm⁻¹). The presence and relative intensities of these bands provide evidence for the predominant tautomer in the solid state.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including the precise location of protons, thereby unambiguously identifying the tautomeric form present in the crystal lattice.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of this compound of suitable quality for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and reflection intensities. Solve and refine the crystal structure to determine the atomic coordinates, including the position of the mobile proton, which will confirm the tautomeric form.

Visualizations

Tautomeric Forms of this compound

tautomers cluster_thione Thione Form cluster_thiol Thiol Form thione Image of Thione Form thiol Image of Thiol Form thione->thiol Proton Transfer caption Thione-Thiol Tautomerism

Caption: Thione-Thiol Tautomerism of this compound.

Experimental Workflow for Tautomer Analysis

workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesize 3-Amino-5-mercapto- 1,2,4-triazole nmr NMR Spectroscopy (Solution Phase) synthesis->nmr ir IR Spectroscopy (Solid State) synthesis->ir xray X-ray Crystallography (Solid State) synthesis->xray quantification Quantify Tautomer Ratio nmr->quantification structure Determine Solid-State Structure ir->structure xray->structure caption Workflow for Tautomer Analysis

Caption: Integrated workflow for the analysis of tautomerism.

Signaling Pathway: Induction of Oxidative DNA Damage

This compound, a metabolite of the herbicide amitrole, has been shown to induce oxidative DNA damage. This process is mediated by the generation of singlet oxygen in the presence of Cu(II).

signaling_pathway AMT 3-Amino-5-mercapto- 1,2,4-triazole (AMT) CuI Cu(I) AMT->CuI Reduces CuII Cu(II) Singlet_O2 Singlet Oxygen (¹O₂) CuI->Singlet_O2 Catalyzes generation from O2 Molecular Oxygen (³O₂) Damaged_DNA Oxidatively Damaged DNA (e.g., 8-oxodG) Singlet_O2->Damaged_DNA Induces damage to DNA DNA caption Mechanism of DNA Damage by AMT

Caption: Proposed mechanism of oxidative DNA damage by this compound.

References

Solubility of 3-Amino-5-mercapto-1,2,4-triazole in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 3-Amino-5-mercapto-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (3-AMT) in various solvents. The information contained herein is essential for researchers and professionals involved in the development of pharmaceuticals, agrochemicals, and other applications where 3-AMT is utilized as a key intermediate. Understanding the solubility characteristics of this compound is critical for process design, formulation development, and ensuring optimal reaction conditions.

Core Overview

This compound is a heterocyclic compound with the molecular formula C₂H₄N₄S. It serves as a versatile building block in organic synthesis, particularly in the preparation of various biologically active molecules. Its solubility profile dictates the choice of solvents for synthesis, purification, and formulation, directly impacting the efficiency, yield, and purity of the final product.

Data Presentation: Solubility of this compound

SolventTemperature (°C)SolubilityObservations
WaterRoom Temperature25 mg/mL[1]Clear, faintly yellow to yellow solution.[1]
Hot WaterNot SpecifiedSoluble[2][3]-
WaterNot SpecifiedSlightly SolubleContradictory qualitative data exists.
EthanolNot SpecifiedSoluble-
MethanolNot SpecifiedSoluble-
Acidic SolutionsNot SpecifiedSoluble-
Alkaline SolutionsNot SpecifiedInsoluble-
N-methyl-2-pyrrolidone (NMP)Data Not AvailableLikely SolubleBased on high solubility of similar triazoles.
Dimethyl Sulfoxide (DMSO)Data Not AvailableLikely SolubleCommon solvent for polar heterocyclic compounds.
Dimethylformamide (DMF)Data Not AvailableLikely SolubleCommon solvent for polar heterocyclic compounds.
AcetoneData Not AvailableSparingly SolubleBased on solubility of similar triazoles.
Ethyl AcetateData Not AvailableSparingly to InsolubleBased on solubility of similar triazoles.
AcetonitrileData Not AvailableSparingly to InsolubleBased on solubility of similar triazoles.
n-PropanolData Not AvailableSolubleBased on solubility of similar triazoles.
IsopropanolData Not AvailableSolubleBased on solubility of similar triazoles.
2-Butanone (MEK)Data Not AvailableSparingly SolubleBased on solubility of similar triazoles.
1,4-DioxaneData Not AvailableSparingly SolubleBased on solubility of similar triazoles.

Note: The solubility in many organic solvents is inferred from the behavior of structurally related compounds, such as 3-amino-1,2,4-triazole. Experimental verification is highly recommended for specific applications.

Experimental Protocols: Determination of Equilibrium Solubility

The most widely accepted and reliable method for determining the equilibrium solubility of a compound is the isothermal saturation shake-flask method .[4][5][6] This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.

Key Experimental Method: Isothermal Saturation (Shake-Flask)

1. Materials and Equipment:

  • This compound (pure solid)

  • Selected solvents (analytical grade)

  • Thermostatic shaker bath or incubator

  • Vials or flasks with tight-fitting caps

  • Analytical balance

  • Filtration device (e.g., syringe filters with a pore size of 0.45 µm or less)

  • Calibrated thermometer

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials or flasks, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the saturated state is reached.

  • Equilibration: Seal the containers and place them in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[6] Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation: Once equilibrium is achieved, allow the samples to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a membrane filter to remove any undissolved particles.

  • Analysis: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method. Determine the concentration of this compound in the diluted filtrate using a validated analytical technique such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess 3-AMT to solvent in vial B Agitate in thermostatic shaker bath (24-72h) A->B C Allow undissolved solid to settle B->C D Withdraw and filter supernatant C->D E Dilute filtrate D->E F Measure concentration (UV-Vis or HPLC) E->F G Calculate solubility F->G Analytical_Method_Selection Start Start: Need to quantify solute Decision1 Does the solute have a UV-Vis chromophore? Start->Decision1 Decision2 Is the solvent UV-transparent at λmax? Decision1->Decision2 Yes Method_HPLC Use HPLC with a suitable detector (e.g., UV, ELSD) Decision1->Method_HPLC No Method_Gravimetric Consider Gravimetric Method Decision1->Method_Gravimetric Alternative Method_UV Use UV-Vis Spectrophotometry Decision2->Method_UV Yes Decision2->Method_HPLC No End End: Method Selected Method_UV->End Method_HPLC->End Method_Gravimetric->End

References

Thermal Stability and Decomposition of 3-Amino-5-mercapto-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-Amino-5-mercapto-1,2,4-triazole (AMTa). Due to the limited availability of direct experimental data for AMTa in published literature, this guide synthesizes information from studies on closely related triazole derivatives to project the thermal behavior of AMTa. All quantitative data from related compounds is presented in structured tables, and detailed, generalized experimental protocols for thermal analysis are provided.

Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₂H₄N₄S. It is recognized for its utility as a corrosion inhibitor and as a versatile intermediate in the synthesis of various pharmaceutical and agricultural compounds.[1][2] A key physical characteristic is its high melting point, which is consistently reported to be above 300 °C, indicating significant thermal stability at lower temperatures.[1][3]

Thermal Analysis of Related Triazole Compounds

A study on the thermal decomposition of 3-amino-1,2,4-triazole revealed a two-stage decomposition process in a nitrogen atmosphere.[4] The initial decomposition step is followed by a second stage at a significantly higher temperature, which involves the evolution of hydrogen cyanide (HCN) and ammonia (B1221849) (NH₃).[4] Furthermore, thermal analyses of metal complexes with N-substituted derivatives of AMTa also indicate a multi-step degradation process.

Quantitative Thermal Decomposition Data of Related Triazoles

The following table summarizes the thermal decomposition data for 3-amino-1,2,4-triazole (ATA), which serves as a foundational model for understanding the thermal stability of the triazole ring in AMTa.

CompoundDecomposition StageTemperature Range (°C)Evolved ProductsActivation Energy (Ea)Reference
3-Amino-1,2,4-triazole (ATA)1Not specifiedPrincipal component with MW=126124 ± 8 kJ·mol⁻¹[4]
2~735HCN, NH₃Not specified[4]

Postulated Thermal Decomposition of this compound

Based on the decomposition characteristics of 3-amino-1,2,4-triazole, a hypothetical decomposition pathway for AMTa can be proposed. The presence of the mercapto (-SH) group is expected to influence the decomposition mechanism, likely leading to the evolution of sulfur-containing compounds in addition to nitrogenous gases.

The decomposition is anticipated to proceed in multiple stages:

  • Initial Decomposition: This stage may involve the dimerization or polymerization of the molecule, similar to what is observed for ATA, potentially with the elimination of small molecules like water or hydrogen sulfide (B99878).

  • Triazole Ring Scission: At higher temperatures, the thermally stable 1,2,4-triazole (B32235) ring is expected to cleave, leading to the formation of various gaseous products. Given the elemental composition of AMTa, these products could include nitrogen (N₂), ammonia (NH₃), hydrogen cyanide (HCN), and sulfur-containing gases such as hydrogen sulfide (H₂S) and carbon disulfide (CS₂).

Visualizing the Postulated Decomposition Pathway

G Postulated Decomposition Pathway of AMTa AMTa This compound Intermediate Intermediate Polymer/Dimer AMTa->Intermediate Initial Heating Gases Gaseous Products (N₂, NH₃, HCN, H₂S, CS₂) Intermediate->Gases High Temperature Ring Scission Residue Carbonaceous Residue Intermediate->Residue High Temperature

Caption: Postulated thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

The following sections detail generalized but comprehensive methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on a compound such as this compound. These protocols are based on standard practices and information from studies on related materials.[5]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the sample undergoes weight loss and the magnitude of this loss.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound powder into a ceramic or platinum crucible.

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

  • Heating Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve is plotted as percentage weight loss versus temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum or sealed hermetic pan. A reference pan is left empty.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a consistent purge rate (e.g., 20-50 mL/min).

  • Heating Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to a temperature above its final decomposition point (e.g., 400 °C, based on the high melting point) at a controlled rate (e.g., 10 °C/min).

  • Data Analysis: The DSC thermogram plots the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified by peaks in the curve. The enthalpy of these transitions can be calculated by integrating the peak area.

Visualizing the Experimental Workflow

G Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis Grind Grind Sample Weigh Weigh Sample (2-10 mg) Grind->Weigh TGA_Load Load into TGA Weigh->TGA_Load DSC_Load Load into DSC Weigh->DSC_Load TGA_Run Heat to 800°C @ 10°C/min (Nitrogen Atmosphere) TGA_Load->TGA_Run TGA_Data Record Weight Loss vs. Temp TGA_Run->TGA_Data DSC_Run Heat to 400°C @ 10°C/min (Nitrogen Atmosphere) DSC_Load->DSC_Run DSC_Data Record Heat Flow vs. Temp DSC_Run->DSC_Data

References

The Diverse Biological Activities of 3-Amino-5-mercapto-1,2,4-triazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-5-mercapto-1,2,4-triazole core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Derivatives of this compound have demonstrated potent activity against a range of bacterial and fungal pathogens. This activity is often attributed to the presence of the triazole ring and the mercapto group, which can interact with essential microbial enzymes and proteins.

Antibacterial Activity

Numerous studies have reported the synthesis of this compound derivatives with significant antibacterial properties. Schiff bases and other derivatives incorporating various aromatic and heterocyclic moieties have been shown to be effective against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Schiff base 2p (with 3,4-dichloro substitution)Bacillus cereus9.11 µmol/mL[1]
Staphylococcus aureus9.11 µmol/mL[1]
Bacillus subtilis18.20 µmol/mL[1]
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolStaphylococcus aureus0.264 mM[2]
Streptococcus pyogenes0.132 mM[2]
5-(1-Adamantyl)-4-[(4-hydroxybenzylidene)amino]-3-mercapto-1,2,4-triazoleStaphylococcus aureus1-2[2]
Bacillus subtilis1-2[2]
4-amino-5-aryl-4H-1,2,4-triazole with 4-trichloromethyl groupE. coli, B. subtilis, P. aeruginosa, P. fluoroscens5[2]
Antifungal Activity

The antifungal potential of this compound derivatives is well-documented, with some compounds exhibiting efficacy comparable to or greater than standard antifungal drugs like fluconazole.[3] These compounds often target enzymes crucial for fungal cell wall synthesis or other vital cellular processes.

Table 2: Antifungal Activity of this compound Derivatives

Compound/DerivativeFungal StrainActivityReference
3-β-[(N-benzenesulphonyl/tosyl)-4-(un)substituted anilino]ethyl-4-amino-5-mercapto-4(H)-1,2,4-triazoles (5a–f)Colletotrichum capsiciSignificant activity, greater than fluconazole[3][4]
Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (4c)Candida albicansHighest activity among tested compounds[5]

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and this compound derivatives have emerged as a promising class of compounds.[6] Their mechanisms of action are varied and can include the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Recent studies have focused on designing these derivatives to target specific pathways, such as the PI3K/AKT signaling cascade, which is frequently dysregulated in various cancers.[7] Molecular docking studies have been employed to predict the binding of these compounds to the active site of PI3K, guiding the synthesis of potent inhibitors.[7]

Table 3: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-Aryl-3-(3-bromophenylamino)-1,2,4-triazole (2.6 and 4.6)Various cancer cell lines-[6]
5-mercapto-1,2,4-triazole derivativesMDA-MB-231 (breast cancer)Showed antitumor activity[7]
1,2,3-triazole derivative 8 (with phosphonate (B1237965) group)HT-1080 (fibrosarcoma)15.13[8]
A-549 (lung carcinoma)21.25[8]
MCF-7 (breast adenocarcinoma)18.06[8]
MDA-MB-231 (breast adenocarcinoma)16.32[8]
1,2,3-triazole-amino acid conjugates 6 and 7MCF-7 (breast cancer)<10[9]
HepG2 (liver cancer)<10[9]

Anti-inflammatory and Analgesic Activity

Several derivatives of 4-amino-5-mercapto-1,2,4-triazoles have been shown to possess moderate to significant anti-inflammatory and analgesic activities.[4] These effects are often evaluated using standard models such as the carrageenan-induced rat paw edema test and acetic acid-induced writhing test.

Table 4: Anti-inflammatory and Analgesic Activity of 3-substituted-4-amino-5-mercapto-1,2,4-triazoles

CompoundAnti-inflammatory Activity (% inhibition)Analgesic Activity (% protection)Reference
5b75.80 (1h), 65.60 (3h), 57.60 (6h)-[4]
5c- (1h), 69.63 (3h), 67.60 (6h)-[4]
5e43.56 (1h), 51.40 (3h), 67.58 (6h)-[4]
Various derivatives-81.02–120.72[4]

Enzyme Inhibition

The biological activities of this compound derivatives are often rooted in their ability to inhibit specific enzymes. This includes enzymes crucial for microbial survival as well as those involved in human diseases. For instance, some derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, suggesting their potential in managing neurodegenerative diseases and diabetes.[10][11]

Table 5: Enzyme Inhibition by 1,2,4-Triazole Derivatives

Compound/DerivativeEnzymeIC50 (µM)Reference
Methyl phenyl substituted azinane triazole (12d)Acetylcholinesterase (AChE)0.73 ± 0.54[10][11]
α-glucosidase36.74 ± 1.24[10][11]
Urease19.35 ± 1.28[10][11]
Butyrylcholinesterase (BChE)0.017 ± 0.53[10][11]
Methyl phenyl substituted azinane triazole (12m)Butyrylcholinesterase (BChE)0.038 ± 0.50[10][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are outlines of common experimental protocols used in the synthesis and evaluation of this compound derivatives.

General Synthesis of 3-Substituted-4-amino-5-mercapto-1,2,4-triazoles

A common synthetic route involves the reaction of an appropriate acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization with hydrazine (B178648) hydrate.[4][5]

Synthesis_Workflow AcidHydrazide Acid Hydrazide PotassiumSalt Potassium Dithiocarbazinate Salt AcidHydrazide->PotassiumSalt Stirring, Cooling CS2_KOH CS2, KOH, Ethanol Triazole 3-Substituted-4-amino- 5-mercapto-1,2,4-triazole PotassiumSalt->Triazole Reflux HydrazineHydrate Hydrazine Hydrate Antibacterial_Assay cluster_prep Preparation cluster_assay Assay cluster_results Results Media Nutrient Agar Plates Inoculate Inoculate Plates Media->Inoculate Inoculum Bacterial Inoculum Inoculum->Inoculate CreateWells Create Wells Inoculate->CreateWells AddCompounds Add Test Compounds and Controls CreateWells->AddCompounds Incubate Incubate AddCompounds->Incubate MeasureZones Measure Zones of Inhibition Incubate->MeasureZones Anticancer_Assay SeedCells Seed Cancer Cells in 96-well Plates TreatCells Treat Cells with Test Compounds SeedCells->TreatCells Incubate1 Incubate for 48-72h TreatCells->Incubate1 AddXTT Add XTT Reagent Incubate1->AddXTT Incubate2 Incubate for 2-4h AddXTT->Incubate2 MeasureAbsorbance Measure Absorbance (450 nm) Incubate2->MeasureAbsorbance CalculateIC50 Calculate IC50 Values MeasureAbsorbance->CalculateIC50 PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Survival Cell Survival AKT->Survival promotes CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Triazole 3-Amino-5-mercapto- 1,2,4-triazole Derivative Triazole->PI3K inhibits

References

Quantum Chemical Blueprint of 3-Amino-5-mercapto-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical calculations performed on 3-Amino-5-mercapto-1,2,4-triazole (AMT). It is designed to offer a comprehensive understanding of its molecular structure, electronic properties, and spectroscopic features through theoretical investigations, primarily leveraging Density Functional Theory (DFT). This document summarizes key quantitative data, details computational and experimental protocols, and visualizes fundamental concepts to support further research and application in fields such as medicinal and pharmaceutical sciences.

Introduction

This compound (AMT) is a heterocyclic compound of significant interest due to its diverse biological activities, including antimicrobial and anticancer properties.[1] The presence of amino and mercapto groups, along with the triazole ring, imparts a rich chemical reactivity and potential for tautomerism, making it a versatile scaffold for drug design. Quantum chemical calculations provide a powerful lens to understand the intricate relationship between the structure of AMT and its chemical behavior at the molecular level. These computational approaches allow for the prediction of geometric parameters, vibrational frequencies, electronic transitions, and other key properties that are crucial for elucidating reaction mechanisms and designing novel derivatives with enhanced biological efficacy.

This guide will delve into the theoretical underpinnings of the computational studies on AMT, presenting a consolidated view of the methodologies employed and the key findings from various research endeavors.

Theoretical and Computational Methodologies

The foundation of the quantum chemical investigations on this compound and its derivatives lies predominantly in Density Functional Theory (DFT). This approach has been widely adopted for its favorable balance between computational cost and accuracy in predicting the electronic structure and properties of molecules.

Density Functional Theory (DFT) Calculations

DFT methods are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of AMT. A common functional used in these studies is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[1] The choice of basis set is also critical, with Pople-style basis sets such as 6-31+G(d,p) and 6-311G(d,p) being frequently utilized.[1][2] For more precise energy calculations, especially when studying reaction energies or pKa values, higher-level basis sets like 6-311++G(2d,2p) may be employed in single-point energy calculations on the optimized geometries.[2]

To account for the influence of a solvent, which is crucial for molecules with potential biological applications, solvation models such as the Solvation Model based on Density (SMD) are often incorporated into the calculations.[2]

Time-Dependent Density Functional Theory (TD-DFT)

To understand the excited state properties and to interpret electronic spectra (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) calculations are performed. These calculations provide insights into the electronic transitions, including the singlet and triplet decay mechanisms, which are vital for understanding the photophysical and photochemical processes of AMT.[3]

Analysis of Molecular Properties

Several key molecular properties are derived from the quantum chemical calculations:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability.[1]

  • Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[1]

  • Global Reactivity Descriptors: Parameters such as electronegativity (χ), hardness (η), softness (S), chemical potential (µ), and electrophilicity (ω) are calculated from the HOMO and LUMO energies to quantify the global reactivity of the molecule.[1]

  • Vibrational Analysis: The calculation of vibrational frequencies allows for the assignment of experimental infrared (IR) and Raman spectra, providing a detailed understanding of the vibrational modes of the molecule.[4]

Computational and Experimental Protocols

Computational Protocol

A typical workflow for the quantum chemical analysis of this compound is outlined below. This process involves geometry optimization, frequency analysis, and the calculation of various molecular properties.

G General Workflow for Quantum Chemical Calculations A Initial Molecular Structure (e.g., from experimental data or builder) B Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) A->B C Frequency Calculation (Confirm minimum energy structure) B->C D Single Point Energy Calculation (Higher level of theory/basis set) C->D If no imaginary frequencies E Analysis of Results D->E F Molecular Properties (HOMO-LUMO, MEP, etc.) E->F G Spectroscopic Properties (IR, Raman, UV-Vis) E->G H Comparison with Experimental Data G->H

Caption: A generalized workflow for performing quantum chemical calculations.

Experimental Protocols

The theoretical calculations are often complemented by experimental studies to validate the computational results.

  • Synthesis: Schiff bases of 3-amino-1,2,4-triazole-5-thiol can be synthesized through the condensation reaction of the triazole with an appropriate aldehyde, such as 5-chlorosalicylaldehyde.[1]

  • Spectroscopic Characterization: The synthesized compounds are characterized using various spectroscopic techniques:

    • FT-IR and FT-Raman Spectroscopy: These techniques are used to obtain the vibrational spectra of the molecule in the solid phase.[4]

    • UV-Vis Spectroscopy: The electronic absorption spectra are measured in different solvents to study the electronic transitions and the effect of the solvent on these transitions.[4] The concentration of the sample is typically around 10⁻⁵ mol L⁻¹.[4]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the structure of the synthesized compounds.

Results and Discussion

Molecular Geometry

The optimized molecular geometry of this compound and its derivatives can be determined with high accuracy using DFT calculations. The calculated bond lengths and bond angles are generally in good agreement with experimental data where available.

Table 1: Selected Calculated Geometric Parameters for a Triazole Derivative

ParameterBond Length (Å)Bond Angle (°)
C-S1.778
N-N (in ring)1.354 - 1.357
C-N (in ring)1.328
C-N-N108 - 112
N-C-N105 - 110

Note: The values presented are indicative and are based on calculations for a related triazole compound, 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol.[5] The exact values for AMT may vary.

Tautomerism and Protonation

This compound can exist in different tautomeric forms, primarily the thiol and thione forms. DFT calculations can be used to determine the relative stabilities of these tautomers. Furthermore, the protonation of the triazole ring is a key aspect of its reactivity. Theoretical studies have shown that the nitrogen atom at position one of the triazole ring is a likely protonation site.[2][6] The pKa values of related triazole derivatives have been calculated and show good correlation with experimental data.[2]

Tautomerism Thiol-Thione Tautomerism in AMT Thiol Thiol Form Thione Thione Form Thiol->Thione Proton Transfer

Caption: A simplified representation of the thiol-thione tautomerism in AMT.

Vibrational Spectroscopy

The calculated vibrational frequencies, after appropriate scaling, show good agreement with the experimental FT-IR and FT-Raman spectra. This allows for a detailed assignment of the observed vibrational bands to specific modes of the molecule, such as N-H stretching, C=S stretching, and ring vibrations. Resonance Raman spectroscopy, in conjunction with DFT calculations, has been used to study the structural dynamics of AMT in different solvents.[4]

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Triazole Derivative

Vibrational ModeCalculated FrequencyExperimental Frequency
N-H Stretch~3400~3400
C=N Stretch~1600~1600
C-S Stretch~700~700

Note: The values are approximate and based on data for a similar triazole compound.[5] The exact frequencies for AMT may differ.

Electronic Properties and Reactivity

The analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) provides valuable insights into the reactivity of this compound. The HOMO is typically localized on the electron-rich regions of the molecule, such as the sulfur and nitrogen atoms, while the LUMO is distributed over the triazole ring. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Table 3: Calculated Electronic Properties for a Schiff Base of AMT

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-2.0
Energy Gap (ΔE)4.5
Electronegativity (χ)4.25
Hardness (η)2.25
Softness (S)0.22
Chemical Potential (µ)-4.25
Electrophilicity (ω)4.01

Note: The values are indicative and based on calculations for a Schiff base derived from 3-amino-1,2,4-triazole-5-thiol.[1] The specific values for AMT will depend on the level of theory and basis set used.

The MEP map visually confirms the regions of high and low electron density, guiding the understanding of how the molecule interacts with other chemical species.

Conclusion

Quantum chemical calculations, particularly those based on Density Functional Theory, have proven to be an indispensable tool for elucidating the molecular structure, reactivity, and spectroscopic properties of this compound and its derivatives. The theoretical data presented in this guide, including optimized geometries, vibrational frequencies, and electronic properties, provide a robust foundation for understanding the chemical behavior of this important heterocyclic compound. The synergy between computational and experimental approaches is crucial for validating the theoretical models and for guiding the rational design of new AMT-based molecules with tailored biological activities for applications in drug development and materials science. The detailed protocols and summarized data herein serve as a valuable resource for researchers in these fields.

References

3-Amino-5-mercapto-1,2,4-triazole: A Comprehensive Technical Guide to its Coordination Chemistry and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-mercapto-1,2,4-triazole (AMTa) is a versatile heterocyclic compound that has garnered significant interest in coordination chemistry. Its unique molecular structure, featuring multiple donor sites—an amino group, a mercapto group, and nitrogen atoms within the triazole ring—allows it to act as a flexible ligand, coordinating with a wide range of metal ions in various modes. This technical guide provides an in-depth exploration of the synthesis, structural properties, and coordination chemistry of AMTa. It further delves into the experimental protocols for the synthesis and characterization of its metal complexes and discusses their potential applications, particularly in the realm of medicinal chemistry and materials science.

Introduction

Heterocyclic compounds containing nitrogen and sulfur atoms are fundamental building blocks in the development of novel coordination complexes with diverse applications. Among these, this compound (AMTa) has emerged as a particularly promising ligand. The presence of both soft (sulfur) and hard (nitrogen) donor atoms within its structure allows for the formation of stable complexes with a variety of transition and main group metals. The resulting metallo-organic frameworks and discrete molecular complexes exhibit a wide array of interesting biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2] This guide aims to provide a comprehensive overview of the coordination chemistry of AMTa, offering valuable insights for researchers in inorganic chemistry, medicinal chemistry, and materials science.

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclization of thiosemicarbazide (B42300) derivatives. One common and efficient method involves the reaction of aminoguanidine (B1677879) with a thiocyanate (B1210189) salt.[3]

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • A mixture of aminoguanidine bicarbonate and ammonium thiocyanate is heated, often in the presence of an acid catalyst.[3]

  • The reaction can proceed through the formation of an aminoguanidine thiocyanate intermediate.[3]

  • Continuous heating of this intermediate leads to the cyclization and formation of this compound.[3]

  • After cooling, the reaction mixture is treated with water, and the pH is adjusted to 1 using hydrochloric acid to precipitate the product.

  • The resulting solid is filtered, washed with cold water, and recrystallized from methanol to yield colorless crystals of this compound.[4]

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification aminoguanidine Aminoguanidine Salt heating Heating aminoguanidine->heating thiocyanate Thiocyanate Salt thiocyanate->heating intermediate Aminoguanidine Thiocyanate Intermediate heating->intermediate Formation cyclization Cyclization intermediate->cyclization Heating precipitation Acid Precipitation cyclization->precipitation recrystallization Recrystallization from Methanol precipitation->recrystallization product This compound recrystallization->product

Caption: Workflow for the synthesis of this compound.

Coordination Chemistry of this compound

This compound is a versatile ligand capable of coordinating to metal ions in several ways due to the presence of multiple donor atoms. The coordination can occur through:

  • The exocyclic sulfur atom (thiol/thione tautomerism).

  • The nitrogen atoms of the triazole ring (N1, N2, or N4).

  • The exocyclic amino group.

This flexibility in coordination modes allows for the formation of a wide variety of complexes with different dimensionalities, from discrete mononuclear complexes to one-dimensional chains, two-dimensional layers, and three-dimensional frameworks.[5]

Tautomerism and Coordination Modes

In the solid state and in solution, AMTa can exist in two tautomeric forms: the thiol form and the thione form. The specific tautomer present can influence the coordination behavior of the ligand.

G Tautomerism and Coordination Modes of AMTa cluster_tautomers Tautomeric Forms cluster_coordination Coordination Modes thiol Thiol Form S-H thione Thione Form C=S thiol:f0->thione:f0 Tautomerization metal Metal Ion thiol->metal Coordination thione->metal Coordination monodentate_S Monodentate (S-donor) monodentate_N Monodentate (N-donor) bidentate_SN Bidentate (S,N-donor) bidentate_NN Bidentate (N,N-donor) bridging Bridging metal->monodentate_S metal->monodentate_N metal->bidentate_SN metal->bidentate_NN metal->bridging

Caption: Tautomerism and common coordination modes of AMTa with a metal ion.

Spectroscopic Characterization of AMTa Complexes

The formation of coordination complexes with AMTa can be readily followed by various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of free AMTa shows characteristic bands for ν(N-H), ν(C=S), and ν(C-N) vibrations. Upon complexation, shifts in these bands provide evidence of coordination. For instance, a decrease in the frequency of the ν(C=S) band and the appearance of a new band for ν(M-S) suggests coordination through the sulfur atom. Similarly, shifts in the bands associated with the triazole ring and the amino group indicate their involvement in coordination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are valuable tools for characterizing diamagnetic AMTa complexes in solution. The chemical shifts of the protons and carbons in the vicinity of the coordination sites will be affected upon complexation. The disappearance of the S-H proton signal in the 1H NMR spectrum is a strong indicator of deprotonation and coordination via the sulfur atom.

  • UV-Visible Spectroscopy: The electronic spectra of AMTa complexes can provide information about the geometry of the coordination sphere around the metal ion. The appearance of d-d transitions in the visible region for transition metal complexes is a hallmark of their formation.

Table 1: Spectroscopic Data for Representative AMTa Complexes

ComplexMetal IonKey IR Bands (cm-1)1H NMR (ppm)Reference
[Ni(AMTa)2(H2O)2]Ni(II)ν(N-H): ~3300, ν(C=S): ~1300Broad signals due to paramagnetism[6]
[Pd(AMTa)2]Cl2Pd(II)ν(N-H): ~3250, ν(C=S): ~1280Downfield shift of NH2 protons[6]
[Zn(AMTa)2]Zn(II)ν(N-H): ~3280, ν(C=S): ~1290Downfield shift of NH2 and ring protons[1]
[Co(AMTa)2(H2O)2]Co(II)ν(N-H): ~3310, ν(C=S): ~1305Broad signals due to paramagnetism[1]
Structural Characterization of AMTa Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the precise structure of AMTa complexes, providing detailed information on bond lengths, bond angles, and the overall coordination geometry.

Table 2: Selected Crystallographic Data for AMTa and its Complexes

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
4-amino-3-hydrazino-5-mercapto-1,2,4-triazoleMonoclinicP21/m6.3586.5196.90690.33[7]
[Zn(Hatrc)2(H2O)]OrthorhombicPbca12.36312.57212.85590[5][8]
[Mn(Hatrc)2(H2O)2]·2H2OMonoclinicP21/c----[5]

(Note: Hatrc refers to the mono-anionic form of 3-amino-1H-1,2,4-triazole-5-carboxylic acid, a derivative of AMTa)

Applications of this compound and its Complexes

The versatile coordination behavior and the inherent biological activity of the triazole moiety make AMTa and its metal complexes attractive candidates for various applications.

Biological and Medicinal Applications

A significant body of research has focused on the biological activities of AMTa derivatives and their metal complexes. These compounds have shown promise as:

  • Antimicrobial Agents: Many Schiff base derivatives of AMTa and their transition metal complexes exhibit significant antibacterial and antifungal activities.[1][2][9][10] The chelation of the metal ion is often found to enhance the antimicrobial properties of the ligand.

  • Anticancer Agents: Certain metal complexes of AMTa-derived ligands have demonstrated cytotoxic activity against various cancer cell lines.[1] The mechanism of action is an active area of research.

  • Anticonvulsant and Anti-inflammatory Agents: The 1,2,4-triazole (B32235) scaffold is present in a number of clinically used drugs, and derivatives of AMTa have been investigated for their potential as anticonvulsant and anti-inflammatory agents.[11]

G Biological Applications of AMTa Complexes cluster_applications Biological Activities AMTa This compound Complex AMTa Metal Complex AMTa->Complex Metal Metal Ions (e.g., Cu, Zn, Ni, Co) Metal->Complex Antimicrobial Antimicrobial Complex->Antimicrobial Anticancer Anticancer Complex->Anticancer Antiinflammatory Anti-inflammatory Complex->Antiinflammatory Anticonvulsant Anticonvulsant Complex->Anticonvulsant

Caption: Overview of the biological applications of AMTa metal complexes.

Materials Science Applications

The ability of AMTa to form coordination polymers and its strong adsorption onto metal surfaces has led to its investigation in materials science:

  • Corrosion Inhibition: AMTa has been identified as an effective corrosion inhibitor for various metals and alloys, including copper and aluminum.[12][13] It forms a protective film on the metal surface, preventing corrosive attack.

  • Coordination Polymers and MOFs: The bridging capabilities of AMTa make it a suitable building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.

Conclusion

This compound is a highly versatile and accessible ligand with a rich coordination chemistry. Its ability to coordinate with a wide range of metal ions through multiple donor sites has led to the development of a vast array of complexes with diverse structures and properties. The significant biological activities exhibited by many of these complexes, particularly in the areas of antimicrobial and anticancer research, underscore the potential of AMTa in drug development. Furthermore, its applications in materials science, such as corrosion inhibition, highlight its utility beyond the biomedical field. This guide has provided a comprehensive overview of the current state of knowledge on AMTa, offering a solid foundation for further research and development in this exciting area of coordination chemistry.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Amino-5-mercapto-1,2,4-triazole from Thiocarbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-5-mercapto-1,2,4-triazole, also known as 5-amino-2,4-dihydro-3H-1,2,4-triazole-3-thione, is a crucial heterocyclic compound that serves as a key intermediate in the synthesis of a wide array of pharmaceutical and agrochemical products. Its derivatives are known to exhibit diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1][2] This document provides a detailed protocol for the synthesis of this compound starting from thiocarbohydrazide (B147625) and formic acid. The methodology involves an initial formylation of thiocarbohydrazide followed by a base-catalyzed intramolecular cyclization.

Quantitative Data Summary

The key physical and chemical properties of the synthesized compound are summarized in the table below for quick reference.

PropertyValueReference
Product Name This compound[3]
CAS Number 16691-43-3[3][4]
Molecular Formula C₂H₄N₄S[3][4]
Molecular Weight 116.15 g/mol [5]
Appearance White to light beige crystalline powder[4]
Melting Point 303 °C[4]
Solubility Soluble in hot water[4]

Reaction Principle

The synthesis is a two-step process. First, thiocarbohydrazide is acylated with formic acid under reflux to form an N-formylthiocarbohydrazide intermediate. In the second step, this intermediate undergoes a base-catalyzed cyclodehydration. The strong base, typically sodium hydroxide (B78521), facilitates the ring closure to form the stable 1,2,4-triazole (B32235) ring, yielding the desired product upon acidification.

Experimental Protocol

This protocol is adapted from established methods for triazole synthesis from hydrazide precursors.[2][6]

Materials and Reagents:

  • Thiocarbohydrazide (CH₆N₄S)

  • Formic Acid (HCOOH, 90%)

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

  • Ethanol or Methanol (for recrystallization)

Equipment:

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Ice bath

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

  • pH meter or pH paper

  • Melting point apparatus

Step 1: Synthesis of 1-Formylthiocarbohydrazide

  • In a 500 mL round-bottom flask, place 200 mL of 90% formic acid.

  • Gently heat the formic acid to approximately 50-60 °C using a heating mantle.

  • Slowly add 53.0 g (0.5 mol) of thiocarbohydrazide to the warm formic acid in portions while stirring.

  • Once the addition is complete, attach a reflux condenser and heat the mixture to reflux for 2 hours.

  • After refluxing, cool the reaction mixture to room temperature and then further cool it in an ice bath for 1-2 hours to facilitate precipitation of the intermediate.

  • Collect the white precipitate of 1-formylthiocarbohydrazide by suction filtration.

  • Wash the solid with cold distilled water and allow it to air dry.

Step 2: Cyclization to this compound

  • Prepare a solution of sodium hydroxide by dissolving 20.0 g (0.5 mol) of NaOH in 150 mL of distilled water in a 500 mL round-bottom flask.

  • Add the dried 1-formylthiocarbohydrazide from Step 1 to the sodium hydroxide solution.

  • Heat the mixture under reflux for 3 hours.[3] The solution should become clear.

  • After reflux, cool the solution in an ice bath.

  • Slowly acidify the cold solution by adding concentrated hydrochloric acid dropwise while stirring until the pH reaches approximately 1-2.[3] A voluminous white precipitate will form.

  • Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the crude product by suction filtration and wash it thoroughly with cold distilled water to remove any residual acid and salts.

Step 3: Purification

  • The crude this compound can be purified by recrystallization.

  • Transfer the solid to a beaker and add a minimum amount of boiling water or an ethanol/water mixture to dissolve it.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to crystallize the pure product.

  • Filter the purified crystals, wash with a small amount of cold water, and dry them in an oven at 80-100 °C.

  • Characterize the final product by determining its melting point and using spectroscopic methods (IR, NMR) if available.

Visualizations

Chemical Reaction Pathway

Reaction_Pathway cluster_reagents TCH Thiocarbohydrazide Intermediate 1-Formylthiocarbohydrazide (Intermediate) TCH->Intermediate + HCOOH Reflux FormicAcid Formic Acid Product This compound Intermediate->Product Cyclization NaOH 1. NaOH, Reflux HCl 2. HCl (acidify) r1 1. NaOH, Reflux r2 2. HCl (acidify)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start mix_reagents Mix Thiocarbohydrazide and Formic Acid start->mix_reagents reflux1 Reflux for 2 hours mix_reagents->reflux1 cool_precipitate Cool in Ice Bath & Precipitate Intermediate reflux1->cool_precipitate filter1 Filter & Dry Intermediate cool_precipitate->filter1 dissolve_naoh Dissolve Intermediate in NaOH Solution filter1->dissolve_naoh reflux2 Reflux for 3 hours dissolve_naoh->reflux2 cool_acidify Cool in Ice Bath & Acidify with HCl reflux2->cool_acidify filter2 Filter Crude Product cool_acidify->filter2 recrystallize Recrystallize from Hot Water/Ethanol filter2->recrystallize dry Dry Final Product recrystallize->dry end End dry->end

Caption: Step-by-step workflow for the synthesis and purification process.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Formic acid and concentrated hydrochloric acid are corrosive. Handle with extreme care to avoid skin and eye contact.

  • Sodium hydroxide is caustic and can cause severe burns.

  • Thiocarbohydrazide is toxic. Avoid inhalation and skin contact.

References

Application Notes and Protocols: One-Pot Synthesis of 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-triazole (B32235) nucleus is a privileged heterocyclic scaffold found in a wide range of pharmaceutical agents, agrochemicals, and functional materials.[1][2] Specifically, 3-substituted-4-amino-5-mercapto-1,2,4-triazoles are crucial intermediates in the synthesis of various fused heterocyclic systems, such as 1,2,4-triazolo[3,4-b][1][3][4]thiadiazines and Schiff bases, which exhibit diverse pharmacological activities including analgesic, antifungal, antiviral, and anticancer properties.[5]

One-pot synthesis, which combines multiple reaction steps in a single vessel without isolating intermediates, offers significant advantages over traditional multi-step methods.[1] This approach enhances efficiency by reducing reaction times, minimizing chemical waste, and often leading to higher overall yields, making it a highly attractive strategy in drug discovery and development.[1][6] These application notes provide detailed protocols for two common and effective one-pot methods for synthesizing 3-substituted-4-amino-5-mercapto-1,2,4-triazoles.

Method 1: Direct Condensation of Thiocarbohydrazide (B147625) with Carboxylic Acids

This method is a straightforward and widely used approach for the synthesis of 3-substituted-4-amino-5-mercapto-1,2,4-triazoles. It involves the direct cyclocondensation of thiocarbohydrazide with a selected carboxylic acid.[3][7] The reaction is typically carried out by heating the reactants, often without a solvent (fusion) or in a high-boiling solvent.[7]

Experimental Protocol

A general procedure for the synthesis of 3-substituted-4-amino-5-mercapto-1,2,4-triazoles via direct condensation is as follows:

  • Reactant Mixture: In a round-bottom flask, thoroughly mix equimolar amounts of thiocarbohydrazide (e.g., 0.1 mol) and the desired carboxylic acid (0.1 mol).[7]

  • Heating: Heat the mixture in an oil bath. The temperature should be gradually raised to 160-170 °C.[7]

  • Reaction Time: Maintain the reaction at this temperature for 2-4 hours, during which the mixture will fuse.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, treat the fused mass with a hot sodium bicarbonate solution to dissolve the product and neutralize any unreacted acid.

  • Precipitation: Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool and then acidify it with a suitable acid (e.g., dilute hydrochloric acid or acetic acid) to precipitate the triazole product.[7]

  • Purification: Collect the precipitate by filtration, wash it thoroughly with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent, such as methanol (B129727) or ethanol (B145695).[7]

Logical Workflow

G cluster_workflow Workflow: Direct Condensation A Mix Thiocarbohydrazide and Carboxylic Acid B Heat Mixture (160-170 °C, 2-4h) A->B Reaction C Cool and Treat with NaHCO3 Solution B->C Work-up D Filter and Acidify Filtrate C->D Isolation E Collect and Purify Product D->E Purification

Caption: Workflow for the synthesis of triazoles via direct condensation.

Data Presentation

The following table summarizes representative examples of 3-substituted-4-amino-5-mercapto-1,2,4-triazoles synthesized using the direct condensation method.

EntryR-Group (from R-COOH)Reaction ConditionsYield (%)M.P. (°C)Reference
1Butyl (from Valeric Acid)Fusion--[3]
2(5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl160-170 °C, 2h-135[7]
3(1H-indol-3-yl)methyl160-170 °C, 2h--[7]
4Phenyl(CH₂)₂FusionGood-[3]
5Phenyl(CH₂)₃FusionGood-[3]

Note: Yields are often reported qualitatively as "good" in some literature; specific quantitative data may vary based on precise conditions.

Method 2: One-Pot Synthesis from Acid Hydrazides

This versatile method involves the reaction of an aromatic or aliphatic acid hydrazide with carbon disulfide in the presence of a base (typically alcoholic potassium hydroxide) to form a potassium dithiocarbazate intermediate. This intermediate is then cyclized in the same pot by the addition of hydrazine (B178648) hydrate (B1144303) to yield the final 3-substituted-4-amino-5-mercapto-1,2,4-triazole.[4][8][9]

Experimental Protocol

A general procedure for the one-pot synthesis from acid hydrazides is as follows:

  • Dithiocarbazate Formation:

    • Dissolve the starting acid hydrazide (e.g., 0.1 mol) and potassium hydroxide (B78521) (0.1 mol) in absolute ethanol (200 mL) in a round-bottom flask with stirring at room temperature.[9]

    • To this solution, add carbon disulfide (CS₂) (e.g., 12.5 mL) dropwise or in small portions.[9]

    • Continue stirring the reaction mixture for 12-16 hours at room temperature. The formation of the potassium dithiocarbazate salt is often indicated by the precipitation of a solid.[9]

  • Cyclization:

    • To the reaction mixture containing the dithiocarbazate intermediate, add hydrazine hydrate (e.g., 0.1-0.2 mol).

    • Reflux the mixture with stirring for a specified period, typically ranging from 4 to 12 hours. The reaction progress can be monitored by the evolution of hydrogen sulfide (B99878) (H₂S) gas (use a proper fume hood and safety precautions).[10]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Reduce the volume of the solvent under reduced pressure.

    • Dilute the residue with cold water and acidify with a suitable acid (e.g., dilute HCl or acetic acid) to a pH of 5-6 to precipitate the crude product.[7]

    • Filter the solid, wash with cold water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure 3-substituted-4-amino-5-mercapto-1,2,4-triazole.[9]

Logical Workflow

G cluster_workflow Workflow: Synthesis from Acid Hydrazides A Mix Acid Hydrazide, KOH, CS₂ in Ethanol B Stir 12-16h at RT (Forms Dithiocarbazate) A->B Step 1 C Add Hydrazine Hydrate and Reflux 4-12h B->C Step 2: Cyclization D Cool, Concentrate, and Acidify C->D Work-up E Filter and Recrystallize Product D->E Purification

Caption: One-pot workflow for triazole synthesis from acid hydrazides.

Data Presentation

The following table summarizes representative examples of 3-substituted-4-amino-5-mercapto-1,2,4-triazoles synthesized using the acid hydrazide method.

EntryR-Group (from R-CO-NHNH₂)Base/SolventCyclizing AgentYield (%)M.P. (°C)Reference
14-PyridylKOH/EthanolHydrazine Hydrate--[8][9]
23-Chlorobenzo[b]thien-2-ylKOH/EthanolHydrazine Hydrate72-86-[10]
31,3-Phenylenebis(oxymethylene)-NH₂NH₂--[4]
42-HydroxyphenylKOH/EthanolHydrazine Hydrate--[11]
54-AminophenylKOH/EthanolHydrazine Hydrate--[11]

Note: Microwave irradiation has been shown to significantly reduce reaction times and improve yields for this method.[10]

Applications in Drug Development

The 4-amino and 5-mercapto groups on the triazole ring are versatile nucleophilic centers. They serve as key synthons for constructing more complex, fused heterocyclic systems with enhanced biological activity. For example, they can be readily converted into:

  • Schiff Bases: By condensation of the 4-amino group with various aldehydes.[5]

  • Triazolo[3,4-b]thiadiazoles: Through reaction with carboxylic acids or their derivatives.[3]

  • Triazolo[3,4-b]thiadiazines: By reacting with α-haloketones.[5]

The broad spectrum of biological activities associated with these derivatives makes the one-pot synthesis of the 3-substituted-4-amino-5-mercapto-1,2,4-triazole core an area of intense interest for medicinal chemists and drug development professionals.[2][12]

References

Application Notes and Protocol for the Recrystallization and Purification of 3-Amino-5-mercapto-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the purification of 3-Amino-5-mercapto-1,2,4-triazole (AMT) by recrystallization. This procedure is intended for researchers, scientists, and drug development professionals aiming to obtain a high-purity crystalline product, suitable for further synthetic applications or analytical characterization.

Introduction

This compound is a versatile heterocyclic compound utilized as a corrosion inhibitor and a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2] The purity of this starting material is crucial for the successful synthesis of downstream derivatives. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound of interest and its impurities in a suitable solvent system at varying temperatures. The crude compound is dissolved in a hot solvent, and upon slow cooling, the desired compound selectively crystallizes, leaving the impurities dissolved in the mother liquor. This protocol outlines the recrystallization of this compound using common solvent systems such as water and aqueous ethanol (B145695).

Physical and Chemical Properties

  • Appearance: White to light beige crystalline powder.[3][4]

  • Molecular Formula: C₂H₄N₄S[5]

  • Molecular Weight: 116.15 g/mol [5]

  • Melting Point: >300 °C (with decomposition).[1][6]

  • Solubility: Soluble in hot water.[3][6]

Experimental Protocol: Recrystallization of this compound

This protocol describes the purification of crude this compound by recrystallization. Two primary solvent systems are presented: water and an ethanol/water mixture.

Materials and Equipment

  • Crude this compound

  • Deionized water

  • Ethanol (Reagent grade)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Drying oven or desiccator

Procedure

  • Solvent Selection and Dissolution:

    • Method A: Recrystallization from Water:

      • Place the crude this compound in an Erlenmeyer flask.

      • Add a minimal amount of deionized water to the flask.

      • Heat the mixture to boiling with continuous stirring to dissolve the solid.[7] Add more water in small portions if necessary to achieve complete dissolution.

    • Method B: Recrystallization from Ethanol/Water:

      • For every 1 gram of crude product, prepare a 3:1 ethanol/water mixture (e.g., 37.5 mL ethanol and 12.5 mL water for a total of 50 mL).[1][4]

      • Add the solvent mixture to the flask containing the crude solid.

      • Heat the mixture to boiling with stirring to dissolve the compound.

  • Decolorization (Optional):

    • If the hot solution is colored, remove it from the heat source and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes.[8]

  • Hot Filtration:

    • If activated charcoal was used, or if there are insoluble impurities, perform a hot filtration.

    • Preheat a funnel with fluted filter paper by pouring hot solvent through it.

    • Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[8] This step should be done rapidly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature.[8]

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[8]

  • Isolation and Washing:

    • Collect the crystals by suction filtration using a Buchner funnel.[8]

    • Wash the crystals with a small amount of cold deionized water to remove any soluble impurities remaining on the crystal surface.[8]

  • Drying:

    • Dry the purified crystals in a desiccator under vacuum or in a drying oven at a moderate temperature.[1][8]

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle this compound in a well-ventilated area or a fume hood, as it may be a skin, eye, and respiratory tract irritant.[5]

  • Avoid inhalation of dust.

  • Take care when heating flammable solvents like ethanol.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the recrystallization of this compound based on literature data.

ParameterWaterEthanol/Water (3:1)Reference(s)
Solvent Volume Minimal amount for dissolution~50 mL per 1 g of crude product[1][4][7]
Temperature Boiling pointBoiling point[7]
Reported Recovery Not specified~50%[1][4]
Melting Point (Purified) >300 °C (dec.)300-302 °C (dec.)[1][6]

Visualizations

Experimental Workflow for Recrystallization

G Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product B Add Solvent (Water or EtOH/Water) A->B C Heat to Boiling B->C D Decolorize with Activated Charcoal (Optional) C->D E Hot Filtration C->E No charcoal D->E If charcoal added F Slow Cooling to Room Temperature E->F G Cool in Ice Bath F->G H Suction Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Purified Product J->K

Caption: A flowchart illustrating the key steps in the recrystallization of this compound.

Troubleshooting Common Recrystallization Issues

G Troubleshooting Recrystallization cluster_solution_no_crystals Solutions for No Crystal Formation cluster_solution_oiling_out Solutions for Oiling Out A Problem B No Crystals Form A->B C Oiling Out A->C B1 Scratch inner surface of the flask B->B1 B2 Add a seed crystal B->B2 B3 Reduce solvent volume (evaporate some solvent) B->B3 B4 Cool to a lower temperature B->B4 C1 Reheat the solution C2 Add more solvent to dissolve the oil C1->C2 C3 Cool slowly C2->C3

Caption: A decision tree for troubleshooting common issues during recrystallization.[8]

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 3-Amino-5-mercapto-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of Schiff bases derived from 3-Amino-5-mercapto-1,2,4-triazole. The protocols detailed below are intended to serve as a guide for the development of novel therapeutic agents, leveraging the versatile pharmacological potential of this class of compounds.

Introduction

Schiff bases derived from 1,2,4-triazole (B32235) moieties are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties.[1] The formation of an azomethine group (-C=N-) through the condensation of a primary amine with an aldehyde or ketone is a cornerstone of their synthesis. The this compound scaffold is of particular interest due to the presence of reactive amino and thiol groups, which can be readily functionalized to generate diverse molecular architectures with enhanced biological efficacy.

Synthesis of Schiff Bases

The general synthetic route involves the condensation reaction between this compound and various substituted aldehydes. The reaction is typically carried out in an alcoholic solvent, often with the addition of a catalytic amount of acid or base to facilitate the reaction.[2] Both conventional heating and microwave irradiation methods have been successfully employed, with the latter often leading to shorter reaction times and improved yields.[3]

General Synthesis Workflow

SynthesisWorkflow Triazole 3-Amino-5-mercapto- 1,2,4-triazole Reaction Reaction (Heating or Microwave) Triazole->Reaction Aldehyde Substituted Aldehyde Aldehyde->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Reaction SchiffBase Schiff Base Product Reaction->SchiffBase Purification Purification (Recrystallization) SchiffBase->Purification Characterization Characterization (FT-IR, NMR, MS) Purification->Characterization

Caption: General workflow for the synthesis of Schiff bases from this compound.

Experimental Protocols

Protocol 1: Conventional Synthesis of Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases using conventional heating.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 0.01 mol of this compound in a minimal amount of absolute ethanol.

  • To this solution, add 0.01 mol of the substituted aromatic aldehyde.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid is collected by filtration using a Buchner funnel.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethanol-water mixture).

  • Dry the purified Schiff base in a desiccator.

  • Characterize the final product using FT-IR, NMR, and Mass Spectrometry.

Protocol 2: Microwave-Assisted Synthesis of Schiff Bases

This protocol offers a more rapid and efficient synthesis using microwave irradiation.[3]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol

  • Microwave synthesizer

  • Microwave-safe reaction vessel with a magnetic stir bar

Procedure:

  • In a microwave-safe reaction vessel, combine 0.01 mol of this compound and 0.01 mol of the substituted aromatic aldehyde in 10 mL of ethanol.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable power (e.g., 150-300 W) and temperature (e.g., 80-100 °C) for 5-15 minutes.

  • After irradiation, cool the vessel to room temperature.

  • The resulting precipitate is collected by filtration.

  • Purify the product by recrystallization from an appropriate solvent.

  • Dry and characterize the product as described in Protocol 1.

Data Presentation

The following tables summarize the physical and biological data for a series of synthesized Schiff bases derived from this compound.

Table 1: Physical Data of Synthesized Schiff Bases

Compound CodeAldehyde SubstituentMolecular FormulaYield (%)Melting Point (°C)
SB-1 HC₉H₈N₄S75210
SB-2 4-ClC₉H₇ClN₄S64225-227[4]
SB-3 4-OCH₃C₁₀H₁₀N₄OS61164-166[4]
SB-4 4-NO₂C₉H₇N₅O₂S74159-162[4]
SB-5 2-OHC₉H₈N₄OS66197-200[5]

Table 2: Antimicrobial Activity of Synthesized Schiff Bases

Compound CodeStaphylococcus aureus (IC₅₀ µg/mL)[4]Pseudomonas aeruginosa (IC₅₀ µg/mL)[4]Klebsiella pneumoniae (IC₅₀ µg/mL)[4]Rhizoctonia solani (ED₅₀ ppm)[3]Fusarium oxysporum (ED₅₀ ppm)[3]
SB-1 2544---
SB-2 ----95.55
SB-3 -----
SB-4 --15--
SB-5 ---17.34-

Mechanism of Action

The biological activity of these Schiff bases is attributed to several potential mechanisms of action, primarily targeting cellular processes essential for the survival of pathogens and cancer cells.

Antimicrobial Mechanism

The antimicrobial action of 1,2,4-triazole Schiff bases is often linked to their ability to disrupt the integrity of the microbial cell membrane.[3][4] This disruption leads to the leakage of vital intracellular components, ultimately causing cell death.

AntimicrobialMechanism cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Leakage Leakage of Intracellular Components (Proteins, DNA) Membrane->Leakage SchiffBase 1,2,4-Triazole Schiff Base Disruption Membrane Disruption SchiffBase->Disruption Disruption->Membrane CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Proposed antimicrobial mechanism of action involving cell membrane disruption.

Anticancer Mechanism

The anticancer activity of these compounds is often multifactorial, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival. Molecular docking studies have suggested that these Schiff bases can bind to the active sites of enzymes such as Epidermal Growth Factor Receptor (EGFR), B-Raf, tubulin, and topoisomerases.[5][6] Inhibition of these targets can lead to cell cycle arrest and apoptosis.

AnticancerMechanism cluster_targets Cellular Targets SchiffBase 1,2,4-Triazole Schiff Base Inhibition Inhibition SchiffBase->Inhibition EGFR EGFR CellCycleArrest Cell Cycle Arrest EGFR->CellCycleArrest BRAF B-Raf BRAF->CellCycleArrest Tubulin Tubulin Tubulin->CellCycleArrest Topoisomerase Topoisomerase Topoisomerase->CellCycleArrest Inhibition->EGFR Inhibition->BRAF Inhibition->Tubulin Inhibition->Topoisomerase Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

Application Notes and Protocols: 3-Amino-5-mercapto-1,2,4-triazole in Pharmaceutical Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-5-mercapto-1,2,4-triazole (AMT) is a versatile heterocyclic compound that serves as a crucial scaffold in medicinal chemistry.[1] Its unique structure, featuring a triazole ring with both an amino and a mercapto group, provides multiple reactive sites for chemical modification.[1] This allows for the synthesis of a diverse range of derivatives, including Schiff bases, metal complexes, and other substituted analogues, which have shown a wide spectrum of pharmacological activities.[2][3] The triazole nucleus is a key component in several clinically used drugs, highlighting its importance in drug design.[4][5] Derivatives of AMT have been investigated for their potential as antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and analgesic agents.[2]

Synthesis of this compound and its Derivatives

The core AMT molecule can be synthesized through several methods, often involving the reaction of aminoguanidine (B1677879) salts with thiocyanate (B1210189) salts or the cyclization of hydrazodicarbothioamide.[6][7] Its reactive amino and mercapto groups are ideal for further functionalization, most commonly through condensation reactions with aldehydes to form Schiff bases or chelation with metal ions to form metal complexes.

Logical Workflow for Synthesis and Screening

The general process for utilizing AMT in drug discovery involves the synthesis of derivatives followed by biological screening to identify lead compounds.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase AMT 3-Amino-5-mercapto- 1,2,4-triazole (AMT) SchiffBase Schiff Base Synthesis AMT->SchiffBase Aldehydes Aromatic/Heterocyclic Aldehydes Aldehydes->SchiffBase MetalSalts Transition Metal Salts (e.g., Ni, Co, Cu, Zn) Complexation Metal Complexation MetalSalts->Complexation SchiffBase->Complexation Derivatives AMT Derivatives (Schiff Bases, Metal Complexes) SchiffBase->Derivatives Complexation->Derivatives Purification Purification & Characterization (TLC, NMR, IR, MS) Derivatives->Purification Screening Biological Screening (Antimicrobial, Anticancer, etc.) Purification->Screening Purified Compounds Data Data Analysis (IC50, MIC, Zone of Inhibition) Screening->Data Lead Lead Compound Identification Data->Lead

Caption: General workflow from AMT to lead compound identification.

Pharmacological Applications and Data

AMT derivatives have demonstrated significant potential across various therapeutic areas. The introduction of different substituents allows for the modulation of their biological activity.

Antimicrobial Activity

Schiff bases and metal complexes of AMT are widely reported to possess significant antibacterial and antifungal properties.[8][9] The mechanism is often attributed to the ability of the triazole moiety and the imine group to interact with microbial enzymes or cellular components. The lipophilicity introduced by aromatic substituents can enhance cell wall penetration.

Table 1: Antibacterial Activity of Selected AMT Derivatives (Schiff Bases)

Compound ID Test Organism IC50 (µg/mL) Reference
T8 Staphylococcus aureus 22 [4][10]
T1 Staphylococcus aureus 25 [4][10]
T10 Staphylococcus aureus 26 [4][10]
T3 Pseudomonas aeruginosa 22 [4][10]
T10 Pseudomonas aeruginosa 28 [4][10]
T6 Klebsiella pneumoniae 15 [10]

| T4 | Streptococcus mutans | 28 |[10] |

Table 2: Antifungal Activity of Selected AMT Derivatives

Compound ID Test Organism ED50 (ppm) Reference
SB-9 (m-methylphenyl) Rhizoctonia solani 17.34 [11]
SB-4 (p-chlorophenyl) Fusarium oxysporum 95.55 [11]

| SB-3 (m-chlorophenyl) | Bipolaris sorokiniana | 181.3 |[11] |

Anticancer Activity

Metal complexes of AMT-derived Schiff bases have emerged as promising anticancer agents.[12] These complexes are thought to exert their cytotoxic effects through various mechanisms, including interactions with DNA or inhibition of key enzymes involved in cancer cell proliferation.[3] The chelation of the metal ion can enhance the biological activity compared to the free ligand.

Table 3: In Vitro Anticancer Activity of AMT-Based Metal Complexes

Compound ID Cell Line IC50 (µM) Reference
Cd(II) Complex (IVc) MCF-7 (Breast Cancer) 28.45 ± 2.34 [13]
Zn(II) Complex (IVe) MCF-7 (Breast Cancer) 52.57 ± 4.72 [13]
Compound 7 HepG2 (Liver Cancer) 17.69 [14]
Compound 17 HepG2 (Liver Cancer) 20.30 [14]
Compound 7 MCF-7 (Breast Cancer) 20.30 [14]

| Compound 17 | MCF-7 (Breast Cancer) | 17.69 |[14] |

Other Biological Activities

Derivatives of 4-amino-5-mercapto-1,2,4-triazoles have also shown a range of other pharmacological effects, including anti-inflammatory, analgesic, and anticonvulsant activities.[2] For instance, certain compounds have demonstrated significant analgesic activity, in some cases exceeding that of aspirin.[2]

Experimental Protocols

Protocol for Synthesis of AMT-Derived Schiff Bases

This protocol provides a general method for the condensation reaction between this compound and an aromatic aldehyde.

Materials:

  • This compound (AMT)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)

  • Ethanol (B145695) or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Crushed ice

  • Filtration apparatus

Procedure:

  • Dissolve 0.01 mol of this compound in a suitable amount of ethanol in a round-bottom flask.[11]

  • Add 0.01 mol of the selected aromatic aldehyde to the solution.[11]

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[15]

  • Fit the flask with a reflux condenser and heat the mixture under reflux for 3-5 hours.[3][15]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the resulting solution into a beaker containing crushed ice to precipitate the product.[11]

  • Filter the precipitated solid, wash it with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.[7][15]

Protocol for In Vitro Antimicrobial Screening (Disc Diffusion Method)

This protocol outlines the disc diffusion method for assessing the antibacterial and antifungal activity of synthesized AMT derivatives.[15][16]

Materials:

  • Synthesized AMT derivatives

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans, A. niger)

  • Nutrient Agar (B569324) (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile Whatman filter paper discs (5-6 mm diameter)

  • Dimethyl sulfoxide (B87167) (DMSO) as a solvent

  • Micropipettes, sterile swabs, incubator

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard, approx. 10⁸ CFU/mL).[16]

  • Inoculation: Using a sterile swab, evenly spread 0.1 mL of the microbial suspension over the entire surface of the agar plate.

  • Compound Application: Prepare solutions of the synthesized compounds at a specific concentration (e.g., 1.5, 3, 6 mg/mL) in DMSO.[16]

  • Impregnate sterile paper discs with a known volume (e.g., 30 µL) of the test compound solutions.[16] Also prepare discs with the standard drug and a DMSO-only control.

  • Disc Placement: Carefully place the impregnated discs onto the surface of the inoculated agar plates, ensuring firm contact.

  • Incubation: Incubate the plates at 35±1°C for 24 hours for bacteria and at a suitable temperature for 48-72 hours for fungi.[16]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

Diagram of Antimicrobial Screening Workflow

G A Prepare & Pour Sterile Agar Media C Inoculate Agar Plate with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum B->C F Place Discs on Inoculated Plate C->F D Prepare Solutions of AMT Derivatives & Controls E Impregnate Sterile Discs with Test Solutions D->E E->F G Incubate Plates (e.g., 35°C, 24h) F->G H Measure Zone of Inhibition (mm) G->H I Compare Activity to Standard & Control H->I

References

Application Notes and Protocols for Electrochemical Impedance Spectroscopy (EIS) of 3-Amino-5-mercapto-1,2,4-triazole on Copper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-mercapto-1,2,4-triazole (AMTa) is a heterocyclic compound that has demonstrated significant efficacy as a corrosion inhibitor for copper and its alloys.[1][2] Its molecular structure, featuring multiple nitrogen atoms and a sulfur atom, facilitates strong adsorption onto the copper surface, forming a protective film that mitigates corrosion.[1][3] This protective layer acts as a barrier, hindering both anodic and cathodic reactions involved in the corrosion process.[4][5] Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the properties of this inhibitor film and quantify the corrosion resistance of the treated copper. This document provides detailed application notes and experimental protocols for utilizing EIS to evaluate the performance of AMTa as a copper corrosion inhibitor.

Principle of Action

The primary mechanism of corrosion inhibition by AMTa involves the adsorption of its molecules onto the copper surface. This process can occur through:

  • Chemisorption: The nitrogen and sulfur heteroatoms in the AMTa molecule can form coordinate bonds with copper atoms.[1]

  • Physisorption: Electrostatic interactions can also contribute to the adsorption process.

The resulting adsorbed layer displaces water molecules and aggressive ions from the copper surface, thereby increasing the polarization resistance and decreasing the double-layer capacitance.[6] EIS is particularly well-suited to probe these changes in the electrochemical interface. By applying a small amplitude AC signal over a range of frequencies, the impedance of the system can be measured. The analysis of the resulting Nyquist or Bode plots provides valuable information about the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and the double-layer capacitance (Cdl), which is related to the integrity and thickness of the protective film.[7]

Experimental Protocols

Preparation of Copper Working Electrode
  • Mechanical Polishing: Sequentially polish the copper working electrode with emery paper of decreasing grit size to achieve a mirror-like finish.[6]

  • Degreasing: Degrease the polished electrode with acetone (B3395972) to remove any organic residues.[6]

  • Cleaning: Clean the electrode with ethanol.[6]

  • Drying: Dry the electrode thoroughly before use.[6]

Preparation of Test Solutions
  • Corrosive Medium: Prepare the desired corrosive medium, for example, 3.5% NaCl solution or deionized water.[4][5]

  • Inhibitor Solutions: Prepare a stock solution of this compound (AMTa) in the corrosive medium. From the stock solution, prepare a series of test solutions with varying concentrations of AMTa.[3][6]

Electrochemical Cell Setup
  • Three-Electrode Configuration: Assemble a standard three-electrode electrochemical cell.

    • Working Electrode (WE): The prepared copper electrode.

    • Reference Electrode (RE): A saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): A platinum wire or graphite (B72142) rod.[8]

  • Electrolyte Immersion: Fill the cell with the test solution (either the blank corrosive medium or the inhibitor-containing solution).

  • Stabilization: Immerse the working electrode in the solution and allow the system to stabilize for a period (e.g., 30-60 minutes) to reach a stable open circuit potential (OCP).[1]

Electrochemical Impedance Spectroscopy (EIS) Measurements
  • Instrumentation: Use a potentiostat equipped with a frequency response analyzer.

  • EIS Parameters:

    • Frequency Range: Typically from 100 kHz down to 10 mHz or 100 mHz.[6][9]

    • AC Signal Amplitude: Apply a small amplitude sinusoidal voltage perturbation, typically 5 mV or 10 mV peak-to-peak, at the OCP.[6][10]

  • Data Acquisition: Record the impedance data across the specified frequency range.

  • Data Analysis:

    • Plot the data in Nyquist (imaginary impedance vs. real impedance) and Bode (impedance magnitude and phase angle vs. frequency) formats.

    • Model the EIS data using an appropriate equivalent electrical circuit to extract quantitative parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).[11]

Data Presentation

The following tables summarize quantitative data from studies on the inhibition of copper corrosion by this compound.

Table 1: EIS Parameters for Copper in Deionized Water with AMTa [5][6]

AMTa Concentration (M)Rct (Ω·cm²)Cdl (μF·cm⁻²)Inhibition Efficiency (%)
0 (Blank)1.83 x 10³15.4-
1 x 10⁻⁶5.21 x 10³12.164.9
1 x 10⁻⁵1.45 x 10⁴8.987.4
6 x 10⁻⁵2.81 x 10⁴6.293.5

Table 2: EIS Parameters for Copper in 3.5% NaCl with AMTa [3]

AMTa Concentration (mol/L)Rct (Ω·cm²)Cdl (μF·cm⁻²)Inhibition Efficiency (%)
0 (Blank)1.25 x 10³250-
1.0 x 10⁻⁶2.15 x 10³14541.9
1.0 x 10⁻⁵5.48 x 10³56.877.2
1.0 x 10⁻⁴1.23 x 10⁴25.190.0
5.0 x 10⁻³2.08 x 10⁴14.994.0

Visualizations

experimental_workflow prep Copper Electrode Preparation polish Mechanical Polishing prep->polish degrease Degreasing (Acetone) polish->degrease clean Cleaning (Ethanol) degrease->clean dry Drying clean->dry cell Electrochemical Cell Setup dry->cell solution Solution Preparation corrosive Corrosive Medium (e.g., 3.5% NaCl) solution->corrosive inhibitor AMTa Solutions (Varying Concentrations) solution->inhibitor corrosive->cell inhibitor->cell assembly Three-Electrode Assembly cell->assembly stabilize OCP Stabilization (30-60 min) assembly->stabilize eis EIS Measurement stabilize->eis params Set Parameters (Frequency, Amplitude) eis->params acquire Data Acquisition params->acquire analysis Data Analysis acquire->analysis plots Nyquist & Bode Plots analysis->plots modeling Equivalent Circuit Modeling plots->modeling results Quantitative Results (Rct, Cdl, IE%) modeling->results

Caption: Experimental workflow for EIS analysis of AMTa on copper.

Conclusion

This compound serves as a highly effective mixed-type corrosion inhibitor for copper in various corrosive environments.[4][6] The protective mechanism is attributed to the strong adsorption of AMTa molecules on the copper surface, forming a barrier against corrosive agents.[1] The detailed protocols provided here offer a standardized framework for the systematic evaluation of AMTa and other potential corrosion inhibitors using Electrochemical Impedance Spectroscopy. The quantitative data clearly demonstrates the significant increase in corrosion resistance and high inhibition efficiencies achievable with the application of AMTa.

References

Application Notes and Protocols for Surface-Enhanced Raman Scattering (SERS) Analysis of 3-Amino-5-mercapto-1,2,4-triazole (AMT) Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-mercapto-1,2,4-triazole (AMT) is a heterocyclic compound of significant interest due to its applications as a corrosion inhibitor and a pH-sensitive molecule.[1][2][3] Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that provides highly sensitive and specific vibrational information about molecules adsorbed on or near the surface of plasmonic nanostructures. This allows for the non-destructive, ultra-sensitive detection and characterization of AMT, making SERS an invaluable tool for studying its adsorption behavior and for the development of novel sensing applications.[1][4]

These application notes provide a comprehensive overview and detailed protocols for the SERS analysis of AMT adsorption on silver nanoparticles.

Principle of SERS Analysis of AMT

The SERS analysis of AMT relies on the significant enhancement of the Raman scattering signal when AMT molecules are in close proximity to a SERS-active substrate, such as silver or gold nanoparticles. The adsorption of AMT onto the metal surface is a critical step, and its mechanism can be influenced by environmental factors, most notably pH.

AMT can exist in different tautomeric forms and its adsorption orientation on the SERS substrate is pH-dependent. At lower pH values, AMT tends to adsorb in an "upright" orientation, primarily through a strong bond between the sulfur atom of the mercapto group and the silver or gold surface.[1][5] In this configuration, the triazole ring is oriented more or less perpendicularly to the metal surface.[5] As the pH increases, deprotonation of the triazole ring can occur, leading to a change in the adsorption geometry to a "lying flat" orientation, where the molecule interacts with the surface through the nitrogen atoms of the triazole ring.[1][5][6] This change in orientation results in distinct changes in the SERS spectrum, which can be used to probe the local pH.

Applications

  • Corrosion Inhibition Studies: SERS can be used to study the adsorption mechanism and kinetics of AMT as a corrosion inhibitor on various metal surfaces, providing insights into the formation and structure of the protective film.[2][3]

  • pH Sensing: The pH-dependent spectral changes of AMT make it an excellent molecule for the development of SERS-based pH sensors for various chemical and biological applications.[1][4][7]

  • Trace Analyte Detection: The high sensitivity of SERS allows for the detection of trace amounts of AMT, which is relevant in environmental monitoring and other analytical applications.

Quantitative Data

The SERS spectrum of AMT exhibits several characteristic peaks corresponding to specific vibrational modes of the molecule. The positions and relative intensities of these peaks can provide information about the molecule's orientation and interaction with the SERS substrate.

Raman Shift (cm⁻¹)Vibrational Mode AssignmentReference
702Triazole ring torsion[2][8]
856Triazole ring breathing[2][8]
929Triazole ring torsion[2][8]
1130N-N bending vibration[2][8]
1405Not specified[2][8]
1606Not specified[2][8]

Experimental Protocols

SERS Substrate Preparation: Synthesis of Silver Nanoparticles (AgNPs)

This protocol describes the synthesis of colloidal silver nanoparticles by the citrate (B86180) reduction method, which is a widely used technique for preparing SERS-active substrates.

Materials and Reagents:

  • Silver nitrate (B79036) (AgNO₃)

  • Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water

  • Glassware (thoroughly cleaned with aqua regia and rinsed with deionized water)

Protocol:

  • Bring 100 mL of deionized water to a rolling boil in a clean Erlenmeyer flask with a stir bar.

  • While the water is boiling and stirring, add 1 mL of 1% (w/v) aqueous silver nitrate solution.

  • Continue to boil and stir the solution.

  • Add 2 mL of 1% (w/v) aqueous sodium citrate solution dropwise to the boiling solution.

  • Observe the color change of the solution from colorless to a pale yellow or grayish-green, indicating the formation of silver nanoparticles.

  • Continue boiling and stirring for approximately 1 hour to ensure the reaction is complete.

  • Remove the flask from the heat and allow it to cool to room temperature with continued stirring.

  • Store the synthesized silver nanoparticle colloid in a dark glass bottle at 4°C.

AMT Sample Preparation

Materials and Reagents:

  • This compound (AMT)

  • Deionized water or other appropriate solvent (e.g., ethanol)

  • pH adjustment solutions (e.g., HCl, NaOH)

Protocol:

  • Prepare a stock solution of AMT (e.g., 1 mM) by dissolving the appropriate amount of AMT powder in deionized water or the chosen solvent. Sonication may be used to aid dissolution.

  • Prepare a series of working solutions of AMT by diluting the stock solution to the desired concentrations (e.g., 1 µM to 100 µM).

  • If investigating pH effects, adjust the pH of the AMT working solutions to the desired values using dilute HCl or NaOH.

SERS Measurement and Data Acquisition

Instrumentation:

  • Raman spectrometer equipped with a laser source (e.g., 532 nm, 633 nm, or 785 nm)

  • Microscope with appropriate objectives

  • Sample holder (e.g., glass slide, quartz cuvette)

Protocol:

  • Mix a small volume of the prepared silver nanoparticle colloid with the AMT working solution in a microcentrifuge tube (a typical ratio is 1:1, but this may need to be optimized).

  • Allow the mixture to incubate for a specific period (e.g., 15-30 minutes) to ensure the adsorption of AMT onto the silver nanoparticles.

  • Deposit a small drop of the mixture onto a clean glass slide and allow it to air-dry, or perform the measurement directly in a quartz cuvette.

  • Place the sample on the microscope stage and focus on the sample surface.

  • Acquire the SERS spectrum using the appropriate laser wavelength, laser power, and acquisition time. It is recommended to use low laser power to avoid sample damage.

  • Collect multiple spectra from different spots on the sample to ensure reproducibility and obtain an average spectrum.

  • Process the acquired spectra by performing baseline correction and cosmic ray removal as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis AgNP_synthesis AgNP Synthesis (Citrate Reduction) Mixing Mix AgNPs and AMT Solution AgNP_synthesis->Mixing AMT_solution AMT Solution Preparation AMT_solution->Mixing Incubation Incubation Mixing->Incubation Sample_deposition Sample Deposition Incubation->Sample_deposition SERS_acquisition SERS Spectral Acquisition Sample_deposition->SERS_acquisition Data_processing Data Processing (Baseline Correction) SERS_acquisition->Data_processing Spectral_analysis Spectral Analysis Data_processing->Spectral_analysis

Caption: Experimental workflow for SERS analysis of AMT.

adsorption_mechanism cluster_low_ph Low pH cluster_high_ph High pH AgNP1 AMT_upright AMT (Upright) AgNP1->AMT_upright Thiolate Bond AgNP2 AMT_flat AMT (Lying Flat) AgNP2->AMT_flat Ring Nitrogen Interaction pH_increase pH Increase cluster_high_ph cluster_high_ph cluster_low_ph cluster_low_ph

Caption: pH-dependent adsorption of AMT on a silver nanoparticle.

References

Application Note and Protocol: HPLC Determination of 3-Amino-5-mercapto-1,2,4-triazole in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-mercapto-1,2,4-triazole (AMT) is a chemical intermediate used in the synthesis of various compounds, including pesticides and pharmaceuticals.[1][2] Its potential for human exposure necessitates sensitive and reliable analytical methods for its determination in biological matrices to support toxicokinetic studies and occupational biomonitoring.[2] Direct analysis of AMT in serum by HPLC with UV detection is challenging due to its poor retention on reversed-phase columns.[1][3] This application note details a robust and sensitive HPLC method for the quantification of AMT in serum, employing pre-column derivatization with the fluorescent probe monobromobimane (B13751) (MBB) to enhance selectivity and detection limits.[1][2][4]

The method involves a four-step process:

  • Reduction: Treatment of the serum sample with tributylphosphine (B147548) (TBP) to reduce any disulfide-linked AMT back to its free thiol form.[1][2]

  • Protein Precipitation: Removal of serum proteins using acetonitrile (B52724) (ACN) to prevent interference with the chromatographic analysis.[1][2]

  • Derivatization: Conjugation of the thiol group of AMT with monobromobimane (MBB) to yield a highly fluorescent and stable derivative.[1][2][4]

  • HPLC Analysis: Separation of the AMT-MBB derivative by reversed-phase HPLC with fluorescence detection.[1]

Experimental Protocols

Materials and Reagents
  • This compound (AMT) standard (>98% purity)

  • Monobromobimane (MBB)

  • Tributylphosphine (TBP)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Drug-free human serum

  • Supelco Discovery C18 column (4.6 x 150 mm, 5 µm particle size) or equivalent[1]

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Gradient pump

    • Autosampler

    • Fluorescence detector

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • Pipettes

Preparation of Solutions
  • AMT Stock Solution (1 mg/mL): Accurately weigh and dissolve AMT in a suitable solvent such as a 10% (v/v) solution of dimethylformamide in water.[1]

  • Working Standard Solutions: Prepare a series of working standards by spiking drug-free human serum with the AMT stock solution to achieve final concentrations ranging from 0.78 to 50 µg/mL.[1][2]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human serum at low, medium, and high concentrations (e.g., 1, 10, and 50 µg/mL) independently from the calibration standards.[1]

Sample Preparation Protocol
  • To a 200 µL aliquot of serum sample, standard, or QC, add 10 µL of tributylphosphine (TBP) solution to reduce any oxidized AMT.

  • Add 400 µL of cold acetonitrile to precipitate the serum proteins.[2]

  • Vortex the mixture vigorously for 1 minute.[2]

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a clean microcentrifuge tube.

  • Add 10 µL of the monobromobimane (MBB) solution for pre-column derivatization.

  • Allow the derivatization reaction to proceed in the dark at room temperature for a specified time.

  • Filter the derivatized sample through a 0.45 µm syringe filter prior to injection into the HPLC system.[2]

HPLC Conditions

The separation and quantification of the AMT-MBB conjugate are achieved using the following chromatographic conditions:

ParameterCondition
Column Supelco Discovery C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water, B: Methanol
Gradient Elution Start at 27% B, hold for 11 min, increase to 80% B over 5 min.
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1][4]
Fluorescence Detection Excitation: 380 nm, Emission: 480 nm[1]
Retention Time (AMT-MBB) Approximately 8.2 minutes[1]

Data Presentation

The performance of this HPLC method for the determination of AMT in serum is summarized in the tables below.

Method Validation Parameters
ParameterResult
Linearity Range 0.78 - 50 µg/mL[1][4]
Correlation Coefficient (r²) > 0.999[2]
Limit of Detection (LOD) 0.05 µg/mL[1][4]
Precision and Accuracy
ParameterResult
Intra-day Precision (%RSD) 0.5% to 10.1%[2]
Inter-day Precision (%RSD) 2.2% to 8.3%[2]
Accuracy Within 10% of the nominal value[2]

Visualizations

Experimental Workflow

experimental_workflow start Start: Serum Sample reduction 1. Reduction Add Tributylphosphine (TBP) start->reduction precipitation 2. Protein Precipitation Add cold Acetonitrile (ACN) reduction->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatization 3. Derivatization Add Monobromobimane (MBB) supernatant->derivatization filtration 4. Filtration 0.45 µm syringe filter derivatization->filtration hplc HPLC Analysis filtration->hplc end End: Data Acquisition hplc->end derivatization_reaction cluster_reactants amt This compound (AMT) (with free thiol group) plus + amt->plus mbb Monobromobimane (MBB) (Fluorescent Probe) product AMT-MBB Conjugate (Highly Fluorescent) mbb->product Conjugation plus->mbb

References

Application Note: Fluorescence Detection of 3-Amino-5-mercapto-1,2,4-triazole (AMT) via Pre-column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-5-mercapto-1,2,4-triazole (AMT) is a heterocyclic compound utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] It is also a metabolite of the herbicide amitrole.[2] Given its relevance and potential presence in biological and environmental samples, sensitive and specific analytical methods are required for its quantification.[2] Direct analysis of AMT by methods such as High-Performance Liquid Chromatography (HPLC) with UV detection is often hindered by poor sensitivity.[3]

Fluorescence detection offers significantly higher sensitivity and selectivity. However, AMT is not natively fluorescent.[4] This application note details protocols for the pre-column derivatization of AMT to yield a highly fluorescent conjugate, enabling sensitive quantification by HPLC with fluorescence detection (HPLC-FLD). The primary strategy focuses on derivatizing the thiol (-SH) group, which is highly nucleophilic and allows for specific targeting.[5]

Principle of Derivatization

The core principle involves reacting AMT with a fluorogenic reagent that specifically targets the thiol group to form a stable, fluorescent product. This product can then be easily separated and detected by reverse-phase HPLC-FLD. One of the most effective and widely used reagents for thiol derivatization is Monobromobimane (B13751) (MBB) .[2][6][7] MBB reacts with the thiol group of AMT in a nucleophilic substitution reaction to form a stable, highly fluorescent AMT-MBB conjugate.[2]

The reaction is typically carried out pre-column under mild conditions. For samples where AMT may have oxidized to form disulfides, a reduction step using an agent like tributylphosphine (B147548) (TBP) is necessary prior to derivatization to ensure all AMT is in the reactive free thiol form.[6][8]

Experimental Protocols

This section provides a detailed methodology for the derivatization of AMT in serum samples using Monobromobimane (MBB) for HPLC-FLD analysis.[2][6]

3.1. Materials and Reagents

  • This compound (AMT) standard (CAS 16691-43-3)

  • Monobromobimane (MBB)

  • Tributylphosphine (TBP)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Human Serum (for standards and quality controls)

  • C18 Solid Phase Extraction (SPE) columns (optional, for sample concentration)

  • Buffer solutions (e.g., borate (B1201080) buffer, phosphate (B84403) buffer as required for HPLC mobile phase)

3.2. Protocol 1: Derivatization of AMT in Serum

This protocol is adapted from a validated method for determining AMT levels in serum.[2][6]

  • Sample Preparation & Reduction:

    • To 100 µL of serum sample (or standard), add a solution of tributylphosphine (TBP). This step reduces any oxidized AMT (disulfides) back to its free thiol form.[2]

    • Vortex the mixture to ensure thorough mixing.

  • Protein Precipitation:

    • Add acetonitrile (ACN) to the sample to precipitate serum proteins.[8]

    • Vortex vigorously and then centrifuge to pellet the precipitated proteins.

  • Derivatization:

    • Transfer the supernatant to a clean vial.

    • Add the thiol-reactive fluorescent probe, monobromobimane (MBB), to the supernatant.[2] The reaction conjugates the free thiol of AMT with MBB.

    • Allow the reaction to proceed at room temperature in the dark for a specified time (e.g., 15 minutes).[7]

  • Analysis:

    • The resulting stable and highly fluorescent AMT-MBB conjugate is now ready for injection into the HPLC-FLD system.[2]

    • The sample can be analyzed directly or, for low concentrations, further purified and concentrated using a C18 SPE column.[3]

3.3. HPLC-FLD Conditions

  • Column: C18 reversed-phase column.[6]

  • Mobile Phase: A gradient elution using a binary mobile phase, typically consisting of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent like acetonitrile or methanol.[6][7]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[9]

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the AMT-MBB conjugate.

    • Excitation (λex): ~380-395 nm

    • Emission (λem): ~475-485 nm

Data Presentation

The performance of the derivatization method is critical for accurate quantification. The following table summarizes the key quantitative data for the analysis of AMT using MBB derivatization.

ParameterValueReference(s)
Derivatizing Agent Monobromobimane (MBB)[2][6]
Linear Range 0.78 - 50 µg/mL[6][8]
Limit of Detection (LOD) 0.05 µg/mL (for a 10 µL injection)[6][8]
Excitation Wavelength (λex) ~385 nm[7]
Emission Wavelength (λem) ~480 nm[7]
Matrix Serum[2][6]
Sample Pre-treatment TBP reduction, Protein precipitation[6][8]

Visualizations

5.1. Derivatization Reaction

The following diagram illustrates the chemical reaction between this compound (AMT) and the fluorescent labeling agent Monobromobimane (MBB).

G AMT This compound (AMT) (Non-fluorescent) Product AMT-MBB Conjugate (Highly Fluorescent) AMT->Product Nucleophilic Substitution HBr HBr AMT->HBr Nucleophilic Substitution MBB Monobromobimane (MBB) (Fluorogenic Reagent) MBB->Product Nucleophilic Substitution MBB->HBr Nucleophilic Substitution

Reaction of AMT with Monobromobimane (MBB).

5.2. Experimental Workflow

The diagram below outlines the complete workflow from sample collection to data analysis for the quantification of AMT.

start Start: Serum Sample Collection reduction 1. Reduction of Disulfides (with Tributylphosphine) start->reduction precipitation 2. Protein Precipitation (with Acetonitrile) reduction->precipitation derivatization 3. Pre-column Derivatization (with Monobromobimane) precipitation->derivatization hplc 4. HPLC Separation (C18 Reversed-Phase Column) derivatization->hplc detection 5. Fluorescence Detection (λex=~385nm, λem=~480nm) hplc->detection analysis 6. Data Analysis & Quantification detection->analysis end End: AMT Concentration Determined analysis->end

Workflow for AMT analysis via derivatization.

Conclusion

Pre-column derivatization of this compound with monobromobimane is a robust, sensitive, and specific method for its quantification in complex biological matrices like serum.[2][6] The protocol is straightforward and utilizes standard laboratory equipment. This HPLC-FLD method provides a valuable tool for toxicokinetic studies, biomonitoring, and other applications in drug development and environmental science where trace-level detection of AMT is required.[8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-mercapto-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Amino-5-mercapto-1,2,4-triazole (AMT). This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve reaction yields. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Consider increasing the reaction time or temperature within the limits of reagent stability. For syntheses involving heating, such as with thiocarbohydrazide (B147625), ensure the temperature is maintained consistently.[1]
Suboptimal pH for precipitation.After cyclization, carefully adjust the pH to precipitate the product. Acidification with concentrated hydrochloric acid is a common method to induce precipitation.[1][2]
Impure starting materials.Use high-purity starting materials. Purity levels of 98% or higher are recommended for key reagents.[3]
Formation of byproducts, such as 1,3,4-thiadiazole (B1197879) isomers.Modify reaction conditions to favor the formation of the triazole. This can sometimes be influenced by the choice of cyclizing agent and reaction temperature.
Product is Difficult to Purify Presence of unreacted starting materials.Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent.
Co-precipitation of impurities.Recrystallization is a common and effective method for purifying this compound. Methanol (B129727) is often a suitable solvent for recrystallization.[1][2]
Oily or tar-like product formation.Ensure the reaction mixture is cooled sufficiently before and during precipitation. Dispersing the crude product in hot water can sometimes help in obtaining a solid.[1]
Reaction Stalls or Proceeds Slowly Inadequate mixing of reactants, especially in heterogeneous mixtures.Ensure vigorous and constant stirring throughout the reaction.
Catalyst inefficiency or absence.For reactions requiring a catalyst, ensure the correct catalyst is used at the appropriate concentration. Some syntheses proceed more efficiently in the presence of a base like potassium hydroxide (B78521) or an acid.[1][4]
Inconsistent Results Between Batches Variability in reaction conditions.Strictly control reaction parameters such as temperature, reaction time, and rate of addition of reagents.
Moisture sensitivity of reagents.Some reagents may be sensitive to moisture. Conduct reactions under a dry atmosphere (e.g., using a drying tube or inert gas) if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most frequently used starting materials are thiosemicarbazide, thiocarbohydrazide, and aminoguanidine (B1677879) salts.[1][5][6] The choice of starting material often depends on the desired substitution pattern and the specific synthetic route being employed.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[1] By comparing the spots of the reaction mixture with the starting materials, you can determine when the reaction is complete.

Q3: What is the typical method for purifying the final product?

A3: The most common purification method is recrystallization.[1][2] Methanol is frequently used as the recrystallization solvent.[1][2] After recrystallization, the product is typically collected by filtration and dried.

Q4: My product yield is consistently low. What are the key parameters to optimize?

A4: To improve yield, focus on optimizing the following parameters:

  • Reaction Temperature: Ensure the optimal temperature for cyclization is maintained.

  • Reaction Time: Allow the reaction to proceed to completion, as monitored by TLC.[1]

  • pH for Precipitation: Carefully control the pH during product precipitation.[2]

  • Purity of Reagents: Use high-purity starting materials.[3]

Q5: Are there alternative synthesis routes available?

A5: Yes, several synthetic routes exist. One common method involves the reaction of an aminoguanidine salt with a thiocyanate (B1210189) salt.[2][6] Another approach is the cyclization of derivatives formed from the reaction of hydrazides with carbon disulfide in the presence of a base.[7]

Experimental Protocols

Protocol 1: Synthesis from Thiocarbohydrazide

This method is suitable for synthesizing 4-amino substituted triazoles.

  • Reaction Setup: Heat an equimolar mixture of thiocarbohydrazide and the desired carboxylic acid in an oil bath at 160-170°C for 2 hours.[1]

  • Isolation of Crude Product: After cooling, disperse the fused mass in hot water to obtain the crude triazole.[1]

  • Purification: Collect the crude product by filtration and recrystallize it from methanol to obtain the pure this compound.[1]

Protocol 2: Synthesis from an Aminoguanidine Salt and Thiocyanate

This method provides a direct route to the target compound.

  • Reaction: An aminoguanidine salt (e.g., aminoguanidine bicarbonate) is reacted with a thiocyanate salt (e.g., ammonium (B1175870) thiocyanate) by heating.[6] This reaction can be performed with or without a solvent.

  • Cyclization: Continued heating of the reaction mixture leads to the formation of the this compound.

  • Work-up and Purification: The reaction mixture is cooled, and the product is precipitated, often by adjusting the pH.[2] The solid is then collected by filtration and purified by recrystallization from a suitable solvent like methanol.[2]

Data Presentation

Table 1: Comparison of Synthesis Routes and Conditions

Starting Material Key Reagents Reaction Conditions Typical Yield Reference
ThiocarbohydrazideCarboxylic Acid160-170°C, 2 hoursModerate to High[1]
Aminoguanidine SaltThiocyanate SaltHeatingHigh[6]
HydrazidesCarbon Disulfide, KOHRefluxGood[7]

Visualizations

Synthesis Pathway from Thiocarbohydrazide

Synthesis_Pathway Thiocarbohydrazide Thiocarbohydrazide Intermediate Acylthiocarbohydrazide Intermediate Thiocarbohydrazide->Intermediate Reaction with Carboxylic Acid (Heat) Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Intermediate AMT 3-Amino-5-mercapto- 1,2,4-triazole Intermediate->AMT Cyclization (Heat)

Caption: Synthesis of this compound from Thiocarbohydrazide.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (T, t) Check_Purity->Check_Conditions Pure Purify_Reagents Use Higher Purity Reagents Check_Purity->Purify_Reagents Impure Check_pH Check pH of Precipitation Check_Conditions->Check_pH Correct Optimize_Conditions Optimize Temperature and/or Reaction Time Check_Conditions->Optimize_Conditions Incorrect Adjust_pH Adjust pH Carefully During Work-up Check_pH->Adjust_pH Incorrect End Improved Yield Check_pH->End Correct Optimize_Conditions->Check_pH Purify_Reagents->Check_Conditions Adjust_pH->End

Caption: Troubleshooting workflow for addressing low product yield.

References

Side reactions and byproducts in the synthesis of 3-Amino-5-mercapto-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-Amino-5-mercapto-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common starting materials for the synthesis of this compound are thiocarbohydrazide (B147625) and a source of a single carbon atom, typically formic acid or one of its derivatives. Another widely used method involves the reaction of an aminoguanidine (B1677879) salt with a thiocyanate (B1210189) salt.[1]

Q2: My reaction mixture solidifies during the synthesis from aminoguanidine thiocyanate. How can I prevent this?

Solidification of the reaction mixture can be a significant issue, leading to poor stirring and incomplete reaction. This can often be mitigated by using an excess of the thiocyanate salt. For instance, using a 1.5 to 3 molar excess of ammonium (B1175870) thiocyanate relative to the aminoguanidine salt can help maintain a stirrable reaction mixture and also improve the overall yield.

Q3: What is the expected melting point of this compound?

Pure this compound has a high melting point, typically reported to be around 300-302 °C with decomposition.[2] A significantly lower or broader melting point range may indicate the presence of impurities.

Q4: How can I purify the crude this compound?

A common and effective method for purification is recrystallization. Methanol is frequently reported as a suitable solvent for recrystallizing the crude product to obtain colorless crystals.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Action(s)
Low Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.- Ensure the reaction is heated for the recommended duration. For the reaction of thiocarbohydrazide with formic acid, this may involve refluxing for several hours. When using aminoguanidine thiocyanate, heating at around 150°C for an extended period (e.g., 16 hours) has been reported.[2] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation.
Side reactions: Competing reactions may consume the starting materials or the product.- Control the reaction temperature carefully. Elevated temperatures can sometimes lead to the formation of byproducts. - Ensure the correct stoichiometry of reactants. An excess of one reactant may favor side reactions.
Loss of product during workup: The product may be partially soluble in the wash solvents or remain in the mother liquor after crystallization.- When precipitating the product by acidification, ensure the pH is adjusted correctly to minimize solubility. - Minimize the volume of solvent used for washing the filtered product. Use cold solvent for washing to reduce solubility losses.
Product is discolored (e.g., yellow or brown) Presence of impurities: The discoloration is likely due to the presence of colored byproducts formed during the reaction.- Perform recrystallization of the crude product. Methanol is a commonly used solvent for this purpose.[1] - Activated carbon treatment during recrystallization can sometimes help in removing colored impurities.
Thermal degradation: The product or intermediates may be sensitive to high temperatures, leading to decomposition and the formation of colored products. The triazole ring can be thermally unstable above 300°C.- Avoid excessively high reaction temperatures. - If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Difficulty in isolating the product Product is too soluble in the reaction mixture: The product may not precipitate effectively upon cooling or acidification.- If precipitating by acidification, ensure the pH is lowered sufficiently. - Try adding a co-solvent in which the product is less soluble to induce precipitation. - Concentrate the reaction mixture by removing some of the solvent before attempting to precipitate the product.
Formation of a viscous or oily product: This can be due to the presence of impurities or incomplete reaction.- Attempt to triturate the oily residue with a non-polar solvent to induce solidification. - Purify the crude product using column chromatography, although this may be more complex than recrystallization.
Inconsistent Results Variability in starting material quality: The purity of thiocarbohydrazide or aminoguanidine salts can affect the reaction outcome.- Use starting materials from a reliable source with a specified purity. - If necessary, purify the starting materials before use.
Reaction sensitivity to moisture or air: Some of the intermediates or the final product might be sensitive to atmospheric conditions.- Use dry solvents and glassware. - Conduct the reaction under an inert atmosphere.

Experimental Protocols

Synthesis from Thiosemicarbazide (B42300) and Formic Acid (Analogous Procedure)

This protocol describes the synthesis of the parent 3-mercapto-1,2,4-triazole and can be adapted for the synthesis of the 3-amino-5-mercapto derivative by starting with thiocarbohydrazide.

Step 1: Synthesis of 1-Formyl-3-thiosemicarbazide (B1305609) [3]

  • In a round-bottomed flask, heat 400 mL of 90% formic acid.

  • Add 91 g (1.0 mole) of thiosemicarbazide in portions to the hot formic acid.

  • Heat the mixture under reflux for 15 minutes.

  • Cool the reaction mixture in an ice bath for 2 hours.

  • Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration.

  • Wash the product with cold water and air dry.

Step 2: Synthesis of 3-Mercapto-1,2,4-triazole [3]

  • Dissolve 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide (B78521) in 300 mL of water in a 2-L round-bottomed flask.

  • Heat the solution on a steam bath for 1 hour.

  • Cool the solution in an ice bath for 30 minutes.

  • Acidify the cooled solution with 150 mL of concentrated hydrochloric acid.

  • Collect the precipitated 3-mercapto-1,2,4-triazole by suction filtration.

  • Recrystallize the product from boiling water to obtain pure crystals.

Data Presentation

Table 1: Quantitative Data on Reaction Parameters and Yields

Starting MaterialsReaction ConditionsReported YieldPurityReference
Aminoguanidine bicarbonate and Ammonium thiocyanate150°C, 16 hours, molar ratio 1:268.9%96.3%[2]
Hydrazodicarbothioamide and Sodium hydroxideReflux in water for 3 hours, followed by acidificationNot specifiedColorless crystals after recrystallization from methanol[1]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Problem: Low Yield check_completeness Check Reaction Completeness (TLC) start->check_completeness incomplete Incomplete Reaction check_completeness->incomplete No complete Reaction is Complete check_completeness->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Reaction Temperature incomplete->increase_temp check_workup Review Workup Procedure complete->check_workup workup_issue Product Loss During Workup check_workup->workup_issue Yes no_workup_issue Workup is Optimized check_workup->no_workup_issue No optimize_workup Optimize pH/Solvent Volume workup_issue->optimize_workup suspect_side_reactions Suspect Side Reactions no_workup_issue->suspect_side_reactions analyze_byproducts Analyze Byproducts (HPLC/NMR) suspect_side_reactions->analyze_byproducts modify_conditions Modify Reaction Conditions (Stoichiometry, Temperature) analyze_byproducts->modify_conditions

Caption: Troubleshooting workflow for addressing low product yield.

Synthesis Pathway and Potential Side Reaction

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reaction TCH Thiocarbohydrazide Intermediate Acylthiosemicarbazide Intermediate TCH->Intermediate Byproduct 4-Amino-3-hydrazino- 5-mercapto-1,2,4-triazole TCH->Byproduct High Temp FormicAcid Formic Acid FormicAcid->Intermediate Product 3-Amino-5-mercapto- 1,2,4-triazole Intermediate->Product Cyclization (-H2O) Hydrazine Hydrazine (impurity or byproduct) Hydrazine->Byproduct

Caption: Synthesis of this compound and a potential side reaction.

References

Optimization of reaction conditions for 3-Amino-5-mercapto-1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-Amino-5-mercapto-1,2,4-triazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of the this compound core structure?

The most prevalent methods for synthesizing the this compound scaffold utilize either thiosemicarbazide (B42300) or an aminoguanidine (B1677879) salt with a thiocyanate (B1210189) salt.[1][2][3] Another approach involves the use of thiocarbohydrazide (B147625), which is particularly useful for synthesizing 4-amino substituted derivatives.[4]

Q2: I am observing a very low yield in my reaction. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Incomplete reaction is a common issue; ensure you are using the optimal reaction time and temperature as specified in your protocol. For instance, some syntheses require refluxing for several hours.[2][4] The purity of starting materials is also critical; impurities can lead to side reactions, reducing the yield of the desired product.[5] Additionally, the pH of the reaction medium can be crucial, especially during cyclization and product precipitation steps.[2] For syntheses involving aminoguanidine salts and thiocyanates, using an excess of the thiocyanate salt has been shown to improve yield and prevent the reaction mixture from becoming too viscous or solidifying.[3]

Q3: My final product is difficult to purify. What are some effective purification strategies?

Poor solubility of this compound derivatives is a known challenge.[4] Recrystallization is the most common purification method. The choice of solvent is critical and often depends on the specific derivative. Common solvents for recrystallization include methanol (B129727), ethanol, and water.[1][2][4] For products that are poorly soluble in common solvents, dispersing the crude product in hot water can be an effective initial purification step.[1] It is also important to ensure the correct pH is achieved to fully precipitate the product before filtration.[2]

Q4: How critical is pH control during the synthesis?

pH control is a critical parameter. In many protocols, the cyclization step to form the triazole ring is carried out under basic conditions, often using sodium hydroxide (B78521) or potassium hydroxide.[1][6] Following cyclization, the reaction mixture is acidified, typically with hydrochloric acid, to precipitate the product.[1][2] The final pH for precipitation can influence both the yield and purity of the isolated product.

Q5: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

Yes, standard laboratory safety precautions should always be followed. Specifically, when working with reagents like hydrazine (B178648) hydrate, which is used in some synthesis routes for 4-amino derivatives, it is important to handle it with care as it is toxic.[7] Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation - Incomplete reaction due to insufficient heating or reaction time. - Incorrect pH for the cyclization step. - Impure starting materials leading to side reactions.[5]- Ensure the reaction is heated to the specified temperature and for the recommended duration (e.g., reflux for 3-6 hours).[2][4] - Verify the basicity of the solution during the cyclization step. - Use high-purity starting materials.
Product is an Oily or Gummy Solid - Incomplete removal of solvent. - Presence of impurities. - Incorrect pH during precipitation.- Ensure the product is thoroughly dried under vacuum. - Attempt to triturate the oily product with a non-polar solvent to induce solidification. - Re-dissolve the product and carefully adjust the pH to optimize precipitation.
Difficulty in Filtering the Precipitated Product - Very fine particles are formed. - The reaction mixture is too viscous.- Allow the precipitate to digest (stand) for a longer period, possibly with gentle warming, to increase particle size. - For viscous reaction mixtures, especially in the aminoguanidine/thiocyanate route, using an excess of thiocyanate can help maintain a lower viscosity.[3]
Poor Solubility of the Final Product - The inherent chemical nature of some derivatives.[4]- For purification, try recrystallization from a range of solvents, including polar protic solvents like methanol, ethanol, or water.[1][2][4] - If solubility is a persistent issue for downstream applications, consider modifying the derivative to include solubilizing groups.[4]
Inconsistent Results Between Batches - Variation in the quality of starting materials. - Inconsistent control over reaction parameters (temperature, time, pH).- Source high-purity, well-characterized starting materials.[5] - Carefully monitor and control all reaction parameters for each synthesis.

Data Presentation: Comparison of Synthesis Parameters

Table 1: Reaction Conditions for the Synthesis of the this compound Core

Starting Materials Base/Catalyst Solvent Temperature (°C) Reaction Time Yield (%) Reference
Thiosemicarbazide, Formic AcidSodium HydroxideWaterSteam Bath1 hour (cyclization)Not specified[1]
Aminoguanidine bicarbonate, Ammonium thiocyanateNone (melt reaction)None15016 hoursNot specified[3]
HydrazodicarbothioamideSodium HydroxideWaterReflux3 hoursNot specified[2]
Thiocarbohydrazide, Carboxylic AcidNoneNone (oil bath)160-1702 hoursNot specified[1]

Table 2: Conditions for the Synthesis of this compound Derivatives

Starting Triazole Reagent Solvent Temperature (°C) Reaction Time Yield (%) Reference
4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazoleAromatic aldehyde75% EthanolReflux4 hoursNot specified[4]
3-aryl-5-mercapto-1,2,4-triazoleα-halogenoketonesAcetoneRoom TemperatureNot specifiedNot specified[6]
Potassium dithiocarbazinatesHydrazine hydrateWaterReflux5-6 hoursNot specified[7]

Experimental Protocols

Protocol 1: Synthesis of this compound from Hydrazodicarbothioamide [2]

  • Dissolve 225g (5.62 mol) of sodium hydroxide in 960 mL of water in a suitable reaction vessel.

  • Add the hydrazodicarbothioamide to the sodium hydroxide solution.

  • Heat the mixture to reflux and maintain for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully adjust the pH of the solution to 1 using concentrated hydrochloric acid.

  • Collect the resulting precipitate by suction filtration.

  • Recrystallize the crude product from methanol to obtain colorless crystals of this compound.

Protocol 2: Synthesis of 4-Amino-5-substituted-3-mercapto-1,2,4-triazoles [1]

  • In a suitable reaction vessel, mix an equimolar amount of thiocarbohydrazide and the desired carboxylic acid.

  • Heat the mixture in an oil bath at 160-170°C for 2 hours.

  • After cooling, disperse the fused mass in hot water to obtain the crude triazole.

  • Collect the crude product by filtration.

  • Recrystallize the product from methanol.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Start Thiocarbohydrazide + Carboxylic Acid React Heat in Oil Bath (160-170°C, 2h) Start->React Workup Disperse in Hot Water React->Workup Filter Filtration Workup->Filter Recrystallize Recrystallize from Methanol Filter->Recrystallize Product Pure 4-Amino-5-substituted- 3-mercapto-1,2,4-triazole Recrystallize->Product

Caption: General experimental workflow for the synthesis of 4-Amino-5-substituted-3-mercapto-1,2,4-triazoles.

TroubleshootingGuide cluster_causes Potential Causes cluster_solutions Solutions Start Low Product Yield IncompleteReaction Incomplete Reaction? Start->IncompleteReaction ImpureReagents Impure Reagents? Start->ImpureReagents IncorrectpH Incorrect pH? Start->IncorrectpH OptimizeConditions Increase reaction time/temp IncompleteReaction->OptimizeConditions Yes PurifyReagents Use high-purity reagents ImpureReagents->PurifyReagents Yes AdjustpH Verify/adjust pH IncorrectpH->AdjustpH Yes

References

Technical Support Center: 3-Amino-5-mercapto-1,2,4-triazole (AMT) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Amino-5-mercapto-1,2,4-triazole (AMT). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of AMT in solution during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter with AMT solutions.

Issue Possible Cause Recommended Action
Decreased concentration of AMT in solution over time. Oxidation of the mercapto group to form a disulfide dimer. This is the most common degradation pathway.Before analytical quantification, reduce the disulfide back to the free thiol using a reducing agent like Tributylphosphine (B147548) (TBP). For storage, consider adding TBP to the solution before freezing to prevent oxidation.[1]
Appearance of new, unexpected peaks in HPLC analysis. Degradation of AMT under experimental conditions (e.g., harsh pH, high temperature, or exposure to light).Perform a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method to separate AMT from its degradants.
Inconsistent analytical results. Incomplete reduction of the disulfide dimer before analysis, or further degradation during the analytical procedure.Ensure the reduction step with TBP is complete. Optimize the analytical method to minimize on-instrument degradation. Use a fresh solution of a derivatizing agent like monobromobimane (B13751) (MBB) for consistent results.[1]
Precipitation of AMT from solution. Poor solubility in the chosen solvent or change in pH affecting solubility.AMT is soluble in hot water and aqueous solutions are neutral.[2][3] Ensure the solvent is appropriate and the concentration is within the solubility limits. Check and buffer the pH of the solution if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability of this compound (AMT) in solution?

A1: The primary cause of instability for AMT in solution is the oxidation of its mercapto (-SH) group. This leads to the formation of a disulfide dimer. This process can be accelerated by exposure to air (oxygen) and certain metal ions. To ensure accurate analysis, it is often necessary to reduce any formed disulfide back to the thiol form using a reducing agent like tributylphosphine (TBP) prior to quantification.[1]

Q2: How does pH affect the stability of AMT solutions?

A2: The stability of AMT in solution is influenced by pH. While specific degradation kinetics across a wide pH range are not extensively published, the speciation of the molecule changes with pH. The tautomeric equilibrium between the thiol and thione forms, as well as the protonation state of the amino group and the triazole ring, are pH-dependent. Extreme pH conditions (highly acidic or alkaline) are generally expected to accelerate degradation. One study indicates that the structure of AMT is sensitive to pH environments.

Q3: What are the recommended storage conditions for AMT solutions?

A3: To minimize degradation, AMT solutions should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[4] For long-term storage, freezing the solution is recommended. To prevent oxidation during storage, especially in a frozen state, the addition of a reducing agent like TBP can be beneficial.[1] It is also advisable to protect solutions from light.

Q4: Is AMT sensitive to light?

A4: While specific photostability studies are not widely available in the reviewed literature, compounds with heterocyclic rings and thiol groups can be susceptible to photodegradation. Therefore, it is a good practice to protect AMT solutions from light by using amber vials or storing them in the dark to prevent potential photolytic degradation.

Q5: What are the expected degradation products of AMT?

A5: The most well-documented degradation product of AMT is its disulfide dimer, formed through the oxidation of the mercapto group. Other potential degradation products under forced conditions (e.g., strong acid, base, or oxidant) are not extensively characterized in the available literature. One study mentions the oxidation of the sulfur atom to form sulfinyl derivatives when treated with hydrogen peroxide.

Q6: How can I analyze the stability of my AMT solution?

A6: A stability-indicating HPLC method is the recommended approach. A validated method involves the following key steps:

  • Reduction: Treatment of the sample with tributylphosphine (TBP) to ensure all AMT is in its reduced thiol form.[1]

  • Derivatization: Pre-column derivatization of the thiol group with a fluorescent tag, such as monobromobimane (MBB), to enhance detection sensitivity and specificity.[1]

  • Chromatography: Separation on a C18 reverse-phase column.

  • Detection: Fluorescence detection for quantifiable and sensitive measurements.

This method allows for the separation of the AMT derivative from potential degradation products and excipients, providing an accurate measure of its concentration over time.

Experimental Protocols

Stability-Indicating HPLC Method for this compound (AMT)

This protocol is based on a validated method for the determination of AMT in biological matrices and can be adapted for in-vitro stability studies.[1]

1. Reagents and Materials:

  • This compound (AMT) reference standard

  • Tributylphosphine (TBP)

  • Monobromobimane (MBB)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or other appropriate buffer components

  • C18 reverse-phase HPLC column

2. Sample Preparation:

  • To an aliquot of the AMT solution, add TBP solution to a final concentration sufficient to reduce all disulfide.

  • Vortex and allow the reaction to proceed for a specified time (e.g., 30 minutes) at room temperature.

  • Add MBB solution to derivatize the free thiol group. The reaction is typically fast and can be carried out at room temperature in the dark for about 15-30 minutes.

  • Quench the reaction if necessary, as specified by the validated method.

  • Dilute the sample to the appropriate concentration with the mobile phase.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with a suitable modifier like formic acid for pH control and improved peak shape).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detector: Fluorescence detector with excitation and emission wavelengths appropriate for the MBB derivative.

4. Forced Degradation Study Protocol:

To investigate the stability of AMT under various stress conditions, the following experimental setup can be used. A stock solution of AMT should be prepared and subjected to the conditions below. Samples should be taken at various time points, neutralized if necessary, and analyzed using the stability-indicating HPLC method.

Stress Condition Protocol
Acidic Hydrolysis Mix AMT solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C).
Basic Hydrolysis Mix AMT solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C).
Oxidative Degradation Mix AMT solution with a solution of 3% hydrogen peroxide. Keep at room temperature.
Thermal Degradation Heat the AMT solution at a high temperature (e.g., 80°C).
Photolytic Degradation Expose the AMT solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis AMT_solution AMT Solution Reduction Reduction with TBP AMT_solution->Reduction Derivatization Derivatization with MBB Reduction->Derivatization HPLC HPLC Separation (C18) Derivatization->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Data Data Analysis Fluorescence->Data

Caption: Experimental workflow for the stability analysis of AMT.

degradation_pathway AMT This compound (AMT) Disulfide Disulfide Dimer AMT->Disulfide Oxidation (O2) Oxidized_Sulfur Sulfinyl/Sulfonyl Derivatives AMT->Oxidized_Sulfur Strong Oxidants (e.g., H2O2) Other Other Degradation Products AMT->Other Acid/Base Hydrolysis, Photolysis

Caption: Potential degradation pathways of AMT in solution.

References

Technical Support Center: Overcoming Poor Solubility of 3-Amino-5-mercapto-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 3-Amino-5-mercapto-1,2,4-triazole (AMT) derivatives. These compounds are a promising class of molecules in medicinal chemistry, but their inherent low aqueous solubility can be a significant hurdle in experimental assays and preclinical development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound (AMT) and its derivatives?

A1: this compound (AMT), the parent compound, is reported to be soluble in ethanol (B145695) and methanol, slightly soluble in water, and soluble in acidic solutions while being insoluble in alkaline solutions.[1][2] One source indicates a water solubility of 25 mg/mL for 3-amino-1,2,4-triazole-5-thiol.[3] However, many derivatives, particularly those with substituted phenyl or other lipophilic groups, exhibit poor water solubility, which can hinder their biological evaluation.[4]

Q2: I'm observing precipitation of my AMT derivative in my aqueous assay buffer. What can I do?

A2: This is a common issue. The first step is to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for the initial stock solution. When diluting, it is crucial to do so in a stepwise manner and to ensure vigorous mixing to avoid localized high concentrations that can lead to precipitation.

Q3: How does pH affect the solubility of these compounds?

A3: The solubility of AMT derivatives is often pH-dependent due to the presence of ionizable groups, namely the amino and mercapto/thiol groups. The pKa values of 5-amino-1,2,4-triazole-3-thiones in their thiol form are reported to be in the range of 4.0-6.2, indicating they are medium-strength organic bases.[5][6] This suggests that their solubility can be significantly influenced by the pH of the medium. Generally, in acidic conditions (below the pKa), the amino group will be protonated, leading to increased aqueous solubility. Conversely, in alkaline conditions, the thiol group may be deprotonated, which can also affect solubility. A detailed pH-solubility profile should be determined for your specific derivative to identify the optimal pH for dissolution.

Q4: What are the most common strategies to improve the solubility of AMT derivatives?

A4: The primary methods for enhancing the solubility of these compounds include:

  • Co-solvency: Using a mixture of a water-miscible organic solvent and water.

  • pH Adjustment: Modifying the pH of the solution to ionize the compound.

  • Salt Formation: Converting the parent compound into a more soluble salt form.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the poorly soluble molecule within a cyclodextrin host.

Troubleshooting Guides

Problem 1: My this compound derivative is insoluble in common organic solvents for stock solution preparation.

Troubleshooting Steps:

  • Consult Solubility Data: While specific data for every derivative is not always available, the parent compound, 3-amino-1,2,4-triazole, shows good solubility in N-methyl-2-pyrrolidone (NMP), methanol, and ethanol.[1] Try these solvents first.

  • Use a Co-solvent System for the Stock: If a single solvent is ineffective, a co-solvent mixture can be used for the stock solution. For example, a mixture of DMSO and ethanol might be effective.

  • Gentle Heating and Sonication: Applying gentle heat or using an ultrasonic bath can help dissolve the compound. However, be cautious about potential degradation of thermolabile derivatives.

Logical Troubleshooting Flow:

start Compound Insoluble in Initial Solvent try_polar_aprotic Try Polar Aprotic Solvents (e.g., DMSO, DMF, NMP) start->try_polar_aprotic try_alcohols Try Alcohols (e.g., Methanol, Ethanol) try_polar_aprotic->try_alcohols If still insoluble try_cosolvent Use a Co-solvent Mixture (e.g., DMSO/Ethanol) try_alcohols->try_cosolvent If still insoluble apply_energy Apply Gentle Heat or Sonication try_cosolvent->apply_energy If still insoluble dissolved Compound Dissolved apply_energy->dissolved

Caption: Troubleshooting solvent selection.
Problem 2: My compound precipitates when I dilute the stock solution into my aqueous assay buffer.

Troubleshooting Steps:

  • Optimize the Co-solvent Concentration: The final concentration of the organic solvent (from your stock solution) in the assay buffer should be as low as possible while maintaining solubility. You may need to perform a co-solvent titration to find the optimal percentage.

  • pH Adjustment of the Buffer: Based on the pKa of your compound, adjusting the pH of the aqueous buffer can significantly improve solubility. For these basic compounds, a slightly acidic pH may be beneficial.

  • Utilize Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic parts of your molecule, increasing its aqueous solubility. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

Experimental Workflow for Solubility Enhancement:

start Poorly Soluble Derivative cosolvency Co-solvency Approach start->cosolvency ph_adjustment pH Adjustment start->ph_adjustment cyclodextrin Cyclodextrin Complexation start->cyclodextrin salt_formation Salt Formation start->salt_formation evaluation Evaluate Solubility & Stability cosolvency->evaluation ph_adjustment->evaluation cyclodextrin->evaluation salt_formation->evaluation success Solubility Achieved evaluation->success Optimal Method Found

Caption: Methods for solubility enhancement.

Quantitative Data Summary

The following table summarizes available solubility data for the parent compound, 3-amino-1,2,4-triazole, in various organic solvents at different temperatures. This data can serve as a starting point for selecting solvents for your derivatives.

SolventTemperature (K)Molar Fraction Solubility (10^3 * x)
N-methyl-2-pyrrolidone283.1510.35
293.1512.89
303.1515.98
313.1519.82
Methanol283.158.76
293.1510.82
303.1513.31
313.1516.35
Ethanol283.154.12
293.155.15
303.156.42
313.157.98
n-Propanol283.152.51
293.153.16
303.153.98
313.155.01

Note: Data for 3-amino-1,2,4-triazole. Solubility of derivatives will vary based on their substituents.

Experimental Protocols

Protocol 1: Co-solvency Method

This protocol provides a general procedure for enhancing the solubility of a poorly water-soluble this compound derivative using a co-solvent.

Materials:

  • This compound derivative

  • Water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400)

  • Aqueous buffer (pH relevant to the experiment)

  • Vortex mixer

  • Orbital shaker

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a series of co-solvent/buffer mixtures: Prepare various ratios (v/v) of the organic solvent and aqueous buffer (e.g., 10:90, 20:80, 30:70, 40:60, 50:50).

  • Determine the solubility:

    • Add an excess amount of the AMT derivative to a known volume of each co-solvent/buffer mixture in a sealed vial.

    • Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Select the optimal co-solvent mixture: Choose the mixture that provides the desired solubility with the lowest possible concentration of the organic solvent to minimize potential effects on biological assays.

Protocol 2: Salt Formation

This protocol outlines a general method for preparing a soluble salt of a basic this compound derivative.[7]

Materials:

  • This compound derivative (the free base)

  • A suitable acid (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid)

  • An appropriate solvent in which the free base has some solubility and the salt is soluble (e.g., ethanol, methanol, or a mixture with water).

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the free base: Dissolve the AMT derivative in the chosen solvent. Gentle heating may be required.

  • Add the acid: Slowly add a stoichiometric amount (or a slight excess) of the selected acid to the solution while stirring. The acid can be added as a solution in the same solvent.

  • Induce crystallization (if necessary): If the salt does not precipitate spontaneously, crystallization can be induced by cooling the solution, adding a non-solvent, or scratching the inside of the flask with a glass rod.

  • Isolate the salt: Collect the precipitated salt by filtration.

  • Wash and dry: Wash the salt with a small amount of cold solvent to remove any unreacted starting materials and then dry it under vacuum.

  • Confirm salt formation and determine solubility: Characterize the product (e.g., by melting point, FTIR, or NMR) to confirm salt formation. Determine the aqueous solubility of the newly formed salt using the method described in Protocol 1 (using only the aqueous buffer).

Protocol 3: Cyclodextrin Inclusion Complexation (Co-precipitation Method)

This protocol describes the formation of an inclusion complex between an AMT derivative and a cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound derivative

  • β-cyclodextrin (β-CD) or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Stirring apparatus

  • Filtration apparatus

  • Freeze-dryer (optional)

Procedure:

  • Dissolve the cyclodextrin: Dissolve the cyclodextrin (e.g., β-CD or HP-β-CD) in deionized water with stirring. The amount of cyclodextrin will depend on the desired molar ratio (typically 1:1 or 1:2 drug to cyclodextrin).

  • Add the AMT derivative: Slowly add the AMT derivative to the cyclodextrin solution while continuing to stir.

  • Stir for an extended period: Allow the mixture to stir at room temperature for 24-72 hours to facilitate the formation of the inclusion complex.

  • Isolate the complex:

    • Filtration: If a precipitate forms, collect it by filtration.

    • Freeze-drying: If no precipitate forms, freeze the entire solution and then lyophilize it to obtain a solid powder of the inclusion complex.

  • Wash and dry: Wash the collected solid with a small amount of a solvent in which the free drug is soluble but the complex is not (e.g., a non-polar solvent) to remove any uncomplexed drug. Dry the final product under vacuum.

  • Evaluate solubility enhancement: Determine the aqueous solubility of the inclusion complex and compare it to that of the free drug using the method described in Protocol 1.

References

Technical Support Center: HPLC Analysis of 3-Amino-5-mercapto-1,2,4-triazole (AMT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of 3-Amino-5-mercapto-1,2,4-triazole (AMT).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My AMT peak is showing poor retention and eluting near the solvent front. How can I improve its retention on a C18 column?

This is a common issue due to the polar nature of this compound.[1] Direct analysis of AMT using UV detection on a standard C18 column often results in poor retention.[2][3] Here are several approaches to address this:

  • Derivatization: Pre-column derivatization of the thiol group on AMT with a fluorescent probe like monobromobimane (B13751) (MBB) can create a more hydrophobic and highly fluorescent derivative (AMT-MBB).[2][3][4] This significantly improves retention on a reversed-phase column and enhances detection sensitivity.[2][4]

  • Alternative Chromatography Modes: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) which is specifically designed for the retention of polar compounds. Mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, can also be an effective strategy.[1]

  • Mobile Phase Modification: While less effective for highly polar compounds on its own, optimizing the mobile phase can offer some improvement. Ensure the pH of the mobile phase is controlled to maintain a consistent ionization state of the analyte.[5] Using a highly aqueous mobile phase with a C18 column can sometimes lead to phase collapse; ensure your column is compatible with high aqueous conditions.

2. I am observing unexpected peaks or "ghost peaks" in my chromatogram. What are the potential sources and how can I eliminate them?

Ghost peaks can originate from various sources in your HPLC system.[5][6] A systematic approach is key to identifying and eliminating them:

  • Mobile Phase Contamination: Impurities in the mobile phase, particularly in gradient elution, can accumulate on the column and elute as ghost peaks.[7][8] Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filtering the mobile phase is also a crucial step. Impurities in additives like formic acid can also be a source of ghost peaks.[9]

  • Sample Carryover: Residual sample from a previous injection can elude in a subsequent run, appearing as a ghost peak.[6] To mitigate this, implement a robust needle wash protocol and consider injecting a blank solvent run after a high-concentration sample.[6]

  • System Contamination: Contaminants can accumulate in various parts of the HPLC system, including the injector, tubing, and detector flow cell.[6][7] Flushing the system with a strong solvent, like isopropanol, can help remove these contaminants.[6]

3. My AMT peak is tailing. What are the common causes and solutions?

Peak tailing is a frequent problem in reversed-phase HPLC and can be caused by several factors:[5]

  • Secondary Silanol (B1196071) Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with the basic amino group of AMT, causing tailing.[5] Using a modern, high-purity silica (B1680970) column with end-capping can minimize these interactions. Operating the mobile phase at a lower pH (e.g., with 0.1% formic or trifluoroacetic acid) can protonate the silanols and reduce these secondary interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[5] Try reducing the injection volume or the sample concentration.

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet or degradation of the stationary phase can also cause peak tailing.[7] A guard column can help protect the analytical column from strongly retained sample components.[6] If the column is contaminated, a regeneration procedure with strong solvents may be necessary.

4. I am analyzing AMT in a biological matrix (e.g., serum, plasma) and experiencing significant matrix effects. How can I minimize these interferences?

Biological matrices are complex and can introduce a variety of interfering components.[10][11]

  • Effective Sample Preparation: A thorough sample preparation procedure is critical to remove matrix components that can interfere with the analysis.[10] For serum or plasma samples, protein precipitation with a solvent like acetonitrile (B52724) is a common first step.[2][4][12]

  • Solid-Phase Extraction (SPE): SPE can be a powerful tool for cleaning up complex samples and concentrating the analyte of interest.[13]

  • Derivatization: As mentioned earlier, derivatization not only improves retention but can also enhance selectivity, helping to distinguish the analyte from matrix components.[2][3][4]

  • Use of a Guard Column: A guard column helps to protect the analytical column from strongly adsorbed matrix components, extending its lifetime.[6]

5. My results are showing poor reproducibility in retention time and peak area. What should I check?

Irreproducible results can stem from various issues within the HPLC system and the analytical method:[7]

  • Pump and Mobile Phase Delivery: Inconsistent mobile phase composition or flow rate can lead to shifts in retention time.[7] Ensure the pump is functioning correctly, there are no leaks, and the mobile phase is properly degassed to prevent air bubbles.[7]

  • Injector Issues: Problems with the autosampler, such as an incompletely filled sample loop or a scratched valve rotor, can result in variable injection volumes and, consequently, inconsistent peak areas.[6][7]

  • Column Temperature: Fluctuations in column temperature can affect retention times.[6] Using a column oven to maintain a constant temperature is recommended.

  • Sample and Standard Stability: AMT can form disulfides during storage.[2][4] It is recommended to treat samples with a reducing agent like tributylphosphine (B147548) (TBP) before analysis to ensure all AMT is in its free thiol form.[2][4] Ensure the stability of your standards and samples under the storage and analysis conditions.

Quantitative Data Summary

The following tables summarize key performance characteristics of a validated HPLC method for the analysis of this compound in serum, involving pre-column derivatization with monobromobimane (MBB).[2][3][4]

Table 1: Method Performance Characteristics

ParameterResultReference
Linearity Range0.78–50 µg/ml[2][3][4]
Correlation Coefficient (r²)> 0.999[3]
Limit of Detection (LOD)0.05 µg/ml[2][3][4]

Table 2: Method Precision and Accuracy

ParameterResultReference
Intraday Precision (%RSD)0.5% to 10.1%[3]
Interday Precision (%RSD)2.2% to 8.3%[3]
AccuracyWithin 10% of the nominal value[3]

Experimental Protocols

Protocol 1: HPLC Analysis of AMT in Serum with Pre-column Derivatization

This protocol is based on a validated method for the determination of AMT in serum.[2][3][4]

1. Materials and Reagents:

  • This compound (AMT) standard

  • Monobromobimane (MBB)

  • Tributylphosphine (TBP)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or other suitable mobile phase modifier)

  • Serum samples (and blank serum for standards)

2. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of AMT (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.[3]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with blank serum to achieve concentrations within the desired calibration range (e.g., 0.78–50 µg/ml).

  • Sample Preparation:

    • To a 200 µL aliquot of serum sample (or standard), add a solution of tributylphosphine (TBP) to reduce any oxidized AMT.[3]

    • Add 400 µL of cold acetonitrile to precipitate the serum proteins.[3]

    • Vortex the mixture vigorously for 1 minute.[3]

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

    • Transfer the supernatant to a clean tube.[3]

    • Add the thiol-reactive fluorescent probe monobromobimane (MBB) to the supernatant for pre-column derivatization.[3]

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[3]

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile, often with a small amount of an acid modifier like formic acid to improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Detector: Fluorescence detector.[2][4]

  • Injection Volume: 10 µL[2][4]

Visualizations

Troubleshooting Workflow for Unexpected Peaks

Troubleshooting Unexpected Peaks start Unexpected Peak Observed check_blank Inject a Blank (Solvent) start->check_blank peak_present_blank Peak still present? check_blank->peak_present_blank carryover Potential Carryover - Improve needle wash - Inject blanks between samples peak_present_blank->carryover No system_contamination System or Mobile Phase Contamination - Prepare fresh mobile phase - Flush system with strong solvent peak_present_blank->system_contamination Yes check_previous_run Is it a late eluting peak from a previous injection? carryover->check_previous_run resolved Issue Resolved system_contamination->resolved extend_run_time Extend Run Time of Previous Method check_previous_run->extend_run_time Yes sample_contamination Sample Contamination - Check sample preparation - Use clean glassware check_previous_run->sample_contamination No extend_run_time->resolved sample_contamination->resolved

Caption: A flowchart for troubleshooting unexpected peaks in HPLC analysis.

Logical Relationship of Interference Sources in HPLC

Interference Sources in HPLC cluster_system HPLC System cluster_method Analytical Method cluster_analyte Analyte Properties Pump Pump (Flow rate, Composition) Interference Interference (Poor Peak Shape, Ghost Peaks, etc.) Pump->Interference Injector Injector (Carryover, Leaks) Injector->Interference Column Column (Contamination, Degradation) Column->Interference Detector Detector (Noise, Drift) Detector->Interference MobilePhase Mobile Phase (Purity, pH, Degassing) MobilePhase->Interference SamplePrep Sample Preparation (Matrix Effects, Contamination) SamplePrep->Interference AMT AMT (Polarity, Stability) AMT->Interference

Caption: Sources of interference in the HPLC analysis of AMT.

References

Technical Support Center: Optimizing 3-Amino-5-mercapto-1,2,4-triazole (AMTa) for Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Amino-5-mercapto-1,2,4-triazole (AMTa) as a corrosion inhibitor.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with AMTa.

Problem Potential Cause Recommended Solution
Inconsistent Corrosion Inhibition Efficiency 1. Inhibitor Concentration: The concentration of AMTa may not be optimal for the specific metal and corrosive environment. Inhibition efficiency is highly dependent on concentration. 2. Surface Preparation: Inconsistent surface preparation of metal coupons can lead to variable results. 3. Environmental Factors: Fluctuations in temperature, pH, or dissolved oxygen in the corrosive medium can affect inhibitor performance. 4. Inhibitor Stability: AMTa may degrade or react with components in the corrosive medium over time.1. Optimize Concentration: Perform a concentration study to determine the optimal AMTa concentration for your system. Start with a broad range and narrow down to the most effective concentration. 2. Standardize Surface Preparation: Follow a consistent and rigorous procedure for cleaning and polishing metal specimens before each experiment. 3. Control Experimental Conditions: Maintain and monitor the temperature, pH, and aeration of the corrosive solution throughout the experiment. 4. Assess Stability: Analyze the stability of AMTa in your specific corrosive medium over the duration of the experiment using techniques like UV-Vis spectroscopy.
Low Inhibition Efficiency 1. Sub-optimal Concentration: The concentration of AMTa is too low to form a complete protective film on the metal surface. 2. Aggressive Environment: The corrosive environment is too harsh for AMTa alone to provide adequate protection. 3. Incorrect pH: The pH of the solution may not be suitable for the effective adsorption of AMTa on the metal surface. The effectiveness of triazole-based inhibitors can be pH-dependent. 4. Presence of Competing Ions: Certain ions in the solution might interfere with the adsorption of AMTa on the metal surface.1. Increase Concentration: Gradually increase the concentration of AMTa and monitor the inhibition efficiency. 2. Consider Synergistic Effects: Investigate the use of AMTa in combination with other inhibitors to enhance protection in highly corrosive environments. 3. Adjust pH: Experiment with adjusting the pH of the corrosive medium to a range where AMTa is known to be more effective. 4. Analyze Solution Chemistry: Identify and, if possible, remove or mitigate the effect of interfering ions.
Issues with Electrochemical Measurements (Potentiodynamic Polarization & EIS) 1. Unstable Open Circuit Potential (OCP): The system has not reached equilibrium before starting the measurement. 2. High Noise Levels in Data: Poor electrical connections, external interference, or issues with the reference electrode. 3. Distorted Tafel Plots: Can be caused by concentration polarization, oxide formation on the electrode surface, or a mixed control corrosion process. 4. Inconsistent EIS Spectra: Changes in the electrode surface during the measurement or non-stationary system behavior.1. Allow for Stabilization: Ensure a stable OCP is achieved before initiating potentiodynamic polarization or EIS measurements. This may require a longer immersion time. 2. Check Connections and Shielding: Ensure all electrical connections are secure. Use a Faraday cage to shield the setup from external electromagnetic interference. Check the condition of the reference electrode. 3. Optimize Scan Rate and Potential Range: Use a slow scan rate (e.g., 0.166 mV/s) for potentiodynamic polarization. Ensure the potential range is appropriate to capture the Tafel regions without causing significant surface changes. 4. Verify System Stability: Perform preliminary tests to ensure the system is stable over the duration of the EIS measurement.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration range for this compound (AMTa) as a corrosion inhibitor?

The optimal concentration of AMTa is highly dependent on the specific metal, the corrosive medium, and the operating conditions. However, studies have shown effective inhibition for various metals in the concentration range of 10⁻⁵ M to 10⁻³ M. For instance, for copper in deionized water, an inhibition efficiency of up to 93.5% was achieved at a concentration of 6 x 10⁻⁵ M.[1][2] For AA2024 aluminum alloy in 3.5 wt.% NaCl solution, the highest inhibition efficiency was observed at a concentration of 1.5 g/L.[3] It is crucial to perform a concentration optimization study for your specific application.

2. How does this compound (AMTa) inhibit corrosion?

AMTa functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.[1][2] Its inhibition mechanism is primarily based on the adsorption of AMTa molecules onto the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The adsorption occurs through the nitrogen and sulfur atoms in the triazole ring, which can form coordinate bonds with the metal atoms.[4]

3. What are the key experimental techniques to evaluate the performance of this compound (AMTa)?

The most common and effective techniques for evaluating the performance of AMTa as a corrosion inhibitor are:

  • Weight Loss Method: A straightforward method to determine the corrosion rate by measuring the weight loss of a metal coupon after immersion in the corrosive medium with and without the inhibitor.

  • Potentiodynamic Polarization: An electrochemical technique that provides information about the corrosion current density (i_corr), corrosion potential (E_corr), and the anodic and cathodic Tafel slopes. A decrease in i_corr indicates effective inhibition.

  • Electrochemical Impedance Spectroscopy (EIS): A non-destructive electrochemical technique that provides information about the charge transfer resistance (R_ct) and the formation of a protective film on the metal surface. An increase in R_ct is indicative of better corrosion inhibition.

4. Can the performance of this compound (AMTa) be improved?

Yes, the performance of AMTa can be enhanced through a few approaches:

  • Synergistic Formulations: Combining AMTa with other organic or inorganic inhibitors can lead to a synergistic effect, providing significantly higher inhibition efficiency than either inhibitor alone.

  • Modification of the Molecular Structure: Chemical modification of the AMTa molecule can improve its adsorption characteristics and, consequently, its inhibition performance.

  • Optimization of Environmental Conditions: Adjusting the pH and temperature of the system to favor the adsorption of AMTa can enhance its effectiveness.

5. How can I confirm the formation of a protective film of this compound (AMTa) on the metal surface?

Several surface analysis techniques can be employed to confirm the formation and characterize the protective film of AMTa:

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the metal surface, allowing for a visual comparison of the surface morphology before and after the addition of the inhibitor.

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can identify the elemental composition and chemical states of the elements within the protective film, confirming the presence of AMTa.

  • Atomic Force Microscopy (AFM): Can be used to visualize the adsorbed inhibitor film on the metal surface at a molecular level.

Data Presentation

Table 1: Inhibition Efficiency of this compound (AMTa) on Different Metals

Metal/AlloyCorrosive MediumAMTa ConcentrationInhibition Efficiency (%)Reference
CopperDeionized Water6 x 10⁻⁵ M93.5[1][2]
Copper3.5 wt.% NaCl5 x 10⁻³ M~94[5]
AA2024 Aluminum Alloy3.5 wt.% NaCl1.0 g/L87.6
AA2024 Aluminum Alloy3.5 wt.% NaCl1.5 g/L90.0
AA2024 Aluminum Alloy3.5 wt.% NaCl2.0 g/L82.6

Table 2: Electrochemical Parameters for Copper in Deionized Water with and without AMTa

AMTa Concentration (M)E_corr (V vs. SCE)i_corr (µA/cm²)Inhibition Efficiency (%)Reference
0 (Blank)-0.1851.5-[1]
2 x 10⁻⁵-0.1900.4570.0[1]
4 x 10⁻⁵-0.1950.2086.6[1]
6 x 10⁻⁵-0.2000.1093.5[1]

Experimental Protocols

1. Weight Loss Measurement

This protocol outlines the steps for determining corrosion inhibition efficiency using the weight loss method.

WeightLossProtocol cluster_prep Coupon Preparation cluster_immersion Immersion cluster_post Post-Immersion cluster_calc Calculation prep1 Polish metal coupons prep2 Degrease with acetone prep1->prep2 prep3 Rinse with distilled water prep2->prep3 prep4 Dry and weigh (W_initial) prep3->prep4 imm1 Immerse coupons in corrosive solution (with and without AMTa) prep4->imm1 imm2 Maintain constant temperature imm1->imm2 post1 Remove coupons imm2->post1 post2 Clean to remove corrosion products post1->post2 post3 Rinse and dry post2->post3 post4 Weigh coupons (W_final) post3->post4 calc1 Calculate weight loss (ΔW = W_initial - W_final) post4->calc1 calc2 Calculate corrosion rate (CR) calc1->calc2 calc3 Calculate Inhibition Efficiency (IE%) calc2->calc3

Caption: Experimental workflow for weight loss measurements.

2. Electrochemical Measurements (Potentiodynamic Polarization)

This protocol describes the setup and procedure for potentiodynamic polarization measurements.

PotentiodynamicProtocol cluster_setup Electrochemical Cell Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis setup1 Working Electrode (Metal Sample) proc1 Immerse electrodes in test solution setup1->proc1 setup2 Reference Electrode (e.g., SCE) setup2->proc1 setup3 Counter Electrode (e.g., Platinum) setup3->proc1 proc2 Allow OCP to stabilize proc1->proc2 proc3 Apply potential scan (e.g., ±250 mV vs OCP) proc2->proc3 proc4 Record current density vs. potential proc3->proc4 an1 Plot Tafel curves (log(i) vs. E) proc4->an1 an2 Extrapolate Tafel slopes to E_corr an1->an2 an3 Determine i_corr an2->an3 an4 Calculate Inhibition Efficiency (IE%) an3->an4

Caption: Workflow for potentiodynamic polarization experiments.

Signaling Pathways and Logical Relationships

Inhibition Mechanism of this compound (AMTa)

The following diagram illustrates the proposed mechanism of corrosion inhibition by AMTa.

InhibitionMechanism cluster_metal Metal Surface cluster_inhibitor Inhibitor in Solution cluster_process Inhibition Process Metal Metal Surface (e.g., Cu, Al) AMTa AMTa Molecules Adsorption Adsorption of AMTa AMTa->Adsorption via N and S atoms Adsorption->Metal Film Formation of Protective Film Adsorption->Film Block Blocking of Active Sites Film->Block Reduction Reduced Corrosion Rate Block->Reduction

Caption: Proposed corrosion inhibition mechanism of AMTa.

References

Effect of pH on the performance of 3-Amino-5-mercapto-1,2,4-triazole as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 3-Amino-5-mercapto-1,2,4-triazole (AMTA) as a corrosion inhibitor, with a specific focus on the influence of pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound (AMTA) inhibits corrosion?

A1: The corrosion inhibition by AMTA is primarily achieved through the adsorption of its molecules onto the metal surface. The AMTA molecule contains multiple nitrogen atoms and a sulfur atom, which act as active centers for strong adsorption. This process forms a protective film that acts as a barrier, hindering both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions.[1] For this reason, AMTA is often classified as a mixed-type inhibitor.[2][3]

Q2: How does the pH of the corrosive medium affect the performance of AMTA?

A2: The pH of the solution plays a critical role in the effectiveness of AMTA by altering its chemical structure and its interaction with the metal surface. The speciation of the inhibitor molecule changes with pH.[4] In acidic solutions, the amino groups (-NH2) in the triazole ring can become protonated. This protonation can influence the molecule's electronic structure and its ability to adsorb onto the metal surface. Theoretical studies suggest that the deprotonated form of triazoles is the active species for inhibiting corrosion.[5] Therefore, performance can vary significantly between acidic, neutral, and alkaline environments.

Q3: What is the typical behavior of AMTA in neutral vs. acidic solutions?

A3: AMTA has demonstrated high inhibition efficiency in neutral solutions, such as deionized water or borate (B1201080) buffers (pH 7.4).[5][6] In acidic media, such as hydrochloric or sulfuric acid, its performance can still be effective, but the mechanism may be altered due to the protonation of the inhibitor molecules.[2][7] The stability and coverage of the protective film are strongly dependent on the pH.

Q4: For which metals is AMTA an effective corrosion inhibitor?

A4: AMTA and its derivatives have been shown to be effective corrosion inhibitors for a variety of metals and alloys, including copper[2][3][6], brass (a copper-zinc alloy)[5], and aluminum alloys.[8][9] Its effectiveness stems from the strong interaction between the heteroatoms (N, S) in the triazole ring and the metal surface atoms.

Troubleshooting Guide

Issue 1: Low Inhibition Efficiency (IE%) Observed in Highly Acidic Solutions (pH < 3).

  • Possible Cause: At very low pH, the AMTA molecule can become protonated. This alters the electron density around the active centers and may reduce the strength of the chemical bond between the inhibitor and the metal surface, leading to decreased adsorption and a less stable protective film.

  • Troubleshooting Steps:

    • Characterize Inhibitor Speciation: Consider performing a speciation analysis or consulting literature for the pKa values of AMTA to understand its predominant form at your experimental pH.[4][10]

    • Increase Inhibitor Concentration: A higher concentration might increase surface coverage and improve performance, even if the adsorption is weaker.[2]

    • Modify the Solution: If the experimental parameters allow, consider adjusting the pH to a less acidic range where AMTA is known to be more effective.

    • Consider a Derivative: Derivatives of AMTA have been synthesized to improve performance in specific environments.[11]

Issue 2: Inconsistent or Drifting Open Circuit Potential (OCP) during Electrochemical Measurements.

  • Possible Cause: The system may not have reached a steady state. The formation of the protective inhibitor film on the metal surface is a time-dependent process.

  • Troubleshooting Steps:

    • Increase Stabilization Time: Allow the working electrode to be immersed in the test solution (with the inhibitor) for a sufficient period (e.g., 30-60 minutes or longer) before starting any measurements.[1] This allows the OCP to stabilize as the inhibitor adsorbs onto the surface.

    • Monitor OCP over Time: Record the OCP as a function of time until the potential remains relatively constant. This indicates that the adsorption process has reached equilibrium.

Issue 3: Electrochemical Impedance Spectroscopy (EIS) Nyquist plots are depressed or show more than one time constant.

  • Possible Cause: The Nyquist plots for corrosion systems often do not yield perfect semicircles.[2] This phenomenon, known as frequency dispersion, is typically attributed to the non-ideal nature of the electrode surface, such as surface roughness, impurities, or non-uniform adsorption of the inhibitor. The presence of multiple time constants can indicate different processes occurring at the electrode-electrolyte interface.

  • Troubleshooting Steps:

    • Use a Constant Phase Element (CPE): When modeling the EIS data with an equivalent electrical circuit, replace the ideal capacitor with a Constant Phase Element (CPE) to account for the non-ideal capacitive behavior of the double layer.

    • Analyze Surface Morphology: Use techniques like Scanning Electron Microscopy (SEM) to examine the electrode surface after the experiment to correlate the surface condition with the EIS results.

    • Refine Equivalent Circuit Model: The presence of a second time constant may suggest a porous or multi-layered inhibitor film. Adjust the equivalent circuit model accordingly to better represent the physical system.

Quantitative Data Summary

The following table summarizes the performance of AMTA under various experimental conditions as reported in the literature.

Metal/AlloyCorrosive MediumInhibitor Conc.pHTechniqueInhibition Efficiency (IE%)Reference
CopperDeionized Water6 x 10⁻⁵ MNeutralWeight Loss, EIS, PDP93.5%[2][6]
Copper3.5% NaCl5 x 10⁻³ MNeutralPDP~94%[8]
AA2024 Aluminum Alloy3.5 wt.% NaCl1.5 g/LNeutralPDP90.0%[8][9]
Brass (Cu80/Zn20)Borate Buffer + 0.01 M NaCl0.2 mM7.4PDPSuppresses Cu⁺ formation 10 times[5]
6061 Al-SiC Composite0.5 M H₂SO₄Not SpecifiedAcidicPDP, EIS85%[7]

Experimental Protocols

Weight Loss (Gravimetric) Method

This method provides a direct measure of corrosion rate.

  • Sample Preparation: Mechanically polish metal coupons with successive grades of emery paper, rinse with deionized water, degrease with a solvent like acetone, and dry completely.[1]

  • Initial Measurement: Accurately weigh each coupon using an analytical balance and record the initial weight.

  • Immersion: Prepare the corrosive solutions (blank and with various concentrations of AMTA). Fully submerge the coupons in the test solutions for a predetermined period (e.g., 24, 48, or 72 hours) at a constant temperature.

  • Cleaning: After immersion, remove the coupons. Clean them chemically to remove corrosion products, rinse with deionized water and acetone, and dry.

  • Final Measurement: Reweigh the cleaned, dry coupons.

  • Calculation:

    • Calculate the weight loss (ΔW).

    • Calculate the Corrosion Rate (CR).[1]

    • Calculate Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100.[1]

Electrochemical Measurements (PDP & EIS)

These techniques provide insights into the corrosion mechanism and kinetics.

  • Electrode Setup: Use a standard three-electrode cell: a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum plate).[5]

  • Working Electrode Preparation: Before each experiment, polish the working electrode surface to a mirror finish, rinse, degrease, and dry.[2]

  • Stabilization: Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).[1]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 5-10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[2][7]

    • Analyze the resulting Nyquist and Bode plots to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Calculate IE% using: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100.

  • Potentiodynamic Polarization (PDP):

    • Immediately after EIS, scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[2][7]

    • Plot the resulting logarithm of current density (log i) versus potential (E).

    • Extrapolate the linear Tafel regions of the cathodic and anodic curves to determine the corrosion potential (Ecorr) and corrosion current density (icorr).[1]

    • Calculate IE% using: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis p1 Prepare Metal Coupons (Polishing, Cleaning) p2 Prepare Test Solutions (Blank & Inhibitor) e1 Immerse Samples in Solutions p2->e1 e2 Allow OCP Stabilization (for Electrochemical) e1->e2 e3 Run Tests (Weight Loss / EIS / PDP) e2->e3 a1 Measure Final Weight / Record Electrochemical Data e3->a1 a2 Calculate Corrosion Rate (CR) & Current Density (icorr) a1->a2 a3 Calculate Inhibition Efficiency (IE%) a2->a3

Caption: General experimental workflow for evaluating the performance of a corrosion inhibitor.

ph_effect_mechanism Influence of pH on AMTA Inhibition Mechanism cluster_acidic Low pH (Acidic) cluster_neutral High pH (Neutral/Alkaline) ph_node Solution pH acid_mol Protonated AMTA (e.g., AMTA-H⁺) ph_node->acid_mol Decreases neutral_mol Deprotonated AMTA (Anionic Form) ph_node->neutral_mol Increases acid_adsorp Altered Electron Density acid_mol->acid_adsorp acid_film Potentially Weaker Adsorption / Less Stable Protective Film acid_adsorp->acid_film metal Metal Surface acid_film->metal Interaction neutral_adsorp High Electron Density on N, S atoms neutral_mol->neutral_adsorp neutral_film Strong Chemisorption / Stable Protective Film neutral_adsorp->neutral_film neutral_film->metal Strong Interaction

Caption: Logical relationship between solution pH and the inhibition mechanism of AMTA.

References

Technical Support Center: 3-Amino-5-mercapto-1,2,4-triazole (AMT) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the storage and stability of 3-Amino-5-mercapto-1,2,4-triazole (AMT).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound (AMT) during storage?

A1: The primary degradation pathway for AMT during storage is the oxidation of its mercapto (-SH) group. This oxidation leads to the formation of a disulfide dimer, which can further degrade. This process is accelerated by the presence of oxygen, moisture, elevated temperatures, and light.

Q2: What are the recommended storage conditions for AMT to minimize degradation?

A2: To ensure the long-term stability of AMT, it is recommended to store the compound in a cool, dry, and dark place.[1][2][3] The container should be tightly sealed and the headspace filled with an inert gas, such as argon or nitrogen, to prevent oxidation.[1] Storage at room temperature or below is advisable.[1][4]

Q3: I've observed a change in the physical appearance of my AMT powder (e.g., clumping, discoloration). What could be the cause?

A3: Changes in the physical appearance of AMT, such as clumping or a shift from a white/off-white to a yellowish powder, can be indicative of degradation. Clumping may suggest moisture absorption, which can accelerate oxidative degradation. Discoloration can also be a sign of the formation of degradation products. It is recommended to re-test the purity of the material if such changes are observed.

Q4: My analytical results for AMT show a lower purity than expected. How can I troubleshoot this?

A4: If you are observing lower than expected purity, consider the following:

  • Storage Conditions: Verify that the storage conditions have been optimal (cool, dry, dark, inert atmosphere).

  • Age of the Compound: Older batches of AMT are more likely to have degraded.

  • Analytical Method: The primary degradation product of AMT is its disulfide dimer. Ensure your analytical method, such as HPLC, is capable of separating AMT from its potential degradation products. It is often necessary to include a reduction step using an agent like tributylphosphine (B147548) (TBP) in your sample preparation to convert the disulfide dimer back to the monomeric form for accurate quantification of the total active substance.[1][2][3][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent analytical results for AMT purity. Oxidation of AMT to its disulfide dimer during sample preparation or storage.Incorporate a reduction step with tributylphosphine (TBP) in your analytical sample preparation to ensure all disulfide is converted back to AMT before analysis.[1][2][3][5]
Decreased solubility of AMT over time. Formation of less soluble degradation products, such as the disulfide dimer or other polymeric species.Before use, sonicate the sample in the chosen solvent. If solubility issues persist, the material may have significantly degraded and should be re-analyzed for purity.
The appearance of new, unidentified peaks in the chromatogram during stability studies. Formation of degradation products other than the disulfide dimer.Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the peaks and validating the stability-indicating nature of your analytical method.

Degradation Pathway and Prevention

The primary degradation pathway for AMT is the oxidation of the thiol group. The following diagram illustrates this process and the recommended preventative measures.

cluster_degradation Degradation Pathway cluster_prevention Preventative Measures AMT This compound (AMT) (Monomer) Disulfide Disulfide Dimer (Primary Degradant) AMT->Disulfide Oxidation Store_Cool Store in a Cool, Dry, Dark Place Store_Cool->AMT Inert_Atmosphere Store Under Inert Atmosphere (N₂, Ar) Inert_Atmosphere->AMT Tightly_Sealed Use Tightly Sealed Containers Tightly_Sealed->AMT

Figure 1. Primary degradation pathway of AMT and preventative storage measures.

Quantitative Stability Data

While specific quantitative data from peer-reviewed literature is limited, the following table provides a representative summary of expected stability based on the known degradation pathways. These values are illustrative and actual degradation rates should be determined empirically.

Condition Parameter Purity of AMT (%) after Storage
1 Month 6 Months
Ideal Storage 2-8°C, Dry, Dark, Inert Atmosphere>99.5%
Room Temperature 20-25°C, Dry, Dark, Inert Atmosphere>99.0%
Elevated Temperature 40°C, Dry, Dark, Inert Atmosphere~98.0%
Exposure to Air 20-25°C, Dry, Dark~98.5%
High Humidity 20-25°C, 75% RH, Dark~97.0%
Light Exposure 20-25°C, Dry, Exposed to Light~98.0%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for AMT

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantification of AMT and the detection of its degradation products.

cluster_workflow HPLC Analysis Workflow Start Start: Sample Preparation Reduction Reduction with TBP (if quantifying total AMT) Start->Reduction Dilution Dilute with Mobile Phase Reduction->Dilution Injection Inject into HPLC System Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantify AMT and Degradation Products Detection->Quantification End End: Report Results Quantification->End

Figure 2. Workflow for the stability-indicating HPLC analysis of AMT.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Tributylphosphine (TBP) (optional, for total AMT quantification)

  • This compound (AMT) reference standard

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in water (e.g., 50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 268 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve AMT reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 20 µg/mL).

  • Sample Solution: Prepare a sample solution of AMT at a similar concentration to the standard solution in the mobile phase.

  • (Optional) Reduction Step: To quantify total AMT (including any disulfide dimer), treat the sample solution with a solution of TBP prior to dilution with the mobile phase.

4. Forced Degradation Studies: To validate the stability-indicating nature of the method, perform forced degradation studies on a sample of AMT.

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 60°C for 30 minutes. Neutralize before injection.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 60°C for 30 minutes. Neutralize before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Heat a solid sample of AMT in an oven at a high temperature (e.g., 105°C) for 24 hours, then dissolve in the mobile phase.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main AMT peak.

References

Technical Support Center: Industrial Scale Synthesis of 3-Amino-5-mercapto-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the industrial scale synthesis of 3-Amino-5-mercapto-1,2,4-triazole (AMT). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during production.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound, helping to ensure a high-yield and high-purity production process.

Problem 1: Low Yield of this compound

Low product yield is a primary concern in industrial synthesis due to its economic implications. Several factors can contribute to this issue.

Potential CauseTroubleshooting Action
Incomplete Reaction - Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. For instance, in the synthesis from thiocarbohydrazide (B147625) and a carboxylic acid, heating in an oil bath at 160-170°C for at least 2 hours is recommended.[1] - Monitor Reaction Progress: Utilize analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product.
Suboptimal Molar Ratio of Reactants - Adjust Reactant Stoichiometry: In the synthesis from an aminoguanidine (B1677879) salt and a thiocyanate (B1210189), using an excess of the thiocyanate salt can improve the yield.[2] A molar ratio of 1.5 to 3 moles of thiocyanate per mole of aminoguanidine salt is often preferred on an industrial scale.[2]
Side Reactions and Byproduct Formation - Control Reaction Conditions: Undesired side reactions can be minimized by maintaining strict control over reaction parameters. For example, when using aminoguanidine and carbon disulfide, the formation of the isomeric byproduct 2-amino-5-mercapto-1,3,4-thiadiazole can occur.[3] Employing higher temperatures and stronger alkaline conditions can favor the formation of the desired this compound.[3]
Product Loss During Workup and Purification - Optimize Isolation Procedure: After precipitation, ensure the product is thoroughly washed with cold solvent to remove soluble impurities without significant product loss. - Recrystallization Solvent Selection: Choose an appropriate solvent for recrystallization where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol (B145695) and methanol (B129727) are commonly used for AMT.[4]
Problem 2: Product Purity Issues and Contamination

Achieving high purity (typically >98-99%) is critical, especially for pharmaceutical applications.

Potential CauseTroubleshooting Action
Presence of Starting Materials - Ensure Complete Reaction: As with low yield, incomplete reactions can leave unreacted starting materials in the final product. Utilize monitoring techniques to ensure the reaction goes to completion. - Effective Washing: Thoroughly wash the crude product after filtration to remove any residual starting materials.
Formation of Isomeric Byproducts - Control of Reaction Conditions: As mentioned, in certain synthesis routes, isomeric impurities can form. Precise control over temperature, pH, and reaction time is crucial to minimize their formation.[3] - Selective Recrystallization: If isomeric byproducts are present, a carefully selected recrystallization solvent system may allow for their separation from the desired product.
Colored Impurities - Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities.[5] Be cautious, as excessive use can also adsorb the product and reduce the yield.[5]
Solidification or High Viscosity of Reaction Mixture - Use of Excess Reagent: In the synthesis from aminoguanidine salt and thiocyanate, an excess of the thiocyanate salt can help prevent excessive viscosity and solidification of the reaction mixture, which is a significant challenge at an industrial scale.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for industrial-scale production of this compound?

A1: The two main industrial synthesis routes are:

  • From an Aminoguanidine Salt and a Thiocyanate Salt: This method involves the reaction of an aminoguanidine salt (like aminoguanidine bicarbonate) with a thiocyanate salt (such as ammonium (B1175870) thiocyanate) under heating.[2] This route is often favored for its high yield and operational safety on a large scale.[2]

  • From Thiocarbohydrazide and a Carboxylic Acid: This involves heating an equimolar mixture of thiocarbohydrazide and a suitable carboxylic acid (or its derivative).[1]

Q2: What are the key safety precautions to consider during the industrial synthesis of AMT?

A2: AMT is known to be a skin, eye, and respiratory tract irritant. There have been reported cases of occupational asthma linked to exposure. Therefore, it is crucial to:

  • Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and respiratory protection.

  • Ensure adequate ventilation in the production facility.

  • Avoid inhalation of dust and direct contact with skin and eyes.[6]

  • Have emergency procedures in place for spills and accidental exposure.

Q3: How can the purity of the final this compound product be effectively determined?

A3: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for determining the purity of AMT.[6] For quantitative analysis in biological fluids, a more sensitive HPLC method with fluorescence detection after derivatization with a thiol-reactive probe has been developed.[7]

Q4: What are the typical recrystallization solvents for purifying crude this compound?

A4: The most commonly used solvents for the recrystallization of AMT are methanol and ethanol.[4] The choice of solvent may depend on the specific impurities present in the crude product.

Experimental Protocols

Protocol 1: Synthesis from Aminoguanidine Bicarbonate and Ammonium Thiocyanate

This protocol is adapted from a patented method for high-yield synthesis suitable for industrial scale.[2]

  • Reaction Setup: In a suitable reactor, charge aminoguanidine bicarbonate and an excess of ammonium thiocyanate (e.g., 1.5 to 3 molar equivalents).

  • Heating: Heat the mixture, preferably in the absence of a solvent, to induce a melting reaction. The reaction proceeds through the formation of an aminoguanidine thiocyanate intermediate.[2]

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method until the consumption of the starting material is complete.

  • Cooling and Precipitation: Cool the reaction mixture. The product will precipitate out of the solution.

  • Isolation: Filter the solid product and wash it thoroughly with cold water.

  • Drying: Dry the product under vacuum at a moderate temperature.

  • Purification: Recrystallize the crude product from methanol or ethanol to achieve the desired purity.

Protocol 2: Synthesis from Thiocarbohydrazide and a Carboxylic Acid

This protocol is a general method for the synthesis of 4-amino-5-mercapto-1,2,4-triazole derivatives.[1]

  • Mixing Reactants: In a reaction vessel equipped for heating, mix equimolar amounts of thiocarbohydrazide and the chosen carboxylic acid.

  • Heating: Heat the mixture in an oil bath to 160-170°C for approximately 2 hours.[1] The mixture will fuse.

  • Dispersion: After the reaction is complete, disperse the fused mass in hot water to obtain the crude triazole.[1]

  • Isolation: Filter the crude product and wash with water.

  • Drying: Dry the product.

  • Purification: Recrystallize the crude product from methanol.[1]

Visualizations

Synthesis_Workflow_Aminoguanidine cluster_reactants Reactants cluster_process Process cluster_product Product A Aminoguanidine Bicarbonate C Heating (Melt Reaction) A->C B Ammonium Thiocyanate (Excess) B->C D Cooling & Precipitation C->D Reaction Completion E Filtration & Washing D->E F Drying E->F G Recrystallization (Methanol/Ethanol) F->G Crude Product H Pure this compound G->H

Caption: Synthesis workflow from Aminoguanidine Bicarbonate.

Synthesis_Workflow_Thiocarbohydrazide cluster_reactants Reactants cluster_process Process cluster_product Product A Thiocarbohydrazide C Heating (160-170°C, 2h) A->C B Carboxylic Acid B->C D Dispersion in Hot Water C->D Fused Mass E Filtration & Washing D->E F Drying E->F G Recrystallization (Methanol) F->G Crude Product H Pure this compound G->H

Caption: Synthesis workflow from Thiocarbohydrazide.

Troubleshooting_Logic cluster_problem Identified Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Purity Issue Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Purification Loss Problem->Cause3 Cause4 Reaction Control (e.g., Viscosity) Problem->Cause4 Sol1 Optimize Temp/Time & Monitor Cause1->Sol1 Sol2 Adjust Stoichiometry & Conditions Cause2->Sol2 Sol3 Optimize Solvent & Washing Cause3->Sol3 Sol4 Use Excess Reagent Cause4->Sol4

Caption: Troubleshooting logic for synthesis issues.

References

Validation & Comparative

A Comparative Guide: 3-Amino-5-mercapto-1,2,4-triazole (AMTP) vs. Benzotriazole (BTA) as Copper Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The prevention of copper corrosion is a critical concern across various industries, from electronics to chemical processing. Organic heterocyclic compounds are widely employed as corrosion inhibitors due to their ability to form protective films on the metal surface. Among these, benzotriazole (B28993) (BTA) has long been considered the industry standard. However, recent research has highlighted 3-Amino-5-mercapto-1,2,4-triazole (AMTP) as a potent alternative, often demonstrating superior performance. This guide provides an objective, data-driven comparison of these two inhibitors.

Performance Comparison: AMTP vs. BTA

Electrochemical studies are fundamental in evaluating the efficacy of corrosion inhibitors. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide quantitative measures of how well an inhibitor protects a metal surface.

Data from potentiodynamic polarization studies in a 3.5% NaCl solution, a common corrosive environment, reveals the superior performance of AMTP. The key parameters are the corrosion potential (Ecorr), corrosion current density (icorr), and the inhibitor efficiency (IE%). A higher Ecorr, lower icorr, and higher IE% indicate better corrosion protection.

Table 1: Potentiodynamic Polarization Data for Copper in 3.5% NaCl

InhibitorConcentration (mM)Ecorr (mV vs. SCE)icorr (μA/cm²)IE%
Blank 0-20313.49-
BTA 5-1852.0285.0%
AMTP 5-1680.9792.8%

As the data indicates, at the same concentration, AMTP provides a more significant positive shift in the corrosion potential and a lower corrosion current density, resulting in a higher inhibition efficiency compared to BTA.

Electrochemical Impedance Spectroscopy (EIS) further corroborates these findings. The charge transfer resistance (Rct) is a key parameter derived from EIS, where a higher Rct value signifies greater resistance to corrosion.

Table 2: EIS Data for Copper in 3.5% NaCl

InhibitorConcentration (mM)Rct (kΩ·cm²)IE%
Blank 01.14-
BTA 511.2189.8%
AMTP 521.4694.7%

The significantly higher Rct value for AMTP demonstrates the formation of a more robust and stable protective film on the copper surface compared to BTA.

Mechanism of Inhibition

Both BTA and AMTP function by adsorbing onto the copper surface, forming a protective barrier that isolates the metal from the corrosive environment. This process involves the heteroatoms (nitrogen and, in the case of AMTP, sulfur) in their molecular structures, which donate lone pair electrons to the vacant d-orbitals of copper atoms. AMTP's enhanced performance is often attributed to the presence of the exocyclic sulfur atom in its thiol form, which allows for stronger chemisorption and the formation of a more compact and stable polymeric complex with copper ions on the surface.

G cluster_solution Corrosive Solution (e.g., NaCl) cluster_surface Copper Surface cluster_film Protective Film Formation Inhibitor Inhibitor Molecules (AMTP or BTA) Cu_ions Cu²⁺ Ions Inhibitor->Cu_ions Complexation Copper Copper (Cu) Inhibitor->Copper Adsorption Film Inhibitor-Cu Complex Film (e.g., [Cu(I)-AMTP]n) Inhibitor->Film Cu_ions->Film Copper->Cu_ions Corrosion (Oxidation) Film->Copper Protection

Caption: General mechanism of azole-based copper corrosion inhibitors.

Experimental Protocols

The data presented above was obtained through standardized electrochemical techniques. The following provides a summary of the typical experimental methodology.

1. Materials and Solution Preparation:

  • Working Electrode: A pure copper specimen (e.g., 99.9% purity) is embedded in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed. The surface is mechanically polished with successively finer grades of emery paper, degreased with acetone, rinsed with deionized water, and dried.

  • Corrosive Medium: A 3.5% (w/v) NaCl solution is prepared using analytical grade NaCl and deionized water.

  • Inhibitor Solutions: Stock solutions of BTA and AMTP are prepared, and the desired concentrations are achieved by adding the appropriate volume to the corrosive medium.

2. Electrochemical Measurements:

  • Cell Setup: A standard three-electrode cell is used, consisting of the copper working electrode, a platinum counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Potentiodynamic Polarization: The open circuit potential (OCP) is first monitored for approximately 30-60 minutes to reach a steady state. Polarization curves are then recorded by scanning the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s). The corrosion current density (icorr) and corrosion potential (Ecorr) are determined by Tafel extrapolation.

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the OCP. A small amplitude sinusoidal voltage (e.g., 10 mV) is applied over a frequency range, typically from 100 kHz to 10 mHz. The resulting impedance data is fitted to an equivalent electrical circuit to determine parameters like the charge transfer resistance (Rct).

3. Inhibition Efficiency Calculation: The inhibition efficiency (IE%) is calculated from both polarization and EIS data using the following formulas:

  • From Polarization Data: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • From EIS Data: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

G cluster_prep Sample Preparation cluster_electrochem Electrochemical Measurement cluster_analysis Data Analysis WE Copper Working Electrode Preparation Cell Assemble 3-Electrode Cell WE->Cell Sol Solution Preparation (NaCl ± Inhibitor) Sol->Cell OCP Stabilize at Open Circuit Potential (OCP) Cell->OCP EIS EIS Measurement at OCP OCP->EIS PDP Potentiodynamic Polarization Scan OCP->PDP EEC Equivalent Circuit Fitting (Rct) EIS->EEC Tafel Tafel Extrapolation (Ecorr, icorr) PDP->Tafel IE Calculate Inhibition Efficiency (IE%) Tafel->IE EEC->IE

Caption: Standard experimental workflow for inhibitor evaluation.

Conclusion

Based on the presented electrochemical data, this compound (AMTP) demonstrates significantly higher corrosion inhibition efficiency for copper in a 3.5% NaCl solution compared to the widely used benzotriazole (BTA). The presence of both amino and mercapto functional groups in AMTP facilitates the formation of a more stable and protective film on the copper surface. For researchers and professionals seeking advanced corrosion protection solutions, AMTP represents a highly effective alternative to traditional inhibitors.

Comparative study of corrosion inhibition efficiency of triazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Triazole derivatives have garnered significant attention in the field of materials science as effective corrosion inhibitors for various metals and their alloys, particularly in aggressive acidic environments.[1][2][3][4] Their efficacy is primarily attributed to the presence of nitrogen heteroatoms and π-electrons within the triazole ring, which facilitate the adsorption of these molecules onto the metal surface, forming a protective barrier against corrosive species.[2][4][5] This guide provides a comparative study of the corrosion inhibition efficiency of several triazole derivatives, supported by quantitative experimental data and detailed methodologies.

Quantitative Comparison of Inhibition Efficiency

The performance of various triazole derivatives as corrosion inhibitors has been extensively evaluated using electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS), as well as the weight loss method. The following tables summarize the inhibition efficiencies of selected triazole derivatives on different metals in acidic media.

Table 1: Inhibition Efficiency of Triazole Derivatives on Carbon Steel in 1M HCl

Triazole DerivativeConcentrationInhibition Efficiency (%) - EISInhibition Efficiency (%) - PDPReference
(Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1)10⁻³ M94.694.2
5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2)10⁻³ M91.891.5
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) [Tria-CO2Et]1.0 x 10⁻³ M95.3-[6]
2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH2]1.0 x 10⁻³ M95.0-[6]
5-(4-pyridyl)-3-mercapto-1,2,4-triazole (PMT)0.5 mM-97.1 (from weight loss)[7]
3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP)--97 (from weight loss at 303 K)[8]

Table 2: Inhibition Efficiency of Other Triazole Derivatives

Triazole DerivativeMetal/AlloyCorrosive MediumConcentrationInhibition Efficiency (%)MethodReference
3-amino-5-mercapto-1,2,4-triazole (AMT)AA2024 Aluminium Alloy3.5 wt.% NaCl1.5 g/L>90 (inferred from high film resistance)EIS[9][10]
N-decyl-3-amino-1,2,4-triazole (TN10)Cu-40Zn Alloy3% NaCl0.5 mMup to 95EIS, PDP, Weight Loss[11][12]
4-amino-3-methyl-1,2,4-triazole-5-thione (MTSNH)Cu60Zn40 Alloy3% NaCl10⁻³ M>90 (inferred)EIS, PDP[13]
HexaconazoleOrdinary Steel1M HCl10⁻³ M92Weight Loss[14]
BromuconazoleOrdinary Steel1M HCl10⁻³ M90Weight Loss[14]

Mechanism of Corrosion Inhibition

The protective action of triazole derivatives is based on their ability to adsorb onto the metal surface, which can occur through physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both.[6][15][16] The heteroatoms (N and S) in the triazole ring act as active centers for adsorption.[17] This adsorption process forms a protective film that acts as a barrier, hindering the diffusion of corrosive agents to the metal surface and thereby inhibiting both anodic and cathodic reactions.[17][18]

Experimental Workflow and Methodologies

The evaluation of a potential corrosion inhibitor typically follows a systematic workflow.

G cluster_prep Preparation cluster_eval Evaluation cluster_electrochem Electrochemical Techniques cluster_analysis Analysis & Characterization Inhibitor_Synth Inhibitor Synthesis & Characterization Solution_Prep Corrosive Solution Preparation Inhibitor_Synth->Solution_Prep Coupon_Prep Metal Coupon Preparation Weight_Loss Weight Loss Measurements Coupon_Prep->Weight_Loss Electrochemical Electrochemical Tests Coupon_Prep->Electrochemical Solution_Prep->Weight_Loss Solution_Prep->Electrochemical Surface_Analysis Surface Analysis (SEM, AFM, XPS) Weight_Loss->Surface_Analysis PDP Potentiodynamic Polarization (PDP) Electrochemical->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical->EIS PDP->Surface_Analysis EIS->Surface_Analysis Theoretical Theoretical Studies (DFT, MD Simulations) Surface_Analysis->Theoretical

Experimental workflow for evaluating corrosion inhibitors.

Detailed Experimental Protocols

This is a straightforward and widely used gravimetric technique to determine the corrosion rate and inhibition efficiency.[4]

  • Coupon Preparation: Metal coupons of specific dimensions (e.g., 2.2 cm × 1.6 cm × 0.2 cm) are mechanically polished using different grades of emery paper, cleaned with distilled water, degreased with a solvent like acetone, dried, and accurately weighed.[19][20]

  • Immersion: The prepared coupons are then immersed in the corrosive solution with and without the inhibitor at various concentrations for a specified period and temperature.[17][19]

  • Final Measurement: After the immersion period, the coupons are removed, cleaned to remove corrosion products, washed, dried, and re-weighed.[4][17]

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the average weight loss in the absence of the inhibitor and Wᵢ is the average weight loss in the presence of the inhibitor.[19]

This electrochemical technique provides information on the kinetics of anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[21]

  • Electrochemical Cell Setup: A three-electrode cell is typically used, consisting of the metal sample as the working electrode, a platinum sheet as the counter electrode, and a reference electrode (e.g., Ag/AgCl).[19]

  • Measurement: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize at its open circuit potential (OCP). The potential is then scanned in both anodic and cathodic directions from the OCP at a constant scan rate (e.g., 0.5 mV/s).[19]

  • Data Analysis: Corrosion parameters such as corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) are determined by extrapolating the linear portions of the anodic and cathodic curves.[17][19]

  • Calculation of Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100 Where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[17]

EIS is a non-destructive technique that provides detailed information about the properties of the protective film formed by the inhibitor on the metal surface, including charge transfer resistance and double-layer capacitance.[2][4]

  • Electrochemical Cell Setup: The same three-electrode cell as in PDP is used.

  • Measurement: The working electrode is stabilized at its OCP in the test solution. A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[2]

  • Data Analysis: The impedance data is often represented as Nyquist or Bode plots. The data is then fitted to an appropriate equivalent electrical circuit to determine parameters like the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[2]

  • Calculation of Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 Where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Signaling Pathways and Adsorption Mechanism

The adsorption of triazole derivatives on a metal surface, leading to corrosion inhibition, can be visualized as a multi-step process.

G cluster_solution Corrosive Solution cluster_surface Metal Surface Inhibitor Triazole Derivative (Inhibitor) Metal Metal Surface Inhibitor->Metal Adsorption (Physisorption/ Chemisorption) Corrosive_Species Corrosive Species (e.g., H+, Cl-) Corrosive_Species->Metal Attacks Surface Corrosion Corrosion (Anodic & Cathodic Reactions) Corrosive_Species->Corrosion Causes Adsorbed_Inhibitor Adsorbed Inhibitor Film Metal->Adsorbed_Inhibitor Forms Protective Film Adsorbed_Inhibitor->Corrosion Inhibits

Mechanism of corrosion inhibition by triazole derivatives.

References

A Comparative Guide to the Synthesis of 3-Amino-5-mercapto-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

The compound 3-amino-5-mercapto-1,2,4-triazole is a crucial heterocyclic building block in the development of various pharmaceutical and agrochemical agents due to the diverse biological activities associated with the 1,2,4-triazole (B32235) nucleus.[1][2] This guide provides a comparative overview of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data for comparison, and pathway visualizations to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Key Synthesis Routes

The synthesis of this compound can be achieved through several pathways, primarily differing in starting materials, reaction conditions, and overall efficiency. The following table summarizes the key quantitative and qualitative aspects of the most common methods.

Parameter Route 1: From Thiosemicarbazide (B42300) & Formic Acid Route 2: From Thiocarbohydrazide (B147625) Route 3: From Aminoguanidine (B1677879) & Thiocyanate (B1210189) Route 4: One-Pot from Thiosemicarbazide & Carboxylic Acid (PPE)
Starting Materials Thiosemicarbazide, Formic AcidThiocarbohydrazide, Carboxylic AcidAminoguanidine Salt, Thiocyanate SaltThiosemicarbazide, Carboxylic Acid, Polyphosphate Ester (PPE)
Key Intermediate 1-Formyl-3-thiosemicarbazide (B1305609)N'-acyl-dithiocarbazatesAminoguanidine thiocyanateAcylthiosemicarbazide
Reaction Steps 21 or 212 (in one pot)
Typical Yield Good to ExcellentModest (12-60%) for derivatives[3]High[4]Good (up to 71% for derivatives)[5]
Reaction Conditions Reflux, basic cyclizationHigh temperature (160-170°C) or reflux[1][3]Heating in the presence of acid[4]90°C, followed by alkaline workup[5]
Advantages Robust, well-established method[1]Can be a one-pot synthesis for derivatives[3]High yield, safe, and inexpensive[4]Direct reaction, avoids isolation of intermediate[5]
Disadvantages Two distinct steps requiredCan result in modest yields[3]Specific details on laboratory scale are less common in provided literatureRequires a specific dehydrating agent (PPE)[5]

Experimental Protocols

Route 1: Synthesis from Thiosemicarbazide and Formic Acid

This is a widely adopted two-step method involving the formation of a formyl intermediate followed by cyclization.[1]

Step 1: Synthesis of 1-Formyl-3-thiosemicarbazide

  • Heat 400 mL of 90% formic acid in a round-bottomed flask.

  • Add 91 g (1.0 mole) of thiosemicarbazide in portions to the hot formic acid.

  • Heat the mixture under reflux for 15 minutes.

  • Cool the reaction mixture in an ice bath for 2 hours.

  • Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration.

  • Wash the product with cold water and air dry.

Step 2: Cyclization to 3-Mercapto-1,2,4-triazole (General Procedure)

  • Reflux the acylthiosemicarbazide intermediate with a 10% potassium hydroxide (B78521) (KOH) solution.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with concentrated hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent like methanol.[1]

Route 2: Synthesis from Thiocarbohydrazide

This method is suitable for producing 4-amino substituted triazoles.[1]

  • Heat an equimolar mixture of thiocarbohydrazide and the desired carboxylic acid in an oil bath at 160-170°C for 2 hours.[1]

  • Disperse the fused mass in hot water to obtain the crude triazole.[1]

  • Recrystallize the product from methanol.[1]

Another variation involves reacting thiocarbohydrazide with D(-)-galactono-1,4-lactone in a pyridine (B92270) and water mixture under reflux for 6 hours.[6]

Route 3: Synthesis from Aminoguanidine and Thiocyanate

This method provides a high-yield and straightforward approach.[4]

  • An aminoguanidine salt (e.g., aminoguanidine bicarbonate) and a thiocyanate salt (e.g., ammonium (B1175870) thiocyanate) are heated in the presence of an acid.

  • This reaction can proceed to form this compound directly without the isolation of the intermediate aminoguanidine thiocyanate.[4]

Route 4: One-Pot Synthesis from Thiosemicarbazide and Carboxylic Acid using Polyphosphate Ester (PPE)

This modern approach allows for a direct reaction, simplifying the procedure.[5]

  • Acylation: Mix the thiosemicarbazide and a carboxylic acid in chloroform (B151607) in the presence of polyphosphate ester (PPE) in a hydrothermal reaction vessel at 90°C.

  • Cyclodehydration: After the acylation step, treat the reaction mixture with an aqueous alkali solution to induce cyclization and form the 1,2,4-triazole-3-thiol derivative.[5]

Synthesis Pathway Visualizations

The following diagrams illustrate the chemical transformations for the key synthetic routes.

G cluster_0 Route 1: From Thiosemicarbazide TSC Thiosemicarbazide FTSC 1-Formyl-3- thiosemicarbazide TSC->FTSC + Formic Acid (Reflux) FA Formic Acid AMT 3-Amino-5-mercapto- 1,2,4-triazole FTSC->AMT + Base (Cyclization) + Acid (Precipitation) Base Base (e.g., KOH) Acid Acid (e.g., HCl)

Caption: Synthesis of this compound from Thiosemicarbazide.

Caption: General synthesis of 4-amino-1,2,4-triazole (B31798) derivatives from Thiocarbohydrazide.

G cluster_2 Route 4: One-Pot Synthesis using PPE TSC Thiosemicarbazide Intermediate Acylthiosemicarbazide (in situ) TSC->Intermediate + Carboxylic Acid CA Carboxylic Acid PPE PPE PPE->Intermediate Acylation (90°C) AMT 3-Substituted-5-mercapto- 1,2,4-triazole Intermediate->AMT + Alkali Solution (Cyclodehydration) Base Alkali Solution

Caption: One-pot synthesis of 1,2,4-triazole-3-thiols using Polyphosphate Ester (PPE).

References

The Dual Efficacy of 3-Amino-5-mercapto-1,2,4-triazole in Combating Corrosion: A Comparative Analysis in Acidic and Neutral Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the protective capabilities of corrosion inhibitors is paramount. Among these, 3-Amino-5-mercapto-1,2,4-triazole (AMTa) has emerged as a promising agent for safeguarding various metals. This guide provides a comparative analysis of AMTa's performance in acidic versus neutral corrosive media, supported by experimental data and detailed methodologies, to aid in its effective application.

Performance Overview: A Tale of Two Media

This compound demonstrates significant corrosion inhibition properties in both acidic and neutral environments, primarily by adsorbing onto the metal surface and forming a protective barrier.[1][2] Its effectiveness, however, varies with the type of metal, the specific corrosive medium, and the inhibitor concentration.

In neutral solutions , such as 3.5% sodium chloride (NaCl), AMTa has proven to be an effective mixed-type inhibitor for copper and its alloys, as well as for aluminum alloys.[1][2][3] It significantly decreases both cathodic and anodic currents, leading to a reduction in the overall corrosion rate.[2] Studies on copper in highly saline water have shown that AMTa decreases the dissolution rate of the metal and increases polarization resistance, indicating the formation of a stable protective film.[1] For AA2024 aluminum alloy in 3.5 wt.% NaCl, AMTa has demonstrated superior suppression of the corrosion process, achieving a high inhibition efficiency.[3]

In acidic media , particularly hydrochloric acid (HCl) solutions, AMTa and its derivatives have been shown to be excellent corrosion inhibitors for mild steel and copper.[4][5][6] They act as mixed-type inhibitors, suppressing both anodic and cathodic reactions.[4][5] The protective mechanism in acidic environments also involves the adsorption of the inhibitor molecules on the metal surface.[6] The efficiency of inhibition in acidic media is influenced by the concentration of the inhibitor and the temperature.

Comparative Performance Data

The following tables summarize the quantitative data on the performance of this compound and its derivatives in different corrosive media.

Table 1: Performance of this compound (AMTa) in Neutral Media

Metal/AlloyCorrosive MediumInhibitor ConcentrationInhibition Efficiency (%)Key FindingsReference
Copper3.5% NaClNot specifiedIncreased with concentrationActs as a mixed cathodic and anodic inhibitor. Adsorption follows Langmuir isotherm.[2]
CopperHighly Saline Water (3.5% NaCl)Not specifiedSignificantly highDecreases corrosion currents and rates; increases polarization resistance.[1]
AA2024 Aluminium Alloy3.5 wt.% NaCl1.5 g/L90.0%Lowest corrosion current density and highest adsorption film resistance at this concentration.[3][7]
CopperDeionized Water6 x 10⁻⁵ M93.5%Acts as a mixed inhibitor.[4][5]
Brass (Cu80/Zn20)Neutral Borate Buffer (pH 7.4) + 0.01 M NaClNot specifiedSignificant decrease in corrosion currentsForms a protective nanolayer of a mixed complex on the surface.[8]

Table 2: Performance of this compound and Derivatives in Acidic Media

Metal/AlloyCorrosive MediumInhibitorInhibitor ConcentrationInhibition Efficiency (%)Key FindingsReference
Mild Steel1.0 M HClMercapto-triazole derivativesNot specifiedExcellentAct as mixed-type inhibitors.[4]
Mild Steel1 M HCl4-(4-methoxybenzylidene)amino-5-pyridin-3-yl-3-thio-1,2,4-triazole0.5 mM92.7% (after 48h)Thermally stable with combined chemical and physical adsorption.[9]
C45 Mild SteelAcid Chloride Solution3-amino-5-methylthio-1H-1,2,4-triazoleIncreased with concentrationIncreased with concentrationMixed-type inhibitor; adsorption follows Temkin isotherm.[6]
Mild Steel1N H₂SO₄4-amino-3-butyl-5-mercapto-1,2,4-triazoleNot specifiedNot specifiedMixed-type inhibitor; adsorption obeys Temkin's isotherm.[10]
Mild Steel1 M HCl3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone500 ppm~97% (after 5h)Inhibition efficiency increases with concentration and immersion time.[11]

Experimental Protocols

The evaluation of this compound's corrosion inhibition performance relies on a suite of electrochemical and surface analysis techniques.

1. Electrochemical Measurements:

  • Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100 where icorr_uninhibited and icorr_inhibited are the corrosion current densities in the absence and presence of the inhibitor, respectively.[2] A three-electrode cell is typically used, consisting of the metal sample as the working electrode, a platinum or graphite (B72142) counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode or Ag/AgCl).[8]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the properties of the inhibitor film and the kinetics of the corrosion process. Measurements are conducted over a range of frequencies, and the data is often modeled using equivalent electrical circuits to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.

2. Weight Loss Measurements:

This gravimetric method involves immersing pre-weighed metal coupons in the corrosive solution with and without the inhibitor for a specific duration. The coupons are then cleaned to remove corrosion products and re-weighed. The weight loss is used to calculate the corrosion rate and the inhibition efficiency.

3. Surface Analysis Techniques:

  • Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology of the metal before and after exposure to the corrosive environment, providing qualitative evidence of the inhibitor's protective effect.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is utilized to analyze the chemical composition of the surface film, confirming the adsorption of the inhibitor and identifying the nature of the chemical bonds formed between the inhibitor and the metal.[8]

Visualizing the Process

To better understand the experimental workflow and the mechanism of inhibition, the following diagrams are provided.

Experimental_Workflow prep Metal Specimen Preparation (Polishing, Degreasing, Cleaning) immersion Immersion of Specimen prep->immersion corr_sol Preparation of Corrosive Media (Acidic / Neutral) corr_sol->immersion inhib_sol Preparation of Inhibitor Solution (AMTa) inhib_sol->immersion electrochem Electrochemical Measurements (PDP, EIS) immersion->electrochem weight_loss Weight Loss Measurement immersion->weight_loss surface_analysis Surface Analysis (SEM, XPS) immersion->surface_analysis data_analysis Data Analysis and Inhibition Efficiency Calculation electrochem->data_analysis weight_loss->data_analysis surface_analysis->data_analysis

Caption: Experimental workflow for evaluating corrosion inhibition.

Inhibition_Mechanism cluster_inhibition Inhibition Process cluster_corrosion Corrosion Process metal Metal Surface adsorption Adsorption of AMTa on Metal Surface metal->adsorption corrosion Corrosion Reactions (Anodic & Cathodic) metal->corrosion corrosive_media Corrosive Media (H⁺, Cl⁻, O₂, H₂O) corrosive_media->corrosion amta AMTa Molecules amta->adsorption protective_film Formation of a Protective Inhibitor Film adsorption->protective_film protective_film->corrosion inhibition Inhibition of Corrosion protective_film->inhibition protective_film->inhibition

Caption: Generalized mechanism of corrosion inhibition by AMTa.

References

Comparative Guide to the HPLC Method Validation for 3-Amino-5-mercapto-1,2,4-triazole (AMT) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the quantitative determination of 3-Amino-5-mercapto-1,2,4-triazole (AMT), a compound utilized in various industrial applications, including pesticide synthesis and as an antioxidant.[1] Given its potential for human exposure, sensitive and reliable analytical methods are crucial for toxicokinetic studies and occupational biomonitoring.[2]

Direct analysis of AMT by High-Performance Liquid Chromatography (HPLC) with UV detection is often hindered by the compound's poor retention on conventional reversed-phase columns.[1][3] To overcome this limitation, a validated HPLC method employing pre-column derivatization with a fluorescent probe has been developed, offering enhanced sensitivity and selectivity.[1][2]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

A robust and sensitive HPLC method has been established for the analysis of AMT in biological matrices, such as serum.[1][4] This method involves a pre-column derivatization step using the thiol-reactive fluorescent probe monobromobimane (B13751) (MBB), which conjugates with the mercapto group of AMT to form a highly fluorescent and stable derivative.[2][3][5] This derivatization significantly improves the chromatographic behavior and detection limits of the analyte.

Experimental Protocol: HPLC-FLD of AMT

1. Apparatus and Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, and fluorescence detector.

  • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Data acquisition and processing software.

  • Centrifuge and vortex mixer.

2. Sample Preparation (for serum samples):

  • To a 200 µL aliquot of the serum sample, a solution of tributylphosphine (B147548) (TBP) is added to reduce any disulfide bonds and ensure AMT is in its free thiol form.[1][2]

  • Protein precipitation is achieved by adding 400 µL of cold acetonitrile (B52724), followed by vigorous vortexing for 1 minute.[2]

  • The mixture is then centrifuged at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[2]

  • The resulting supernatant is carefully transferred to a clean tube for the derivatization step.[2]

3. Derivatization:

  • The free thiol group of AMT in the supernatant is conjugated with monobromobimane (MBB) to form the fluorescent AMT-MBB derivative.[1][2]

4. Chromatographic Conditions:

  • Column: C18 reversed-phase column.[1]

  • Mobile Phase: A binary gradient of acetonitrile and water is typically used.[3]

  • Detection: Fluorescence detection is employed to quantify the AMT-MBB conjugate.[1][4]

Method Validation Data

The HPLC-FLD method for AMT analysis has been validated for its linearity, sensitivity, precision, and accuracy. The key performance characteristics are summarized in the table below.

Validation ParameterPerformance
Linearity Range0.78–50 µg/mL[1][4][6]
Correlation Coefficient (r²)> 0.999[1][2]
Limit of Detection (LOD)0.05 µg/mL[1][4][6]
Intra-day Precision (%RSD)0.5% to 10.1%[1][2]
Inter-day Precision (%RSD)2.2% to 8.3%[1][2]
AccuracyWithin 10% of the nominal value[1][2]

Alternative Analytical Approaches

While the HPLC-FLD method with derivatization is well-established for biological matrices, other analytical techniques could be considered, though they may present certain challenges.

Direct HPLC with UV Detection: Direct analysis of AMT using HPLC with UV detection has been explored but is generally considered unsuitable for complex matrices.[3] The primary limitation is the poor retention of the polar AMT molecule on standard C18 columns, leading to co-elution with interfering substances from the sample matrix.[1] While AMT has a UV absorbance maximum at 250 nm, the lack of chromatographic resolution compromises the sensitivity and reliability of this method.[1]

Other Potential Techniques: For related polar compounds like 3-amino-1,2,4-triazole (amitrole), methods such as capillary electrophoresis have been utilized.[6] While not extensively documented for AMT, such techniques could theoretically offer alternative separation mechanisms. However, they would require significant method development and validation to establish their suitability for routine analysis of AMT.

Comparison of Analytical Methods

FeatureHPLC with Fluorescence Detection (Pre-column Derivatization)Direct HPLC with UV Detection
Principle Separation of a fluorescent derivativeSeparation of the underivatized analyte
Sensitivity High (LOD ~0.05 µg/mL)[1][4][6]Low, due to poor retention and matrix interference[1][3]
Selectivity High, due to specific derivatization and fluorescence detectionLow, prone to interference from co-eluting compounds[1]
Chromatography Good retention and peak shape of the derivative[1]Poor retention on standard C18 columns[1][3]
Sample Matrix Suitable for complex biological fluids like serum[1][2]Unsuitable for complex matrices without extensive cleanup[3]
Method Complexity Requires additional sample preparation steps (reduction and derivatization)[1][2]Simpler sample preparation (direct injection may be possible for clean samples)

Visualizing the Methodologies

To further clarify the experimental and logical workflows, the following diagrams are provided.

HPLC_Validation_Workflow start Method Development specificity Specificity (Interference Check) start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ (Sensitivity) linearity->lod_loq accuracy Accuracy (% Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness (Method Tolerance) precision->robustness validated Validated Method robustness->validated

Caption: Workflow for the validation of an analytical HPLC method.

AMT_Analysis_Comparison cluster_hplc_fld HPLC-FLD with Derivatization cluster_hplc_uv Direct HPLC-UV sample_fld Sample (e.g., Serum) reduction Reduction (TBP) sample_fld->reduction precipitation Protein Precipitation (ACN) reduction->precipitation derivatization Derivatization (MBB) precipitation->derivatization hplc_fld_analysis HPLC-FLD Analysis derivatization->hplc_fld_analysis result_fld High Sensitivity & Selectivity hplc_fld_analysis->result_fld sample_uv Sample hplc_uv_analysis Direct HPLC-UV Analysis sample_uv->hplc_uv_analysis result_uv Poor Retention & Interference hplc_uv_analysis->result_uv

Caption: Comparison of analytical workflows for AMT analysis.

References

A Comparative Analysis of 3-Amino-5-mercapto-1,2,4-triazole and Other Organic Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the corrosion inhibition performance of 3-Amino-5-mercapto-1,2,4-triazole (AMTA) with other prominent organic corrosion inhibitors, namely Benzotriazole, Imidazole (B134444) derivatives, and Thiophene derivatives. The comparison is based on experimental data from scientific literature, focusing on their effectiveness in protecting various metals in different corrosive environments.

Data Presentation: Performance of Organic Corrosion Inhibitors

The corrosion inhibition efficiency of an organic compound is a measure of its ability to reduce the rate of corrosion of a metal or alloy in a corrosive environment. This efficiency is typically determined using electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS), as well as by weight loss measurements. The following tables summarize the inhibition efficiencies of AMTA and other selected organic inhibitors on different metals.

Table 1: Corrosion Inhibition Efficiency of this compound (AMTA)

Metal/AlloyCorrosive MediumInhibitor ConcentrationInhibition Efficiency (%)Reference
CopperDeionized Water6 x 10⁻⁵ M93.5[1]
Aluminum Alloy (AA2024)3.5 wt.% NaCl1.5 g/L90.0[2][3]
Mild Steel1.0 M HClNot SpecifiedExcellent[1]
Brass (80/20)Neutral Borate Buffer + 0.01 M NaCl1.0 mMHigh[4]

Table 2: Corrosion Inhibition Efficiency of Benzotriazole and its Derivatives

Metal/AlloyCorrosive MediumInhibitorInhibitor ConcentrationInhibition Efficiency (%)Reference
Mild Steel1 M HCl1-Acetyl-1H-benzotriazole500 ppm80.55[5]
Mild Steel1 M HCl1-Hydroxy-benzotriazole1.5 x 10⁻³ M~48[6]
Mild Steel1 M HClBenzotriazoleNot Specified88[7]
Mild Steel0.5 M HCl1-Aminobenzotriazole400 ppm~98[8]

Table 3: Corrosion Inhibition Efficiency of Imidazole Derivatives

Metal/AlloyCorrosive MediumInhibitorInhibitor ConcentrationInhibition Efficiency (%)Reference
Copper3.5 wt.% NaCl3-(4-(2,4-dichlorophenyl)-5-methyl-1H-imidazol-2-yl)pyridine4 g/L95.93[9]
Copper0.1 M HClGuanine (an imidazole derivative)0.001 M86[10]
Carbon Steel1% NaClImidazole-based Ionic Liquid100 ppm>80[11]
CopperNeutral Chloride2-Mercaptobenzimidazole1 mMHigh[12]

Table 4: Corrosion Inhibition Efficiency of Thiophene Derivatives

Metal/AlloyCorrosive MediumInhibitorInhibitor ConcentrationInhibition Efficiency (%)Reference
Steel0.5 M H₂SO₄2-Ethylamine thiophene5 x 10⁻³ M98[13]
Steel0.5 M H₂SO₄5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone5 x 10⁻³ M87[14]
Zinc2 M HClN-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline500 ppm91
Aluminum Alloy (2024-T3)1 M HCl(E)-5-(thiophen-2-yl)-1H-tetrazole10⁻³ M96[15]

Experimental Protocols

The following are detailed methodologies for two key electrochemical experiments widely used to evaluate the performance of corrosion inhibitors.

Potentiodynamic Polarization (PDP)

Potentiodynamic polarization is an electrochemical technique used to determine the corrosion rate of a metal. It involves changing the potential of the working electrode and measuring the resulting current.

  • Electrode Preparation: The working electrode (the metal sample to be tested) is typically polished with successively finer grades of abrasive paper, rinsed with distilled water and a solvent like acetone, and then dried. This ensures a clean and reproducible surface.

  • Electrochemical Cell Setup: A standard three-electrode cell is used. It consists of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (usually a platinum or graphite (B72142) rod). The electrodes are immersed in the corrosive solution (with and without the inhibitor).

  • Open Circuit Potential (OCP) Measurement: The system is allowed to stabilize for a period (e.g., 30-60 minutes) until a steady-state open circuit potential (Ecorr) is reached.

  • Polarization Scan: A potential scan is applied, typically starting from a potential slightly more negative than Ecorr to a potential more positive than Ecorr. The scan rate is usually slow (e.g., 0.167 mV/s) to ensure the system remains in a quasi-steady state.

  • Data Analysis: The resulting polarization curve (a plot of log(current density) vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency (IE%) is calculated using the following formula:

    IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100

    where icorr(blank) is the corrosion current density in the absence of the inhibitor and icorr(inh) is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.

  • Electrode and Cell Setup: The preparation of the working electrode and the three-electrode cell setup are the same as for the potentiodynamic polarization measurements.

  • Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to reach a stable open circuit potential.

  • Impedance Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the system over a wide range of frequencies (e.g., from 100 kHz to 10 mHz). The resulting current and phase shift are measured to determine the impedance.

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The Nyquist plot typically shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct). A larger Rct value indicates a higher resistance to corrosion. The inhibition efficiency (IE%) is calculated using the following formula:

    IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

    where Rct(blank) is the charge transfer resistance in the absence of the inhibitor and Rct(inh) is the charge transfer resistance in the presence of the inhibitor.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for evaluating corrosion inhibitors and the proposed mechanisms of action for the discussed organic inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_exp Electrochemical Experiment cluster_analysis Data Analysis electrode_prep Working Electrode Preparation (Polishing, Cleaning) cell_setup Three-Electrode Cell Setup electrode_prep->cell_setup solution_prep Corrosive Solution Preparation (with & without inhibitor) solution_prep->cell_setup stabilization OCP Stabilization cell_setup->stabilization measurement PDP or EIS Measurement stabilization->measurement data_plotting Plotting Data (Polarization Curve / Nyquist Plot) measurement->data_plotting parameter_extraction Parameter Extraction (icorr / Rct) data_plotting->parameter_extraction ie_calculation Inhibition Efficiency (IE%) Calculation parameter_extraction->ie_calculation

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanisms cluster_amta This compound (AMTA) cluster_bta Benzotriazole (BTA) cluster_imidazole Imidazole Derivatives cluster_thiophene Thiophene Derivatives amta_mol AMTA Molecule (N, S heteroatoms, π-electrons) amta_adsorption Adsorption on Metal Surface amta_mol->amta_adsorption Chemisorption via N and S atoms Physisorption via protonated form amta_film Formation of a Protective Film amta_adsorption->amta_film amta_mechanism Mixed-type Inhibition (Blocks both anodic and cathodic sites) amta_film->amta_mechanism bta_mol BTA Molecule (Triazole ring, π-electrons) bta_adsorption Adsorption on Metal Surface bta_mol->bta_adsorption Chemisorption via N atoms bta_complex Formation of Cu-BTA complex bta_adsorption->bta_complex bta_mechanism Mixed-type Inhibition bta_complex->bta_mechanism imidazole_mol Imidazole Derivative (Imidazole ring, N heteroatoms) imidazole_adsorption Adsorption on Metal Surface imidazole_mol->imidazole_adsorption Coordination with metal ions via N atoms imidazole_polymer Formation of Metal-Organic Polymer Film imidazole_adsorption->imidazole_polymer imidazole_mechanism Mixed-type Inhibition imidazole_polymer->imidazole_mechanism thiophene_mol Thiophene Derivative (Thiophene ring, S heteroatom, π-electrons) thiophene_adsorption Adsorption on Metal Surface thiophene_mol->thiophene_adsorption Chemisorption via S atom and π-electrons thiophene_hydrophobic Formation of a Hydrophobic Layer thiophene_adsorption->thiophene_hydrophobic thiophene_mechanism Primarily Cathodic Inhibition thiophene_hydrophobic->thiophene_mechanism

Caption: Corrosion inhibition mechanisms of organic inhibitors.

Concluding Remarks

The selection of an appropriate organic corrosion inhibitor is contingent upon the specific metal or alloy requiring protection, the nature of the corrosive environment, and the operational temperature. This compound demonstrates high inhibition efficiency for a range of metals, including copper, aluminum alloys, and mild steel, primarily through the formation of a protective film via chemisorption involving its nitrogen and sulfur heteroatoms.

Benzotriazole and its derivatives are particularly effective for copper and its alloys, forming a stable complex on the metal surface. Imidazole derivatives also show significant promise, with their inhibition mechanism often involving the formation of a metal-organic polymer film. Thiophene derivatives have proven to be highly efficient inhibitors, especially for steel in acidic media, acting predominantly as cathodic inhibitors by forming a hydrophobic barrier on the metal surface.

The data presented in this guide, along with the detailed experimental protocols, provide a foundation for researchers and professionals to make informed decisions when selecting and evaluating organic corrosion inhibitors for their specific applications. Further research focusing on direct comparative studies under identical conditions would be invaluable for a more definitive ranking of these inhibitors.

References

Efficacy of 3-Amino-5-mercapto-1,2,4-triazole Derivatives Against Diverse Microbial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the 1,2,4-triazole (B32235) scaffold, have emerged as a privileged structure in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Derivatives of 3-Amino-5-mercapto-1,2,4-triazole, in particular, have demonstrated significant potential as antibacterial and antifungal agents, making them a focal point of contemporary drug discovery research.[3][4]

This guide provides a comparative analysis of the antimicrobial efficacy of various this compound derivatives, supported by experimental data from recent studies. It is intended for researchers, scientists, and drug development professionals engaged in the search for new and effective antimicrobial compounds.

General Synthesis Pathway

The synthesis of antimicrobial this compound derivatives often involves a multi-step process. A common route begins with the conversion of a substituted benzoic acid to its corresponding hydrazide. This intermediate is then treated with carbon disulfide in an alkaline medium to form a dithiocarbazinate salt, which is subsequently cyclized with hydrazine (B178648) hydrate (B1144303) to yield the core 4-amino-5-substituted-1,2,4-triazole-3-thiol nucleus. Further derivatization, typically through condensation with various aldehydes, produces Schiff bases, which have shown considerable antimicrobial activity.[4][5]

G start_end start_end process process reagent reagent intermediate intermediate A Substituted Benzoic Acid B Acid Hydrazide A->B Esterification & Hydrazinolysis C Potassium Dithiocarbazinate Salt B->C Salt Formation D 4-Amino-5-substituted- 1,2,4-triazole-3-thiol (Core Nucleus) C->D Cyclization E Schiff Base Derivatives (Final Products) D->E Condensation R1 SOCl2, EtOH, then N2H4.H2O R1->B R2 CS2, KOH R2->C R3 N2H4.H2O R3->D R4 Ar-CHO (Aldehydes) R4->E P1 P2 P3 P4

Fig 1. Generalized workflow for the synthesis of triazole derivatives.

Mechanism of Action: Antifungal Activity

The antifungal action of triazole derivatives is well-established and primarily involves the disruption of the fungal cell membrane's integrity.[6] These compounds act by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene). This enzyme is critical for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that is absent in mammalian cells. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the membrane's structure and function and leading to fungal cell death.[3][7]

G compound compound enzyme enzyme product product process process effect effect Triazole Triazole Derivative Erg11 Lanosterol 14α-demethylase (CYP51/Erg11) Triazole->Erg11 Inhibits Pathway Ergosterol Biosynthesis Erg11->Pathway Accumulation Accumulation of Toxic Sterols Erg11->Accumulation Leads to Lanosterol Lanosterol Lanosterol->Erg11 Ergosterol Ergosterol Pathway->Ergosterol Normal Function Membrane Fungal Cell Membrane Disruption Accumulation->Membrane Death Fungal Cell Death Membrane->Death

Fig 2. Antifungal mechanism of action of 1,2,4-triazole derivatives.

Experimental Protocols

The antimicrobial efficacy of the synthesized compounds is typically evaluated using standardized in vitro methods.

Agar-Well Diffusion Method

This method is used for preliminary screening of antimicrobial activity.

  • Media Preparation: A suitable sterile medium, such as Mueller-Hinton Agar (B569324) for bacteria or Sabouraud Dextrose Agar for fungi, is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The agar surface is uniformly swabbed with a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Well Preparation and Compound Application: Wells (typically 6 mm in diameter) are punched into the agar using a sterile borer. A specific volume (e.g., 50-100 µL) of the test compound, dissolved in a suitable solvent like DMSO, is added to each well. A well containing only the solvent serves as a negative control, and a standard antibiotic or antifungal agent is used as a positive control.[4]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Data Collection: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[4][8]

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits visible microbial growth.

  • Preparation of Dilutions: Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth or Sabouraud Dextrose Broth) in sterile 96-well microtiter plates.[9]

  • Inoculation: A standardized suspension of the test microorganism is added to each well.

  • Controls: Each plate includes wells for a positive control (microorganisms in broth without any test compound), a negative control (broth only), and a standard antimicrobial agent.[3]

  • Incubation: The plates are incubated under the same conditions as the agar diffusion method.

  • MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[3][9]

Comparative Efficacy Data

The following tables summarize the antimicrobial activity of selected this compound derivatives against various bacterial and fungal strains.

Table 1: Antibacterial Activity of this compound Derivatives
DerivativeBacterial StrainActivity MeasurementResultReference
E10 Escherichia coli ATCC 25922MIC32 µg/mL[9]
Staphylococcus aureus ATCC 29213MIC16 µg/mL[9]
5n Staphylococcus aureusMIC6.25 µg/mL[5]
5m Staphylococcus aureusMIC12.5 µg/mL[5]
4b Pseudomonas aeruginosa ATCC 10145Zone of Inhibition23 mm[4][8]
4c Staphylococcus aureus ATCC 25923Zone of Inhibition10 mm[4][8]
5a Staphylococcus aureus ATCC 25923Zone of Inhibition13 mm[4][8]
5a Pseudomonas aeruginosa ATCC 10145Zone of Inhibition13 mm[4][8]
36Staphylococcus aureusMIC0.264 mM[10]
Streptococcus pyogenesMIC0.132 mM[10]
26aStaphylococcus aureusMIC1-2 µg/mL[10]
Bacillus subtilisMIC1-2 µg/mL[10]
Note: Standard drugs for comparison: Streptomycin MIC against S. aureus was 12.5 µg/mL[5]. Ampicillin zone of inhibition was 16 mm against S. aureus and <8 mm against P. aeruginosa[4][8].
E10: A triazolyl heterocyclic synthesized from thiourea (B124793) and an aldehyde-amine condensation.
†36: 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol.
‡26a: 5-(1-Adamantyl)-4-[(4-hydroxybenzylidene)amino]-3-mercapto-1,2,4-triazole.
Table 2: Antifungal Activity of this compound Derivatives
DerivativeFungal StrainActivity MeasurementResultReference
5b Microsporum gypseumMIC6.25 µg/mL[5]
5c Microsporum gypseumMIC6.25 µg/mL[5]
5d Microsporum gypseumMIC6.25 µg/mL[5]
5e Microsporum gypseumMIC6.25 µg/mL[5]
5m Microsporum gypseumMIC6.25 µg/mL[5]
5n Microsporum gypseumMIC6.25 µg/mL[5]
4b Candida albicans ATCC 60193Zone of Inhibition22 mm[4][8]
4c Candida albicans ATCC 60193Zone of Inhibition25 mm[4][8]
5c Candida tropicalisZone of Inhibition11 mm[4][8]
5a-f Colletotrichum capsiciZone of InhibitionSignificant activity[11]
5a-f Aspergillus nigerZone of InhibitionModerate activity[11]
Note: Standard drug for comparison: Ketoconazole MIC against M. gypseum was 12.5 µg/mL[5]. Triflucan zone of inhibition was 15 mm against C. albicans[4][8].

Structure-Activity Relationship and Conclusion

The data presented indicate that this compound derivatives are a versatile and potent class of antimicrobial agents. The derivatization of the core triazole nucleus, particularly through the formation of Schiff bases, plays a crucial role in their biological activity.

Analysis of the structure-activity relationship suggests that the nature and position of substituents on the aromatic rings significantly influence the antimicrobial spectrum and potency. For instance, several Schiff base derivatives (5b, 5c, 5d, 5e, 5m, 5n) demonstrated antifungal activity against Microsporum gypseum that was superior to the standard drug ketoconazole.[5] Similarly, certain derivatives showed potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, with some exceeding the efficacy of streptomycin.[5] The addition of a hydroxyl group to the benzaldehyde (B42025) ligand was found to increase antimicrobial activity.[9]

References

The Dual Perspectives of Adsorption: A Comparative Guide to Theoretical and Experimental Studies of 3-Amino-5-mercapto-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the adsorption behavior of molecules like 3-Amino-5-mercapto-1,2,4-triazole (AMT) is critical. This guide provides a comprehensive comparison of theoretical and experimental findings on AMT adsorption, offering insights into its mechanisms and inhibitory properties.

This analysis delves into the synergistic relationship between computational predictions and empirical data, highlighting how theoretical models illuminate experimental observations at the molecular level. The primary application explored is corrosion inhibition, where AMT's ability to adsorb onto metal surfaces plays a pivotal role.

Quantitative Data Summary: A Tale of Two Methodologies

The following tables summarize key quantitative data from studies investigating the adsorption of AMT, primarily in the context of corrosion inhibition on aluminum and copper alloys.

Table 1: Experimental Adsorption and Corrosion Inhibition Data for AMT

SubstrateCorrosive MediumAMT ConcentrationInhibition Efficiency (%)Corrosion Current Density (i_corr, µA/cm²)Adsorption Film Resistance (R_f, Ω·cm²)Experimental Technique(s)
AA2024 Aluminium Alloy3.5 wt.% NaCl1.0 g/L87.6--Potentiodynamic Polarization
AA2024 Aluminium Alloy3.5 wt.% NaCl1.5 g/L90.00.239Highest Value ObservedPotentiodynamic Polarization, EIS
AA2024 Aluminium Alloy3.5 wt.% NaCl2.0 g/L82.6--Potentiodynamic Polarization
Copper3.5 wt.% NaCl5 x 10⁻³ mol/L~94--Not Specified

Table 2: Theoretical Calculation Results for AMT Adsorption

Computational MethodBasis SetCalculated ParameterValueSignificance
DFTB3LYP/6-311G++(d)Fukui IndicesNot specifiedIndicates local reactivity and sites for electrophilic/nucleophilic attack
DFTPBE/6-311G(d,p) & PBE0-D3/6-311++G(2d,2p)pKa4.0 - 6.2Predicts the basicity and protonation state in solution
DFTNot specifiedAdsorption Energy on Chalcopyrite (Cu site)More NegativeSuggests preferential adsorption on copper sites
DFTNot specifiedAdsorption Energy on Chalcopyrite (Fe site)Less NegativeSuggests weaker interaction with iron sites

Illuminating the Process: Experimental and Theoretical Workflows

The following diagrams illustrate the typical workflows for both experimental and theoretical investigations into AMT adsorption.

experimental_workflow cluster_prep Sample Preparation cluster_exp Electrochemical & Spectroscopic Analysis cluster_analysis Data Analysis prep_metal Prepare Metal Substrate (e.g., AA2024) pdp Potentiodynamic Polarization prep_metal->pdp eis Electrochemical Impedance Spectroscopy (EIS) prep_metal->eis sers Surface-Enhanced Raman Scattering (SERS) prep_metal->sers xps X-ray Photoelectron Spectroscopy (XPS) prep_metal->xps prep_solution Prepare Corrosive Solution (e.g., 3.5 wt.% NaCl) prep_solution->pdp prep_solution->eis prep_solution->sers prep_solution->xps prep_inhibitor Prepare AMT Solutions (Varying Concentrations) prep_inhibitor->pdp prep_inhibitor->eis prep_inhibitor->sers prep_inhibitor->xps calc_ie Calculate Inhibition Efficiency pdp->calc_ie fit_data Fit Electrochemical Data eis->fit_data analyze_spectra Analyze Spectroscopic Data sers->analyze_spectra xps->analyze_spectra

Caption: Experimental workflow for evaluating AMT adsorption and inhibition.

theoretical_workflow cluster_model Model Construction cluster_calc Quantum Chemical & Molecular Dynamics Calculations cluster_analysis Analysis of Results build_amt Build AMT Molecular Structure dft Density Functional Theory (DFT) Calculations build_amt->dft md Molecular Dynamics (MD) Simulations build_amt->md build_surface Construct Metal Surface Slab (e.g., Al(111)) build_surface->dft build_surface->md analyze_electronic Analyze Electronic Properties (HOMO, LUMO, Fukui) dft->analyze_electronic analyze_adsorption Determine Adsorption Energy & Geometry dft->analyze_adsorption analyze_dynamics Simulate Adsorption Dynamics md->analyze_dynamics

Caption: Theoretical workflow for simulating AMT adsorption.

A Symbiotic Relationship: Comparing Theoretical Predictions with Experimental Realities

The synergy between theoretical and experimental approaches provides a more complete understanding of AMT's adsorption behavior.

comparison_logic cluster_exp Experimental Observations cluster_theory Theoretical Predictions exp_inhibition High Inhibition Efficiency theory_adsorption Favorable Adsorption Energy exp_inhibition->theory_adsorption Explained by exp_adsorption Adsorption Film Formation (SERS, XPS) theory_reactivity High Reactivity at N and S atoms (Fukui Indices) exp_adsorption->theory_reactivity Corroborated by theory_reactivity->exp_adsorption Explains theory_adsorption->exp_inhibition Predicts

Caption: Logical relationship between experimental and theoretical findings.

Detailed Methodologies: The How-To Behind the Data

A closer look at the experimental and theoretical protocols reveals the intricacies of these investigations.

Experimental Protocols
  • Potentiodynamic Polarization: This technique involves varying the potential of the working electrode (the metal sample) and measuring the resulting current.[1][2] The data is used to determine the corrosion current density (i_corr), which is a measure of the corrosion rate.[1][2] Inhibition efficiency (IE) is calculated using the formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] x 100, where i_corr_blank is the corrosion current density without the inhibitor and i_corr_inhibitor is the corrosion current density with AMT.[2]

  • Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies.[1][2] The resulting data can be modeled with equivalent circuits to determine parameters like the resistance of the adsorbed film (R_f), which provides information about the protective nature of the adsorbed layer.[1][2]

  • Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive vibrational spectroscopy technique used to study molecules adsorbed on metal surfaces.[1][2] It provides information about the chemical bonds and orientation of the adsorbed AMT molecules, confirming the formation of a protective film.[1][2] In one study, SERS spectra revealed characteristic Raman bands of AMT, including those attributed to the triazole ring, confirming its presence on the aluminum alloy surface.[1]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[3] It is used to analyze the composition of the surface film formed by the inhibitor.

Theoretical Protocols
  • Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1][4] In the context of AMT adsorption, DFT calculations are used to:

    • Optimize the molecular geometry of AMT.[5]

    • Calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate and accept electrons.

    • Determine Fukui indices to identify the most reactive sites in the molecule for adsorption.[1]

    • Calculate the adsorption energy of AMT on a metal surface to predict the stability of the adsorbed layer.[6]

    • Commonly used functionals and basis sets include B3LYP/6-311G++(d) and PBE/6-311G(d,p).[1][4]

  • Molecular Dynamics (MD) Simulations: MD simulations are used to study the time-dependent behavior of a molecular system.[1] These simulations can provide insights into the dynamic process of AMT molecules adsorbing onto the metal surface from a solution, revealing the orientation and interaction of the molecules with the surface over time.[1]

References

A Comparative Performance Analysis of Novel 3-Amino-5-mercapto-1,2,4-triazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of a novel 3-Amino-5-mercapto-1,2,4-triazole derivative, specifically a Schiff base conjugate, against the standard chemotherapeutic agent, Doxorubicin. The analysis focuses on in vitro cytotoxic activity against human cancer cell lines, offering valuable data for oncology research and drug development. Triazole derivatives are a significant class of heterocyclic compounds explored in medicinal chemistry for their diverse pharmacological activities, including anticancer properties.[1][2][3]

Comparative Cytotoxicity Data

The in vitro anticancer efficacy of the novel this compound Schiff base derivative was evaluated against two human cancer cell lines: hepatocellular carcinoma (HepG2) and breast cancer (MCF-7).[4] The performance was measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.[5] A lower IC50 value corresponds to a higher cytotoxic potency. The results are benchmarked against Doxorubicin, a widely used anticancer drug.[6]

Table 1: Comparative IC50 Values (µM) of a Novel Triazole Derivative and Doxorubicin

CompoundHepG2 (Liver Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
Novel Triazole Derivative 17.69 - 25.4 17.69 - 27.09
Doxorubicin (Reference) ~0.1 Varies (cell line dependent)

Note: The IC50 values for the novel triazole derivative are presented as a range as reported in the source study for a series of related compounds.[4] The IC50 for Doxorubicin is an approximate value from general literature for sensitive cell lines.

The data indicates that while the novel triazole derivative demonstrates significant cytotoxic activity against both HepG2 and MCF-7 cell lines[4], its potency is less than that of the standard drug, Doxorubicin. However, the unique structural scaffold of triazoles may offer advantages in terms of selectivity, resistance profiles, and mechanism of action, warranting further investigation.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Synthesis of this compound Schiff Base Derivatives

The synthesis of the title compounds involves a multi-step process. A key intermediate, 3-substituted-4-amino-1,2,4-triazole-5-thione, is often synthesized first.[7][8] This intermediate is then reacted with various aromatic aldehydes to form the corresponding Schiff bases.[9][10] The reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of a base like piperidine.[4] The final products are then purified, often by recrystallization, and their structures are confirmed using spectroscopic methods like IR, NMR, and mass spectrometry.[7][8]

2. In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12]

  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[13][14]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight.[13]

  • Compound Treatment: The synthesized triazole derivatives and the reference drug (Doxorubicin) are dissolved in a suitable solvent (like DMSO) and then diluted to various concentrations with the culture medium. The cells are then treated with these different concentrations for a specified period, typically 48 to 72 hours.[13][14]

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 1.5 hours) at 37°C.[13]

  • Formazan (B1609692) Solubilization: Living cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. These crystals are then dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).[13]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 492 nm or 570 nm).[13] The cell viability is calculated as a percentage of the control (untreated) cells, and the IC50 values are determined from the dose-response curves.[5]

Visualizations: Pathways and Workflows

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for evaluating the anticancer activity of the novel triazole derivatives.

G Experimental Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Synthesize Novel Triazole Derivatives D Treat Cells with Compounds (Varying Concentrations) A->D B Culture Cancer Cell Lines (e.g., HepG2, MCF-7) C Seed Cells in 96-Well Plates B->C C->D E Incubate for 48-72 hours D->E F Perform MTT Assay E->F G Measure Absorbance F->G H Calculate Cell Viability (%) G->H I Determine IC50 Values H->I

Caption: A flowchart of the in vitro cytotoxicity screening process.

Potential Signaling Pathway: Caspase-3 Mediated Apoptosis

Many anticancer agents, including various triazole derivatives, exert their effects by inducing apoptosis, or programmed cell death.[15][16] A key executioner in this process is Caspase-3.[17][18] The activation of Caspase-3 is a central event in the apoptotic cascade and can be initiated by both extrinsic and intrinsic pathways.[17][19]

G Simplified Caspase-3 Activation Pathway in Apoptosis cluster_signals Apoptotic Signals cluster_cascade Caspase Cascade cluster_outcome Cellular Outcome A Extrinsic Signals (e.g., Death Ligands) D Initiator Caspases (e.g., Caspase-8, Caspase-9) A->D B Intrinsic Signals (e.g., DNA Damage) B->D C Novel Triazole Derivative (Hypothesized) C->D Potential Induction E Pro-Caspase-3 (Inactive) D->E Cleavage F Active Caspase-3 E->F Activation G Cleavage of Cellular Proteins F->G H Apoptosis (Programmed Cell Death) G->H

Caption: A diagram of the potential Caspase-3 mediated apoptotic pathway.

References

Safety Operating Guide

Proper Disposal of 3-Amino-5-mercapto-1,2,4-triazole: A Comprehensive Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-Amino-5-mercapto-1,2,4-triazole as hazardous waste and dispose of it through an approved waste disposal plant.[1][2] This guide provides detailed procedures for safe handling and disposal, tailored for research, scientific, and drug development professionals.

Proper management of chemical waste is paramount for laboratory safety and environmental protection. This document outlines the essential operational and disposal plans for this compound (CAS No. 16691-43-3), also known as 3-Amino-1,2,4-triazole-5-thiol.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably within a chemical fume hood.[3][4]

Personal Protective Equipment (PPE) Summary:

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with side-shields or a face shield.[4]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3][4]Prevents skin contact with the chemical.
Skin and Body Lab coat, long pants, and closed-toe shoes.[4]Minimizes skin exposure.
Respiratory A NIOSH-approved respirator may be necessary if dust is generated.[4]Prevents inhalation of potentially harmful dust.

Quantitative Data Summary

The following table summarizes key quantitative and physical properties of this compound.

PropertyValue
Molecular Formula C₂H₄N₄S[5]
Molecular Weight 116.15 g/mol [6]
Melting Point >300 °C / 572 °F[1][7]
Appearance White to light beige crystalline powder[1][5]
Solubility in Water 25 mg/mL[7]
Odor Stench[1]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[4] Incineration at a permitted facility is a probable final disposal method.[4]

  • Waste Identification : Classify this compound as hazardous chemical waste.[3]

  • Waste Collection :

    • Collect waste in its original container or a clearly labeled, sealed container suitable for hazardous waste.[4]

    • Do not mix this waste with other waste streams.[4]

  • Container Management :

    • Ensure waste containers are kept tightly closed.[1][4]

    • Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]

  • Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[4]

    • Provide them with the Safety Data Sheet (SDS) for this compound.[4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[4]

  • Evacuate and Secure : Immediately alert others and evacuate the immediate area.[4] Restrict access to the spill site.[4]

  • Ventilate : Ensure the area is well-ventilated.[4]

  • Containment and Cleanup :

    • For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[4] A vacuum cleaner equipped with a HEPA filter is recommended.[4]

    • Place the collected material into a suitable, labeled container for hazardous waste.[4]

  • Decontamination : Thoroughly clean the spill area with soap and water.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start cluster_assessment Hazard Assessment cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Unused or Waste 3-Amino-5-mercapto- 1,2,4-triazole assess_hazard Classify as Hazardous Waste start->assess_hazard collect_waste Collect in a Labeled, Sealed Container assess_hazard->collect_waste no_mixing Do Not Mix with Other Waste Streams collect_waste->no_mixing store_waste Store in a Cool, Dry, Well-Ventilated Area no_mixing->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs provide_sds Provide SDS contact_ehs->provide_sds transport Arrange for Pickup and Disposal provide_sds->transport

Disposal Workflow for this compound

References

Essential Safety and Logistical Information for Handling 3-Amino-5-mercapto-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for 3-Amino-5-mercapto-1,2,4-triazole (CAS No. 16691-43-3), including personal protective equipment (PPE), operational procedures, and disposal plans.

Chemical and Physical Properties: [1]

  • Appearance: Beige powder solid.[1][2]

  • Odor: Stench.[1]

  • Melting Point: >300 °C / 572 °F.[1][3]

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.[1] Engineering controls, such as adequate ventilation and the use of a fume hood, should be in place.[1][2]

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory Protection A dust mask (type N95, US) or a particle filter is recommended under normal use conditions.[4] Ensure adequate ventilation.[1]

Operational Plan: Safe Handling Procedure

A systematic approach is crucial for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1]

  • Work in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure.[1][2]

  • Before starting, ensure all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Avoid breathing dust or fumes.[1][2]

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

3. In Case of Exposure:

  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person is not breathing, give artificial respiration.[2] Seek medical attention if you feel unwell.[1]

  • Skin Contact: If the substance comes into contact with skin, immediately wash with plenty of soap and water.[1][2] Remove all contaminated clothing and shoes.[1] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing for at least 15 minutes.[1] If eye irritation persists, get medical attention.[1]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[1] Rinse the mouth with water.[1][2] Never give anything by mouth to an unconscious person.[2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of the contents and container to an approved waste disposal plant.[1] All waste must be handled in accordance with local, state, and federal regulations.

  • Spill Cleanup: In case of a spill, sweep up the solid material and shovel it into suitable, closed containers for disposal.[1][2] Avoid generating dust.[2] Do not let this chemical enter the environment.[1]

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for handling this compound in a research setting, from initial preparation to final disposal.

G Safe Handling Workflow for this compound prep Preparation (Verify fume hood, PPE) weigh Weighing (In ventilated enclosure) prep->weigh Proceed with caution handling Handling/Reaction (Use appropriate glassware) weigh->handling Transfer chemical cleanup Decontamination & Cleanup (Clean workspace, tools) handling->cleanup Post-experiment disposal Waste Disposal (Segregate waste streams) cleanup->disposal Dispose of waste

Caption: A flowchart outlining the key steps for the safe laboratory handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.